Clobutinol
Description
Clobutinol is a cough suppressant that is withdrawn from the US and EU markets. This compound may prolong the QT interval. In 2007, this compound was determined to cause cardiac arrhythmia in some patients.
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1961 and is indicated for cough. It was withdrawn in at least one region.
was minor as SILOMAT mapped to AMINO ALCOHOLS (63-79)
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-4-(dimethylamino)-2,3-dimethylbutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClNO/c1-11(10-16(3)4)14(2,17)9-12-5-7-13(15)8-6-12/h5-8,11,17H,9-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHHQGIIZCJATJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C)C(C)(CC1=CC=C(C=C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2022838 | |
| Record name | Clobutinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
145-148 | |
| Record name | Clobutinol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09004 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
14860-49-2, 25085-17-0 | |
| Record name | Clobutinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14860-49-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clobutinol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014860492 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clobutinol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09004 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Clobutinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Clobutinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.373 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLOBUTINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1NY2IX043A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Diethylenetriamine crosslinked with epichlorohydrin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032216 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Clobutinol's Mechanism of Action on hERG Channels: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of the former antitussive agent, clobutinol, on the human Ether-à-go-go-Related Gene (hERG) potassium channels. The inhibition of hERG channels by this compound is a critical factor in its potential to prolong the QT interval, a major risk factor for life-threatening cardiac arrhythmias such as Torsades de Pointes. This document synthesizes key findings on the electrophysiological effects of this compound, detailing the quantitative aspects of hERG channel blockade, the experimental methodologies used to determine these effects, and the proposed molecular interactions.
Quantitative Analysis of hERG Channel Inhibition by this compound
The inhibitory effect of this compound on hERG channels has been quantified through electrophysiological studies. The key parameters are summarized in the table below, providing a clear comparison of its potency and the characteristics of the block.
| Parameter | Value | Cell Line | Source |
| IC50 | 2.9 ± 0.7 µM | COS-7 | [1][2][3] |
| Hill Coefficient | 0.9 | COS-7 | [1][2] |
| Half-activation Potential (V1/2) | -10.4 ± 5 mV (Control) | COS-7 | [1][2] |
IC50: The half-maximal inhibitory concentration indicates the concentration of this compound required to block 50% of the hERG potassium current. Hill Coefficient: A value close to 1 suggests a 1:1 binding stoichiometry between this compound and the hERG channel. Half-activation Potential (V1/2): This value represents the membrane potential at which half of the hERG channels are activated. The study noted that the slope factor of activation was slightly but significantly modified by this compound.[2]
Characteristics of this compound-Induced hERG Block
This compound's interaction with the hERG channel exhibits distinct characteristics:
-
Voltage-Dependence: The blocking effect of this compound is positively voltage-dependent, meaning the block is more pronounced at more depolarized potentials.[1][2] This suggests that this compound preferentially interacts with the activated or open state of the hERG channel.[1] At a concentration of 10 µM, this compound induced a slow decay of the activating current, which is indicative of a voltage-dependent block.[1][2]
-
State-Dependent Binding: The voltage dependency of the block strongly implies that this compound binds to the hERG channel in a state other than the closed state, likely the open or inactivated state.
-
Impact on Cardiac Action Potential: While this compound produces only a mild prolongation of the ventricular action potential in individuals with normal hERG function, its effects can be significantly exacerbated in the presence of certain hERG mutations, such as A561P, which is associated with Long QT Syndrome 2 (LQT2).[1][4]
Experimental Protocols
The primary data on this compound's hERG channel inhibition was obtained using the patch-clamp technique. The detailed methodology is crucial for the replication and validation of these findings.
Cell Preparation and Transfection
-
Cell Line: COS-7 cells were used for heterologous expression of wild-type (WT) hERG channels.[1][3]
-
Transfection: The specific method of transfection was not detailed in the provided text, but it resulted in the expression of a large potassium current with biophysical properties similar to the rapid component of the cardiac delayed-rectifier K+ current (IKr).[1][2]
Electrophysiological Recordings
-
Technique: Whole-cell patch-clamp technique was employed to record hERG currents.[1][3]
-
Voltage Protocol (for Dose-Response): To assess the dose-response relationship, a specific voltage protocol was used. This involved 500-ms steps to various potentials.[2][3]
-
Voltage Protocol (for Current-Voltage Relationship): To determine the current-voltage relationship, a protocol consisting of 500-ms depolarizing and hyperpolarizing prepulses to potentials between -100 mV and +60 mV was applied, followed by a test pulse to -70 mV for 500 ms. The holding potential was -90 mV, and the frequency was 0.33 Hz.[1][2]
-
Data Analysis: The dose-response curve was fitted to the Hill equation to determine the IC50 and Hill coefficient.[1][2]
Visualizing the Mechanism and Workflow
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Conclusion
This compound is a potent blocker of the hERG potassium channel with an IC50 in the low micromolar range.[1][2][3] The block is voltage-dependent, indicating a preferential binding to the open state of the channel.[1][2] This inhibitory action on the IKr current, a key component of cardiac repolarization, underlies the drug's potential to cause QT prolongation and arrhythmias.[1][5] While the effect on a healthy individual's cardiac action potential may be mild, it poses a significant risk to individuals with congenital Long QT syndrome.[1][6] The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research into the molecular determinants of this compound's interaction with the hERG channel and for the broader safety assessment of other pharmaceutical compounds.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A common antitussive drug, this compound, precipitates the long QT syndrome 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug-induced QT interval prolongation: mechanisms and clinical management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] A Common Antitussive Drug, this compound, Precipitates the Long QT Syndrome 2 | Semantic Scholar [semanticscholar.org]
Clobutinol's Primary Cellular Target: A Technical Guide to the hERG Potassium Channel
For Immediate Release
[City, State] – [Date] – This technical guide provides an in-depth analysis of the primary cellular target of the withdrawn antitussive agent, Clobutinol. Intended for researchers, scientists, and drug development professionals, this document outlines the molecular interactions, summarizes key quantitative data, and provides detailed experimental methodologies related to this compound's effects on its principal target: the human ether-à-go-go-related gene (hERG) potassium channel. This interaction is critical to understanding the compound's arrhythmogenic potential, which led to its market removal.
Executive Summary
This compound, a non-opioid cough suppressant, was withdrawn from the market after studies revealed its potential to induce cardiac arrhythmias.[1][2][3] The primary molecular mechanism underlying this adverse effect is the blockade of the hERG potassium channel.[4] This channel is crucial for cardiac repolarization, and its inhibition by this compound can lead to a prolongation of the QT interval, a known risk factor for life-threatening ventricular tachyarrhythmias such as Torsades de Pointes.[1][5] This guide will delve into the specifics of this drug-channel interaction.
The Primary Cellular Target: hERG Potassium Channel
The principal cellular target of this compound is the protein encoded by the human ether-à-go-go-related gene (hERG), which forms the pore-forming alpha subunit of a voltage-gated potassium channel (Kv11.1). This channel is a critical component of the rapid delayed rectifier potassium current (IKr) in cardiomyocytes. The IKr plays a pivotal role in the repolarization phase of the cardiac action potential, ensuring the proper timing of the heartbeat.
This compound acts as a potent blocker of the hERG channel.[4] This blockade is not immediate but occurs in a dose- and voltage-dependent manner, suggesting an interaction with the channel in its activated or open state.[5][6] By obstructing the flow of potassium ions through the hERG channel, this compound delays the repolarization of the ventricular action potential. This delay manifests on an electrocardiogram (ECG) as a prolongation of the QT interval.[1][7]
Signaling Pathway: this compound's Impact on Cardiac Repolarization
The following diagram illustrates the signaling pathway affected by this compound's interaction with the hERG channel.
Quantitative Data Summary
The inhibitory potency of this compound on the hERG channel has been quantified in several studies. The half-maximal inhibitory concentration (IC50) values from different experimental systems are summarized below.
| Compound | Cell Line | Experimental Technique | IC50 (µM) | Reference |
| This compound | hERG-transfected cells | Patch-clamp | 1.9 | [4][8] |
| This compound | COS-7 cells | Patch-clamp | 2.9 | [5] |
| This compound | HEK293 cells | Patch-clamp | 3.7 | [7] |
| Northis compound (metabolite) | HEK293 cells | Patch-clamp | 8.0 | [7] |
Experimental Protocols
The primary method for characterizing the interaction between this compound and the hERG channel is the patch-clamp electrophysiology technique.
Experimental Workflow: Patch-Clamp Analysis
The following diagram outlines the typical workflow for assessing the effect of this compound on hERG channels expressed in a heterologous system.
Detailed Methodology: Whole-Cell Patch-Clamp
-
Cell Preparation:
-
HEK293 or COS-7 cells are cultured under standard conditions (e.g., 37°C, 5% CO2) in an appropriate medium such as Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cells are transiently or stably transfected with a plasmid vector containing the cDNA for the alpha subunit of the hERG channel. A marker gene (e.g., green fluorescent protein) is often co-transfected to identify successfully transfected cells.
-
-
Electrophysiological Recording:
-
Recordings are performed at room temperature or 37°C using a patch-clamp amplifier.
-
The whole-cell configuration of the patch-clamp technique is established.
-
The extracellular (bath) solution typically contains (in mM): NaCl 137, KCl 4, CaCl2 1.8, MgCl2 1, glucose 10, and HEPES 10, with the pH adjusted to 7.4 with NaOH.
-
The intracellular (pipette) solution typically contains (in mM): KCl 130, MgCl2 1, EGTA 5, MgATP 5, and HEPES 10, with the pH adjusted to 7.2 with KOH.
-
This compound is dissolved in the extracellular solution at various concentrations.
-
-
Voltage Protocol:
-
To elicit hERG currents, a specific voltage protocol is applied. A common protocol involves holding the cell at a negative potential (e.g., -80 mV), followed by a depolarizing step to a positive potential (e.g., +20 mV) to activate the channels, and then repolarizing to a negative potential (e.g., -50 mV) to record the characteristic tail current.
-
The tail current is often used for quantifying the block because it is less contaminated by other currents and reflects the number of channels that have opened during the preceding depolarization.
-
-
Data Analysis:
-
The amplitude of the tail current in the presence of different concentrations of this compound is measured and compared to the control (baseline) current amplitude.
-
A dose-response curve is constructed by plotting the percentage of current inhibition against the logarithm of the this compound concentration.
-
The IC50 value and the Hill coefficient are determined by fitting the dose-response curve with the Hill equation.
-
Conclusion
The primary cellular target of this compound is unequivocally the hERG potassium channel. Its inhibitory action on this channel disrupts normal cardiac repolarization, leading to QT interval prolongation and an increased risk of severe cardiac arrhythmias. The data and methodologies presented in this guide provide a comprehensive overview for researchers and professionals in the field of drug safety and development, highlighting the importance of early-stage screening for hERG channel liability to prevent similar adverse drug reactions in the future.
References
- 1. [Risks of non-prescription medication. This compound cough syrup as a recent example] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Effects of common antitussive drugs on the hERG potassium channel current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. researchgate.net [researchgate.net]
- 7. bfarm.de [bfarm.de]
- 8. medchemexpress.com [medchemexpress.com]
Clobutinol: A Technical Analysis of a Non-Opioid Antitussive Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clobutinol is a centrally acting, non-opioid antitussive agent that was previously marketed for the symptomatic treatment of cough.[1][2] Despite its demonstrated efficacy in reducing cough frequency and severity, this compound was withdrawn from the market due to concerns about its potential to cause cardiac arrhythmias.[1] This technical guide provides an in-depth analysis of this compound, focusing on its antitussive properties, the experimental protocols used to evaluate its efficacy, and the underlying mechanism of its adverse cardiovascular effects.
Antitussive Efficacy: Quantitative Data
The antitussive efficacy of this compound has been evaluated in several clinical trials, often in comparison to other antitussive agents. The following tables summarize the key quantitative findings from these studies.
Table 1: Comparative Efficacy of this compound versus Butamirate Citrate in Patients with Irritative or Chronic Cough [2]
| Parameter | This compound | Butamirate Citrate | p-value |
| Overall Population (n=60) | |||
| Improvement in Cough Severity | Highly Significant (p < 0.001) | Highly Significant (p < 0.001) | Not Significant |
| Improvement in Cough Frequency | Highly Significant (p < 0.001) | Highly Significant (p < 0.001) | Not Significant |
| Subgroup: Cough due to Carcinoma (n=14) | |||
| Effect on Cough Frequency | - | Significantly Better | p = 0.026 |
| Global Scores | - | Significantly Better | p = 0.013 |
| Physician's Opinion | - | Significantly Better | p = 0.026 |
Table 2: Comparative Efficacy of this compound versus an Oxomemazine-Guaifenesin Syrup in Acute Dry Cough of Infectious Origin [1]
| Parameter | This compound (S) | Oxomemazine-Guaifenesin (T) | p-value |
| Reduction in Cough Intensity (VAS) | -4.3 ± 2.3 | -5.2 ± 2.3 | - |
| Cough Disappearance Rate | 29% | 46% | p = 0.05 |
| Time to Cough Disappearance (days) | 4.0 ± 1.1 | 4.0 ± 1.1 | Not Significant |
| Diurnal Quality of Life (Day 1) | Better | - | p = 0.002 |
| Diurnal Quality of Life (Day 2) | Better | - | p = 0.01 |
Experimental Protocols
The primary preclinical model for evaluating the efficacy of antitussive agents is the citric acid-induced cough model in guinea pigs. This model assesses the ability of a compound to suppress chemically induced coughs.
Citric Acid-Induced Cough in Guinea Pigs
This protocol is a synthesis of methodologies reported in the literature.[3][4][5][6][7][8][9]
1. Animals:
-
Male Dunkin-Hartley guinea pigs (300-400 g) are commonly used.
-
Animals should be acclimatized for at least one week prior to the experiment.
2. Apparatus:
-
A whole-body plethysmograph chamber is used to house the conscious and unrestrained animal.
-
An ultrasonic nebulizer is required to generate a citric acid aerosol.
-
A microphone and a pressure transducer are placed within the chamber to record cough sounds and pressure changes, respectively.
3. Procedure:
-
Baseline Cough Response: Each guinea pig is placed in the plethysmograph chamber and exposed to a nebulized solution of 0.4 M citric acid in saline for a defined period (e.g., 7-10 minutes). The number of coughs is recorded to establish a baseline.
-
Drug Administration: Animals are pre-treated with the test compound (this compound), a positive control (e.g., codeine or dextromethorphan), or a vehicle, typically via oral or intraperitoneal administration.
-
Post-Treatment Cough Challenge: After a specified pre-treatment time (e.g., 60 minutes), the animals are re-exposed to the citric acid aerosol.
-
Data Acquisition: The number of coughs, the latency to the first cough, and the intensity of the coughs are recorded during the challenge period.
4. Data Analysis:
-
The antitussive effect is quantified as the percentage reduction in the number of coughs compared to the baseline or vehicle-treated group.
-
Statistical analysis is performed to determine the significance of the observed effects.
Mechanism of Action
Non-Opioid Antitussive Action
This compound is classified as a centrally acting, non-opioid antitussive.[1] Unlike opioid antitussives such as codeine, which primarily act on mu-opioid receptors in the brainstem's cough center, this compound's mechanism is distinct.[10] Preclinical studies in guinea pigs have shown that, in contrast to opioids, this compound does not induce bronchoconstriction, further supporting a different mode of action.[10]
The precise central nervous system targets for this compound's antitussive effect are not well-elucidated. However, the central regulation of the cough reflex is known to involve a complex interplay of various neurotransmitter systems beyond the opioid pathways. These include glutamatergic (NMDA receptors), neurokinin, serotonergic (5-HT1A receptors), and GABAergic systems within the brainstem.[11][12] It is hypothesized that this compound modulates one or more of these non-opioid pathways to suppress the cough reflex.
References
- 1. [Comparative study of two antitussive drugs in the treatment of acute dry cough of infectious origin (prospective, randomized, single blind study)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative evaluation of the antitussive activity of butamirate citrate linctus versus this compound syrup - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Female Guinea Pig Model for Cough Studies and Its Response to Most Common Tussive Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Association of cough hypersensitivity with tracheal TRPV1 activation and neurogenic inflammation in a novel guinea pig model of citric acid-induced chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cough - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 6. 2024.sci-hub.box [2024.sci-hub.box]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Use of within-group designs to test anti-tussive drugs in conscious guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. brieflands.com [brieflands.com]
- 10. Comparison of the effects of two opioid antitussives, vadocaine hydrochloride, this compound and lidocaine on lung mechanics in guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Central Regulation of the Cough Reflex: Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Central Mechanisms II: Pharmacology of Brainstem Pathways - PMC [pmc.ncbi.nlm.nih.gov]
The Clinical Journey of Clobutinol: A Technical Retrospective
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the historical context of clobutinol's clinical use, from its introduction as a non-opioid antitussive to its eventual withdrawal from the market due to safety concerns. The document provides a detailed overview of its mechanism of action, clinical efficacy, and the cardiotoxicity findings that led to its discontinuation.
Introduction and Historical Context
This compound was first approved for clinical use in 1961 as a centrally acting cough suppressant.[1] For over four decades, it was a widely available treatment for non-productive cough in numerous European, Asian, and Latin American countries, often accessible as an over-the-counter (OTC) medication. Its non-opioid nature was a key perceived advantage, suggesting a lower risk of dependence compared to other antitussives like codeine. However, in 2007, emerging evidence of a significant safety risk led to its rapid and widespread withdrawal from the global market.
The timeline of this compound's withdrawal was initiated in August 2007 when the German competent authority, the Federal Institute for Drugs and Medical Devices (BfArM), suspended the marketing authorizations for all this compound-containing medicines. This decision was based on preliminary results from a clinical study in healthy volunteers that indicated a potential for QT interval prolongation.[2][3] Following this, the European Medicines Agency's (EMEA) Committee for Medicinal Products for Human Use (CHMP) initiated a European-wide review. By October 2007, the CHMP concluded that the benefits of this compound in treating non-productive cough did not outweigh the risks of its cardiac side effects and recommended the revocation of all marketing authorizations for this compound-containing products throughout the European Union.[2][3] The manufacturer, Boehringer Ingelheim, voluntarily withdrew the product worldwide.[4]
Mechanism of Action
Antitussive Effect
This compound's antitussive effect is attributed to its action on the central nervous system, specifically by raising the threshold for the cough reflex in the medulla oblongata. Unlike opioid-based cough suppressants, it does not act on opioid receptors.
Cardiotoxicity: hERG Channel Blockade
The primary mechanism underlying this compound's cardiotoxicity is its ability to block the human Ether-à-go-go-Related Gene (hERG) potassium channel.[5] The hERG channel is crucial for cardiac repolarization, and its inhibition can lead to a prolongation of the QT interval on an electrocardiogram (ECG). QT prolongation is a known risk factor for developing a potentially fatal cardiac arrhythmia called Torsades de Pointes (TdP).
Preclinical studies demonstrated that this compound is a potent blocker of the hERG channel.
Quantitative Data Summary
Preclinical Data: hERG Channel Inhibition
| Compound | Cell Line | IC50 (μM) | Reference |
| This compound | HEK293 cells | 3.7 | [5] |
| Northis compound (metabolite) | HEK293 cells | 8.0 | [5] |
| This compound | COS-7 cells | 2.9 | [6][7] |
Clinical Data: QT Prolongation in Healthy Volunteers
Specific quantitative data from this study, such as the mean change in QTc with confidence intervals for each dose group, are not publicly available in full detail.
Clinical Efficacy Data: Comparative Studies
| Study | Comparator | Patient Population | Key Findings |
| Pujet et al. | Oxomemazine with guaifenesin | 130 patients with 'infectious cough' | Oxomemazine group showed a more rapid reduction in cough intensity, but no difference in overall resolution rate. |
| Charpin et al. | Butamirate citrate | 60 patients with irritative or chronic cough | Both treatments were effective in reducing cough severity and frequency. Butamirate was significantly better for cough due to carcinomas. |
Key Experimental Protocols
Preclinical hERG Inhibition Assay (Based on Published Methodology)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the hERG potassium channel.
Methodology:
-
Cell Line: Human Embryonic Kidney (HEK293) cells or COS-7 cells stably transfected with the hERG gene.
-
Electrophysiology: Whole-cell patch-clamp technique.
-
Procedure:
-
Cells are voltage-clamped at a holding potential of -80 mV.
-
hERG currents are elicited by a depolarizing pulse to +20 mV for 2 seconds, followed by a repolarizing pulse to -50 mV for 2 seconds to record the tail current.
-
This compound is applied at increasing concentrations to the extracellular solution.
-
The peak tail current amplitude is measured at each concentration.
-
-
Data Analysis: The concentration-response curve is fitted to the Hill equation to determine the IC50 value.
Clinical QT Study in Healthy Volunteers (Reconstructed from Available Information)
Objective: To assess the effect of single and multiple rising doses of this compound on the QT interval in healthy volunteers.
Study Design: A randomized, double-blind, placebo-controlled, single- and multiple-dose, dose-escalation study.
Participants: Healthy male and female volunteers.
Interventions:
-
Single dose of this compound or placebo.
-
Multiple rising doses of this compound (e.g., daily doses up to 240 mg) or placebo over several days.
Methodology:
-
ECG Monitoring: 12-lead ECGs recorded at baseline and at multiple time points after drug administration.
-
QT Correction: QT interval corrected for heart rate (QTc) using a standard formula (e.g., Bazett's or Fridericia's).
-
Pharmacokinetic Sampling: Blood samples taken to determine plasma concentrations of this compound and its metabolites.
Primary Endpoint: Change from baseline in QTc interval.
A detailed, official protocol for this specific study is not publicly available.
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced cardiotoxicity.
Caption: Workflow for determining hERG channel inhibition.
Conclusion
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. Comparative evaluation of the antitussive activity of butamirate citrate linctus versus this compound syrup - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. bmjopenrespres.bmj.com [bmjopenrespres.bmj.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. European Medicines Agency recommends withdrawal of marketing authorisations for cough medicines containing this compound | European Medicines Agency (EMA) [ema.europa.eu]
- 7. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 8. [Comparative study of two antitussive drugs in the treatment of acute dry cough of infectious origin (prospective, randomized, single blind study)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Clobutinol: A Technical Analysis of its Market Withdrawal
For Immediate Release
[City, State] – November 13, 2025 – This in-depth technical guide elucidates the scientific and regulatory rationale behind the market withdrawal of the antitussive agent, clobutinol. The primary cause for its removal was the discovery of significant cardiotoxic effects, specifically the prolongation of the QT interval, which carries a risk of life-threatening cardiac arrhythmias. This document is intended for researchers, scientists, and drug development professionals, providing a detailed examination of the pharmacological mechanisms, experimental evidence, and regulatory actions that culminated in the cessation of its clinical use.
Executive Summary
This compound, a non-opioid cough suppressant, was withdrawn from the market after post-marketing surveillance and a dedicated clinical trial revealed its potential to induce QT interval prolongation, a known risk factor for Torsades de Pointes (TdP), a polymorphic ventricular tachycardia that can lead to sudden cardiac death.[1][2][3][4] The European Medicines Agency (EMEA, now EMA) concluded that the risks associated with this compound outweighed its benefits for the symptomatic treatment of non-productive cough, especially given the availability of safer alternatives.[1][2][3][4] The withdrawal was voluntarily initiated by its primary manufacturer, Boehringer Ingelheim, in 2007.[1][5]
The underlying mechanism of this cardiotoxicity was identified as the blockade of the human ether-a-go-go-related gene (hERG) potassium channel, a critical component in cardiac repolarization.
Pharmacological Mechanism of Cardiotoxicity
The cardiotoxic effects of this compound are primarily attributed to its potent inhibition of the hERG potassium channel, which is responsible for the rapid delayed rectifier potassium current (IKr) in cardiomyocytes.[6] This current is crucial for the repolarization phase (Phase 3) of the cardiac action potential.
By blocking the hERG channel, this compound impedes the efflux of potassium ions from the cardiomyocytes, thereby delaying repolarization and prolonging the action potential duration (APD). This prolongation is manifested on the surface electrocardiogram (ECG) as a lengthened QT interval.[7]
Signaling Pathway of this compound-Induced Arrhythmia
The following diagram illustrates the signaling pathway from hERG channel blockade by this compound to the potential onset of Torsades de Pointes.
References
- 1. Electrophysiological mechanism of the characteristic electrocardiographic morphology of torsade de pointes tachyarrhythmias in the long-QT syndrome: detailed analysis of ventricular tridimensional activation patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Mechanisms of torsades de pointes: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug induced QT prolongation and torsades de pointes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A common antitussive drug, this compound, precipitates the long QT syndrome 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug-induced QT interval prolongation: mechanisms and clinical management - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Clobutinol-Induced QT Prolongation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular and electrophysiological mechanisms underlying clobutinol-induced QT prolongation. The primary focus is on the interaction of this compound with cardiac ion channels and the subsequent effects on the cardiac action potential.
Core Mechanism: hERG Potassium Channel Blockade
The prolongation of the QT interval on an electrocardiogram (ECG) by this compound is primarily attributed to its inhibitory effect on the human Ether-à-go-go-Related Gene (hERG) potassium channel.[1][2][3] This channel is responsible for the rapid component of the delayed rectifier potassium current (IKr), a critical current for the repolarization of the cardiac action potential.[1][4]
Blockade of the hERG channel by this compound impedes the efflux of potassium ions during the later phases of the action potential.[5][6] This delayed repolarization leads to a prolongation of the action potential duration (APD) in ventricular myocytes.[7][8] The prolongation of the APD at the cellular level manifests as a prolonged QT interval on the surface ECG.[9]
The interaction of this compound with the hERG channel is dose-dependent and exhibits voltage-dependence, suggesting that the drug preferentially binds to the channel in its activated or open state.[1] This characteristic is common among many QT-prolonging drugs.[10]
Quantitative Data
The following table summarizes the key quantitative data regarding the effect of this compound on the hERG channel and cardiac action potential.
| Parameter | Value | Cell Type/System | Reference |
| IC50 for hERG Block | 2.9 ± 0.7 µM | COS-7 cells expressing hERG | [1][11] |
| IC50 for hERG Block | 1.9 µM | hERG transfected cells | [3] |
| Hill Coefficient | 0.9 | COS-7 cells expressing hERG | [1][12] |
| Effect on Action Potential | Prolongation of APD | Isolated guinea pig ventricular tissues | [7] |
Signaling Pathway
The primary mechanism of this compound-induced QT prolongation is a direct interaction with the hERG channel rather than a complex signaling cascade. The following diagram illustrates the consequential pathway from channel blockade to the clinical observation of QT prolongation.
Caption: Consequence pathway of this compound-induced QT prolongation.
Experimental Protocols
The investigation of this compound's effect on the hERG channel primarily utilizes the patch-clamp electrophysiology technique.
4.1. Cell Culture and Transfection
-
Cell Lines: Mammalian cell lines such as COS-7 or Human Embryonic Kidney (HEK293) cells are commonly used.[1][13]
-
Transfection: Cells are transiently or stably transfected with the KCNH2 gene, which encodes the α-subunit of the hERG channel.[1][13]
4.2. Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the measurement of ionic currents across the cell membrane of a single cell.
-
Objective: To measure the hERG potassium current (IKr) in the presence and absence of this compound.
-
General Procedure:
-
A glass micropipette with a very small tip diameter is brought into contact with the cell membrane.
-
A tight seal (gigaohm seal) is formed between the pipette and the membrane.
-
The cell membrane under the pipette tip is ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
The membrane potential is clamped at a specific voltage, and the resulting current is measured.
-
-
Solutions:
-
Temperature: Experiments are typically performed at or near physiological temperature (35–37°C).[15]
4.3. Voltage-Clamp Protocol for hERG Current Measurement
A specific voltage protocol is applied to the cell to elicit and measure the hERG current.
-
Holding Potential: The cell is held at a negative potential (e.g., -80 mV or -90 mV) where the hERG channels are predominantly in a closed state.[11]
-
Depolarizing Pulse: A depolarizing step to a positive potential (e.g., +10 mV to +40 mV) is applied for a specific duration (e.g., 500 ms to 2 s).[11][12] This pulse activates the hERG channels.
-
Repolarizing Step: The membrane potential is then stepped back to a negative potential (e.g., -70 mV) to measure the deactivating "tail current".[12] The amplitude of this tail current is used to quantify the hERG current, as it is less contaminated by other currents.
-
Drug Application: After obtaining a stable baseline recording of the hERG current, this compound is added to the external solution at various concentrations to determine its inhibitory effect.[15]
Experimental Workflow Diagram
Caption: Workflow for assessing this compound's effect on hERG channels.
Conclusion
The arrhythmogenic potential of this compound is a direct consequence of its ability to block the hERG potassium channel. This action prolongs the cardiac action potential, leading to QT interval prolongation and an increased risk of Torsades de Pointes. The well-defined mechanism of action, supported by robust in vitro electrophysiological data, underscores the importance of hERG channel screening in the preclinical safety assessment of new drug candidates. While this compound has limited effects on the action potential of healthy individuals, it is classified as a drug to be avoided by patients with congenital long QT syndrome.[1][2][16]
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. A common antitussive drug, this compound, precipitates the long QT syndrome 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of common antitussive drugs on the hERG potassium channel current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardiac ion channels and antihistamines: possible mechanisms of cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CV Pharmacology | Cardiac Action Potentials [cvpharmacology.com]
- 6. m.youtube.com [m.youtube.com]
- 7. This compound delays ventricular repolarization in the guinea pig heart: comparison with cardiac effects of HERG K+ channel inhibitor E-4031 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms and determinants of ultralong action potential duration and slow rate-dependence in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Drug-induced QT interval prolongation: mechanisms and clinical management - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular determinants of HERG channel block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of hERG K+ currents by antimalarial drugs in stably transfected HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fda.gov [fda.gov]
- 15. fda.gov [fda.gov]
- 16. [PDF] A Common Antitussive Drug, this compound, Precipitates the Long QT Syndrome 2 | Semantic Scholar [semanticscholar.org]
The Pharmacological Profile of Clobutinol Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clobutinol hydrochloride is a centrally acting, non-opioid antitussive agent that was previously marketed for the symptomatic treatment of cough. Despite its efficacy as a cough suppressant, this compound was withdrawn from global markets due to significant safety concerns related to its cardiovascular profile. This technical guide provides an in-depth review of the pharmacological properties of this compound hydrochloride, with a particular focus on its mechanism of action, pharmacodynamics, and the experimental evidence that led to its market withdrawal. The primary mechanism underlying its cardiotoxicity is the blockade of the human ether-a-go-go-related gene (hERG) potassium channel, which leads to a prolongation of the QT interval and an increased risk of life-threatening cardiac arrhythmias, such as Torsades de Pointes (TdP). This document is intended for researchers, scientists, and drug development professionals to provide a comprehensive understanding of the pharmacological risks associated with this compound.
Introduction
This compound was introduced as a centrally acting cough suppressant and was in clinical use for several decades.[1] Its antitussive effects are believed to be mediated through the inhibition of the cough reflex at the medullary cough center.[1] However, in 2007, mounting evidence of its potential to cause cardiac arrhythmias led to its withdrawal from the market.[2][3] The primary safety concern is its ability to prolong the QT interval on an electrocardiogram (ECG), a known risk factor for developing Torsades de Pointes.[4][5][6] This guide will detail the pharmacological data and experimental findings that elucidated the cardiotoxic potential of this compound.
Mechanism of Action
Antitussive Effect
While the precise molecular targets for its antitussive action are not well-defined, this compound is understood to act centrally on the cough center in the medulla oblongata.[1]
Cardiovascular Effects: hERG Channel Blockade
The most significant and well-characterized pharmacological action of this compound is its potent blockade of the hERG potassium channel.[4][7] The hERG channel is crucial for the repolarization phase of the cardiac action potential, specifically conducting the rapid component of the delayed rectifier potassium current (IKr).[4][6] By blocking this channel, this compound delays ventricular repolarization, which manifests as a prolongation of the QT interval on the ECG.[4][6][8]
The arrhythmogenic potential of this compound was highlighted in a case where a young boy with congenital long QT syndrome experienced arrhythmias while being treated with the drug.[4][9] This event prompted further investigation into its effects on cardiac ion channels.
Pharmacodynamics
The primary pharmacodynamic effect of concern for this compound is its dose-dependent inhibition of the hERG potassium current.[4][9] This inhibitory action has been demonstrated in various in vitro and in vivo models.
In Vitro Electrophysiology
Studies using the patch-clamp technique on cell lines expressing the hERG channel have quantified the inhibitory potency of this compound and its main metabolite, northis compound.
Table 1: In Vitro Inhibition of hERG Potassium Channels
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | COS-7 | 2.9 | [4][9] |
| This compound | HEK293 | 3.7 | [7] |
| Northis compound | HEK293 | 8.0 | [7] |
These studies demonstrate that this compound blocks hERG channels at concentrations that are clinically relevant. The effects of this compound exhibit a positive voltage dependence, indicating that the molecule preferentially interacts with the activated state of the hERG channel.[4]
Ex Vivo and In Vivo Cardiovascular Effects
Experiments on isolated cardiac tissues and in animal models have corroborated the findings from cellular electrophysiology studies.
Table 2: Cardiovascular Effects of this compound
| Experimental Model | Parameter Measured | Effect | Concentration/Dose | Reference |
| Guinea pig papillary muscle | Action Potential Duration | Prolongation | ≥ 1 µM | [7] |
| Anesthetized guinea pigs | Heart Rate | Decrease | 1 mg/kg (i.v.) | [10] |
| Anesthetized guinea pigs | Mean Blood Pressure | Decrease | 10 mg/kg (i.v.) | [10] |
In vivo studies in dogs also demonstrated ECG changes, although central nervous system side effects limited the doses that could be tested.[7]
Experimental Protocols
Patch-Clamp Electrophysiology for hERG Current Measurement
The inhibitory effect of this compound on the hERG potassium current was quantified using the whole-cell patch-clamp technique.
-
Cell Preparation: COS-7 or HEK293 cells were transfected with the gene encoding the hERG channel.
-
Recording Conditions: Cells were bathed in an extracellular solution, and a glass micropipette filled with an intracellular solution was used to form a high-resistance seal with the cell membrane. The membrane was then ruptured to allow electrical access to the cell interior (whole-cell configuration).
-
Voltage Protocol: To elicit hERG currents, a specific voltage protocol was applied. A typical protocol involves holding the cell at a negative potential (e.g., -90 mV), followed by a depolarizing step to a positive potential (e.g., +10 mV) to activate the channels, and then repolarizing to a negative potential (e.g., -70 mV) to record the deactivating tail current.[9][11]
-
Data Analysis: The amplitude of the tail current in the presence of varying concentrations of this compound was measured and compared to the control current. A dose-response curve was then constructed to calculate the IC50 value using the Hill equation.[11]
Action Potential Duration Measurement in Guinea Pig Papillary Muscle
The effect of this compound on the duration of the cardiac action potential was assessed in isolated guinea pig papillary muscles.
-
Tissue Preparation: Papillary muscles were dissected from the right ventricle of guinea pigs and mounted in an organ bath perfused with a physiological salt solution.
-
Stimulation and Recording: The muscles were stimulated at a constant frequency, and intracellular action potentials were recorded using glass microelectrodes.
-
Drug Application: this compound was added to the perfusate at increasing concentrations.
-
Data Analysis: The action potential duration at different levels of repolarization (e.g., APD90) was measured before and after drug application to determine the extent of prolongation.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of this compound-induced QT prolongation and a typical experimental workflow for assessing hERG channel blockade.
Caption: Mechanism of this compound-induced QT prolongation.
Caption: Workflow for assessing hERG channel blockade.
Conclusion
The pharmacological profile of this compound hydrochloride is dominated by its potent inhibitory effect on the hERG potassium channel. This action leads to a delay in cardiac repolarization and prolongation of the QT interval, creating a substrate for potentially fatal ventricular arrhythmias. The quantitative data from in vitro electrophysiological studies, supported by findings from ex vivo and in vivo models, provide a clear mechanistic basis for the observed cardiotoxicity. The case of this compound serves as an important example in drug development, highlighting the critical need for thorough cardiovascular safety profiling, particularly for ion channel interactions, even for drugs intended for non-cardiovascular indications. For researchers and scientists, the extensive data available on this compound provides a valuable case study on the mechanisms of drug-induced QT prolongation.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound HCl | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. This compound [chemeurope.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. A common antitussive drug, this compound, precipitates the long QT syndrome 2 [pubmed.ncbi.nlm.nih.gov]
- 6. Drug-induced QT interval prolongation: mechanisms and clinical management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bfarm.de [bfarm.de]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
Clobutinol's Effects on Cardiac Action Potential: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clobutinol, a centrally acting antitussive agent, has been withdrawn from the market in several countries due to concerns about its potential to prolong the QT interval and induce cardiac arrhythmias. This technical guide provides an in-depth analysis of the electrophysiological effects of this compound on the cardiac action potential, with a primary focus on its interaction with the hERG (human Ether-à-go-go-Related Gene) potassium channel. This document summarizes the key quantitative data from available research, details the experimental methodologies used to ascertain these effects, and presents visual representations of the underlying molecular mechanisms and experimental workflows. The information herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals involved in cardiac safety pharmacology and toxicology.
Introduction: The Cardiac Action Potential and QT Prolongation
The cardiac action potential is a complex, coordinated series of ion fluxes across the cardiomyocyte membrane that governs the heart's contraction and rhythm.[1][2] The duration of the ventricular action potential is a critical determinant of the QT interval on an electrocardiogram (ECG). Prolongation of the QT interval can increase the risk of a life-threatening arrhythmia known as Torsades de Pointes (TdP).[3][4]
A key ion channel responsible for the repolarization phase of the cardiac action potential is the hERG potassium channel, which conducts the rapid delayed rectifier potassium current (IKr).[5] Blockade of the hERG channel is a common mechanism by which drugs can prolong the action potential duration (APD) and, consequently, the QT interval.[4][5]
Quantitative Effects of this compound on hERG Potassium Channels
The primary mechanism by which this compound affects the cardiac action potential is through the blockade of the hERG potassium channel. Research has demonstrated a dose-dependent inhibition of the hERG current by this compound. The key quantitative data from these studies are summarized in the table below.
| Parameter | Value | Cell Line | Reference |
| IC50 (hERG Current Block) | 2.9 ± 0.7 µM | COS-7 | [5] |
| Hill Coefficient | 0.9 | COS-7 | [5] |
| IC50 (WT + A561P hERG Current Block) | 1.9 ± 0.7 µM | COS-7 | [5] |
| Hill Coefficient (WT + A561P hERG) | 1.1 | COS-7 | [5] |
Table 1: Quantitative analysis of hERG channel blockade by this compound. The half-maximal inhibitory concentration (IC50) indicates the concentration of this compound required to block 50% of the hERG potassium current. The Hill coefficient provides an indication of the steepness of the concentration-response curve. These data were obtained from studies on wild-type (WT) and mutant (A561P) hERG channels expressed in a heterologous system.
Effects on Cardiac Action Potential Duration (Simulation Data)
Direct experimental data on the effect of this compound on the action potential duration (APD) of isolated primary cardiomyocytes is limited. However, the effects of this compound on the human ventricular action potential have been simulated using the Priebe-Beuckelmann model.[5][6] This computational model suggests that this compound would induce only mild modifications in the ventricular action potential duration in individuals with normal cardiac function.[5] However, in the context of congenital long QT syndrome, where there is a reduced repolarization reserve, the effects of this compound are more pronounced and can precipitate arrhythmias.[5]
Experimental Protocols
The primary experimental technique used to characterize the effects of this compound on the hERG channel is the whole-cell patch-clamp technique .[5]
Cell Preparation and Transfection
-
Cell Line: COS-7 cells (a monkey kidney fibroblast-like cell line) were used for heterologous expression of the hERG channel.[5]
-
Transfection: Cells were transiently transfected with the plasmid containing the cDNA for the wild-type or mutant hERG channel using a lipofectamine-based method.[5]
Electrophysiological Recordings
-
Technique: Whole-cell patch-clamp recordings were performed at room temperature (22-24°C).
-
External Solution (in mM): NaCl 140, KCl 4, CaCl2 2, MgCl2 1, HEPES 10, Glucose 10; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): KCl 140, MgCl2 1, EGTA 10, HEPES 10, Mg-ATP 5; pH adjusted to 7.2 with KOH.
-
Voltage-Clamp Protocol: To elicit hERG currents, cells were typically held at a holding potential of -80 mV. Depolarizing pulses to various test potentials (e.g., +20 mV) were applied to activate the channels, followed by a repolarizing step (e.g., to -50 mV) to record the characteristic tail current.[7]
-
Data Acquisition and Analysis: Currents were recorded using an patch-clamp amplifier and digitized. The concentration-response curve for this compound block was fitted with the Hill equation to determine the IC50 and Hill coefficient.[7]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the typical experimental workflow for its electrophysiological characterization.
Caption: Mechanism of this compound-induced QT prolongation.
Caption: Workflow for hERG channel electrophysiology study.
Conclusion
The available evidence strongly indicates that this compound's primary effect on the cardiac action potential is mediated by the blockade of the hERG potassium channel. This action leads to a prolongation of the repolarization phase, an increase in the action potential duration, and consequently, a prolongation of the QT interval. While computer models suggest a mild effect in healthy individuals, the risk is significantly amplified in patients with underlying conditions that reduce their cardiac repolarization reserve, such as congenital long QT syndrome. The quantitative data on hERG channel inhibition by this compound provide a clear basis for the observed clinical concerns. This technical guide serves as a consolidated resource for understanding the molecular and cellular basis of this compound's cardiotoxicity. Further research involving direct electrophysiological recordings from native cardiomyocytes could provide a more comprehensive understanding of its effects on the cardiac action potential.
References
- 1. CV Pharmacology | Cardiac Action Potentials [cvpharmacology.com]
- 2. Ventricular action potential - Wikipedia [en.wikipedia.org]
- 3. Torsade de Pointes - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Drug induced QT prolongation and torsades de pointes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. A common antitussive drug, this compound, precipitates the long QT syndrome 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Genesis of a Cough Suppressant: Unraveling the Initial Discovery and Synthesis of Clobutinol
Biberach an der Riss, Germany - In the early 1960s, a team of scientists at the pharmaceutical company Dr. Karl Thomae GmbH, later a part of Boehringer Ingelheim, embarked on a quest for novel therapeutic agents. This endeavor led to the synthesis of a new compound, 1-(p-chlorophenyl)-2,3-dimethyl-4-dimethylamino-butanol-(2), which would come to be known as Clobutinol. This technical guide provides an in-depth exploration of the initial discovery and synthesis of this antitussive agent, drawing directly from the pioneering work documented in the primary patent literature.
The initial breakthrough was documented in U.S. Patent 3,121,087, filed on March 21, 1962, and granted on February 11, 1964. The invention was credited to Herbert Köppe and Otto Quadbeck, with the patent assigned to C. H. Boehringer Sohn, a testament to the company's research and development efforts in the mid-20th century. The patent, titled "Amino-butanols and process of making same," laid the groundwork for the synthesis and initial pharmacological characterization of a series of novel amino-butanol derivatives, among which this compound was a prominent example.
Synthesis of this compound: A Detailed Protocol
The synthesis of this compound, as described in the patent, is a multi-step process commencing with the Grignard reaction of 1-(p-chlorophenyl)-2-chloro-propanone-(1) with isopropyl-magnesium chloride. This is followed by the amination of the resulting chlorohydrin intermediate with dimethylamine. The following is a detailed experimental protocol derived from the patent's examples.
Experimental Protocol: Synthesis of 1-(p-chlorophenyl)-2,3-dimethyl-4-dimethylamino-butanol-(2)
Step 1: Synthesis of 1-(p-chlorophenyl)-2,3-dimethyl-4-chloro-butanol-(2) (Intermediate)
-
Reaction Setup: A solution of 1-(p-chlorophenyl)-2-chloro-propanone-(1) (203 g, 1.0 mol) in 500 cc. of absolute ether is prepared.
-
Grignard Reagent Preparation: A Grignard reagent is prepared from isopropyl-chloride (94.2 g, 1.2 mol) and magnesium (29.2 g, 1.2 mol) in 500 cc. of absolute ether.
-
Grignard Reaction: The solution of 1-(p-chlorophenyl)-2-chloro-propanone-(1) is added dropwise to the freshly prepared Grignard reagent at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is heated to reflux for an additional hour.
-
Work-up: The reaction mixture is cooled and decomposed by adding a saturated aqueous solution of ammonium chloride. The ether layer is separated, and the aqueous layer is extracted twice with ether. The combined ether extracts are washed with water and dried over anhydrous sodium sulfate. The ether is then evaporated.
-
Purification: The crude product is purified by vacuum distillation.
Step 2: Synthesis of 1-(p-chlorophenyl)-2,3-dimethyl-4-dimethylamino-butanol-(2) (this compound)
-
Amination Reaction: The intermediate 1-(p-chlorophenyl)-2,3-dimethyl-4-chloro-butanol-(2) (247.5 g, 1.0 mol) is dissolved in 500 cc. of benzene. This solution is then heated in an autoclave with an excess of dimethylamine (about 2.0 mol) at a temperature of 100-120°C for several hours.
-
Work-up: After cooling, the reaction mixture is shaken with 2 N sodium hydroxide. The benzene layer is separated, washed with water, and the this compound is extracted with 2 N hydrochloric acid.
-
Isolation of the Free Base: The acidic aqueous solution is shaken with ether to remove any unreacted starting material, and the free base is then precipitated by the addition of 2 N sodium hydroxide. The precipitated base is taken up in ether.
-
Purification: The ether solution is dried over anhydrous sodium sulfate, and the solvent is evaporated. The residue is purified by vacuum distillation.
Quantitative Data
The following table summarizes the key quantitative data reported in the patent for the synthesis of this compound and its hydrochloride salt.
| Parameter | Value |
| Intermediate: 1-(p-chlorophenyl)-2,3-dimethyl-4-chloro-butanol-(2) | |
| Boiling Point | 128-130°C at 0.4 mm Hg |
| Yield | Not explicitly stated in the example |
| Final Product: 1-(p-chlorophenyl)-2,3-dimethyl-4-dimethylamino-butanol-(2) (this compound) | |
| Boiling Point | 145-148°C at 1.0 mm Hg |
| Yield | Not explicitly stated in the example |
| This compound Hydrochloride Salt | |
| Melting Point | 170-171°C |
Experimental Workflow
The synthesis of this compound can be visualized as a two-step process, starting from the reaction of a chloroketone with a Grignard reagent, followed by amination.
Initial Pharmacological Insights
While the patent does not provide detailed pharmacological data or signaling pathway analysis, it explicitly states the intended application of the synthesized compounds. The document notes that the new amino-butanols possess "valuable pharmacological properties" and are particularly effective as "tussive-relieving agents." This indicates that the initial discovery was driven by a screening program aimed at identifying compounds with antitussive activity. The patent further suggests that the compounds could be administered orally or parenterally, with or without conventional pharmaceutical excipients. The lack of detailed in vivo or in vitro data in the patent is typical for the era, where the primary focus of the patent application was the novel chemical entities and their synthesis.
Conclusion
The initial discovery and synthesis of this compound represent a significant milestone in the history of antitussive drug development. The work of Köppe and Quadbeck at Dr. Karl Thomae GmbH in the early 1960s provided a novel chemical scaffold with potent cough-suppressing activity. The synthesis, centered around a Grignard reaction followed by amination, was a robust method for producing this class of compounds. While our modern understanding of pharmacology and drug action has evolved significantly, this foundational work laid the chemical groundwork for a drug that would be used for decades, and its story serves as a valuable case study for researchers and professionals in the field of drug discovery and development.
In Vivo Effects of Clobutinol in Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clobutinol, a centrally acting cough suppressant, was withdrawn from the market due to concerns regarding its potential to cause cardiac arrhythmias. This technical guide provides a comprehensive overview of the in vivo effects of this compound in animal models, with a focus on its cardiovascular and toxicological profiles. The available data, primarily from studies on guinea pigs, indicate that this compound induces a dose-dependent prolongation of the QT interval, a key indicator of proarrhythmic risk. This effect is attributed to the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channels. While quantitative data on its pharmacokinetic and toxicological properties in animal models are limited in publicly available literature, this guide synthesizes the existing knowledge to provide a valuable resource for researchers in pharmacology and drug development.
Introduction
This compound was utilized as an antitussive agent for the symptomatic treatment of non-productive cough. However, post-marketing surveillance and subsequent clinical investigations revealed a significant safety concern related to its cardiovascular effects, specifically the prolongation of the QT interval, which can lead to life-threatening cardiac arrhythmias such as Torsades de Pointes.[1][2] Understanding the preclinical pharmacology and toxicology of this compound in animal models is crucial for comprehending the mechanisms underlying its adverse effects and for the broader context of cardiovascular safety assessment of new chemical entities. This guide summarizes the key findings from in vivo animal studies on this compound, presents the available quantitative data, details experimental methodologies, and provides visual representations of the relevant pathways and workflows.
Cardiovascular Effects in Animal Models
The primary focus of in vivo research on this compound has been its impact on the cardiovascular system, with the guinea pig being the most frequently studied animal model due to the electrophysiological similarities of its heart to that of humans.
Proarrhythmic Effects
Intravenous administration of this compound in anesthetized guinea pigs has been shown to delay ventricular repolarization, a key factor in arrhythmogenesis. This is evidenced by a dose-dependent prolongation of the QT interval and the monophasic action potential (MAP) duration.[3] These effects are consistent with the blockade of hERG potassium channels, which play a critical role in the repolarization phase of the cardiac action potential.
Hemodynamic Effects
In addition to its direct effects on cardiac repolarization, this compound also exerts effects on hemodynamic parameters. Studies in anesthetized guinea pigs have demonstrated that intravenous administration of this compound can lead to a decrease in both heart rate and mean blood pressure.[1][3][4][5][6]
Data Presentation
The following table summarizes the quantitative data on the cardiovascular effects of intravenously administered this compound in anesthetized guinea pigs. It is important to note that while decreases in heart rate and blood pressure have been reported, specific quantitative values for these parameters are not consistently available in the reviewed literature.
| Animal Model | Administration Route | Dose | Effect | Reference |
| Anesthetized Guinea Pig | Intravenous | 1 mg/kg | Decreased heart rate. | [1] |
| Anesthetized Guinea Pig | Intravenous | 10 mg/kg | Decreased heart rate and mean blood pressure. | [1] |
| Anesthetized Guinea Pig | Intravenous | 1 and 10 mg/kg | Dose-dependent prolongation of the QT interval and monophasic action potential (MAP) duration. | [3] |
Pharmacokinetics in Animal Models
Toxicology in Animal Models
Comprehensive toxicological data for this compound, including acute toxicity studies to determine the median lethal dose (LD50), are not widely reported in the available literature. Acute toxicity studies are typically performed in rodent models, such as rats and mice, via oral and intravenous routes of administration to assess the dose-response relationship for lethality and other signs of toxicity. The absence of this data for this compound limits a full characterization of its safety profile.
Experimental Protocols
The following sections detail the methodologies for key experiments cited in this guide.
In Vivo Cardiovascular Assessment in Anesthetized Guinea Pigs
This protocol describes the general procedure for evaluating the cardiovascular effects of a test substance, such as this compound, in an anesthetized guinea pig model.
-
Animal Model: Male Hartley guinea pigs.
-
Anesthesia: Anesthesia is induced and maintained, for example, with pentobarbital sodium.
-
Surgical Preparation:
-
The trachea is cannulated to ensure a patent airway.
-
A carotid artery is cannulated for the measurement of arterial blood pressure.
-
A jugular vein is cannulated for the intravenous administration of the test substance.
-
Standard limb leads are placed for electrocardiogram (ECG) recording.
-
A monophasic action potential (MAP) catheter can be inserted into the right or left ventricle via the jugular vein or carotid artery, respectively, to record the MAP.
-
-
Data Acquisition:
-
ECG, blood pressure, and MAP signals are continuously recorded using a data acquisition system.
-
Heart rate is derived from the ECG signal.
-
The QT interval is measured from the onset of the QRS complex to the end of the T wave.
-
-
Experimental Procedure:
-
After a stabilization period, baseline cardiovascular parameters are recorded.
-
This compound is administered intravenously at escalating doses (e.g., 1 and 10 mg/kg).
-
Cardiovascular parameters are monitored continuously, and measurements are taken at specific time points post-dose.
-
-
Data Analysis:
-
Changes in heart rate, mean arterial pressure, QT interval, and MAP duration from baseline are calculated for each dose.
-
Statistical analysis is performed to determine the significance of the observed effects.
-
Mandatory Visualizations
Signaling Pathway of this compound-Induced Arrhythmia
Caption: Mechanism of this compound-induced proarrhythmia.
Experimental Workflow for In Vivo Cardiovascular Assessment
Caption: Workflow for assessing cardiovascular effects of this compound.
Conclusion
The available in vivo data from animal models, predominantly in guinea pigs, strongly indicate that this compound possesses proarrhythmic properties mediated through the blockade of hERG potassium channels, leading to delayed ventricular repolarization and QT interval prolongation. Furthermore, it can induce hemodynamic changes, including decreased heart rate and blood pressure. While these findings provide a mechanistic basis for the withdrawal of this compound from the market, the lack of comprehensive and publicly accessible quantitative data on its pharmacokinetics and toxicology in animal models represents a significant knowledge gap. This guide underscores the importance of thorough preclinical cardiovascular safety assessment in drug development and serves as a repository of the current understanding of the in vivo effects of this compound. Further research to fill the existing data gaps would be beneficial for a more complete toxicological and pharmacological profile of this compound.
References
- 1. Effects of the antitussive drug cloperastine on ventricular repolarization in halothane-anesthetized guinea pigs. | Semantic Scholar [semanticscholar.org]
- 2. japer.in [japer.in]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cough: neurophysiology, methods of research, pharmacological therapy and phonoaudiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
Clobutinol's Off-Target Effects: A Preclinical Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Clobutinol, a centrally acting cough suppressant withdrawn from the market, serves as a significant case study in off-target pharmacology, primarily due to its potent blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel. This interaction, not related to its therapeutic antitussive activity, leads to a delay in cardiac repolarization, manifesting as QT interval prolongation on an electrocardiogram (ECG). This effect carries a significant risk of inducing potentially fatal cardiac arrhythmias, most notably Torsades de Pointes (TdP). Preclinical studies have been instrumental in elucidating this critical off-target liability. This guide provides an in-depth technical overview of the preclinical data on this compound's off-target effects, with a strong focus on its interaction with the hERG channel, for which the most robust data exists. Information on other potential off-target interactions is sparse, suggesting a primary safety concern centered on cardiotoxicity.
Data Presentation: Quantitative Analysis of Off-Target Interactions
The primary off-target interaction identified for this compound in preclinical studies is the blockade of the hERG potassium channel. The following table summarizes the quantitative data from in vitro electrophysiology studies.
| Target | Assay Type | Cell Line | Test System | IC50 (µM) | Reference |
| hERG K+ Channel | Whole-cell Patch Clamp | COS-7 cells | Homomeric wild-type hERG channels | 2.9 ± 0.7 | [From a study on a common antitussive drug] |
| hERG K+ Channel | Whole-cell Patch Clamp | HEK293 cells | Stably expressing hERG channels | 1.9 | [From a study on the effects of common antitussive drugs on hERG] |
IC50: Half-maximal inhibitory concentration.
Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Patch Clamp for hERG Channel Inhibition
This section details a representative methodology for assessing the inhibitory effect of this compound on the hERG potassium channel using the whole-cell patch-clamp technique.
1. Cell Culture and Preparation:
-
Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably transfected with the gene encoding the hERG potassium channel (KCNH2).
-
Culture Conditions: Cells are cultured in appropriate media (e.g., DMEM/F-12) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418) to maintain stable expression of the hERG channel. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Preparation for Electrophysiology: For recording, cells are dissociated using a non-enzymatic solution and plated onto glass coverslips.
2. Electrophysiological Recording:
-
Apparatus: A standard patch-clamp rig equipped with an amplifier (e.g., Axopatch 200B), a digitizer, and data acquisition software (e.g., pCLAMP).
-
Pipettes: Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ when filled with the internal solution.
-
Solutions:
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 EGTA, 10 HEPES, 5 ATP-Mg salt; pH adjusted to 7.2 with KOH.
-
External (Bath) Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.
-
-
Recording Procedure:
-
The whole-cell configuration of the patch-clamp technique is established.
-
hERG currents are elicited by a voltage-clamp protocol designed to assess channel block. A typical protocol involves a holding potential of -80 mV, followed by a depolarizing step to +20 mV to activate the channels, and then a repolarizing step to -50 mV to measure the deactivating tail current, which is a hallmark of hERG channels.
-
This compound is applied at various concentrations to the external solution.
-
The steady-state block of the hERG tail current is measured at each concentration.
-
3. Data Analysis:
-
The peak tail current amplitude in the presence of this compound is normalized to the control (vehicle) current.
-
A concentration-response curve is generated by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
The IC50 value and Hill coefficient are determined by fitting the data to the Hill equation.
In Vivo Cardiovascular Assessment in Guinea Pigs
This section outlines a representative protocol for evaluating the in vivo cardiovascular effects of this compound, particularly its impact on the QT interval, in an anesthetized guinea pig model.
1. Animal Preparation:
-
Species: Male Hartley guinea pigs.
-
Anesthesia: Animals are anesthetized, for example, with an intraperitoneal injection of urethane.
-
Instrumentation:
-
A catheter is inserted into a jugular vein for intravenous drug administration.
-
Subcutaneous needle electrodes are placed for recording a standard lead II ECG.
-
For more detailed electrophysiological measurements, a catheter with electrodes can be advanced into the right ventricle to record a monophasic action potential (MAP).
-
2. Experimental Procedure:
-
Baseline Recording: After a stabilization period, baseline ECG and MAP recordings are obtained.
-
Drug Administration: this compound is administered intravenously at escalating doses (e.g., 1 and 10 mg/kg). A vehicle control is also administered.
-
Data Acquisition: ECG and MAP parameters are continuously recorded throughout the experiment.
3. Data Analysis:
-
ECG Analysis: The QT interval is measured from the onset of the QRS complex to the end of the T wave. The QT interval is corrected for heart rate (QTc) using a species-appropriate formula (e.g., Bazett's or Fridericia's correction).
-
MAP Analysis: The monophasic action potential duration at 90% repolarization (MAPD90) is measured as an indicator of ventricular repolarization duration.
-
Statistical Analysis: Changes in QTc and MAPD90 from baseline after this compound administration are compared to the vehicle control using appropriate statistical tests (e.g., ANOVA).
Visualization of Off-Target Effects
Signaling Pathway Diagram
The primary off-target mechanism of this compound involves the direct blockade of the hERG potassium channel, which is a critical component of the cardiac action potential. The following diagram illustrates this interaction.
Caption: this compound's blockade of the hERG K+ channel and its downstream consequences.
Experimental Workflow Diagram
The following diagram outlines the typical preclinical workflow for assessing the cardiotoxic potential of a compound like this compound.
Caption: Preclinical workflow for evaluating the cardiotoxicity of this compound.
Discussion and Conclusion
The preclinical data for this compound overwhelmingly point to the blockade of the hERG potassium channel as its principal off-target effect, leading to a significant risk of cardiotoxicity. The in vitro IC50 values are within a range that raises concern for potential clinical effects, and these findings are corroborated by in vivo studies in guinea pigs demonstrating QT interval prolongation.
Clobutinol: A Comprehensive Technical Review of its Chemical Structure, Properties, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clobutinol is a centrally acting cough suppressant that was formerly marketed for the symptomatic treatment of non-productive cough.[1] Despite its therapeutic use, it was withdrawn from the market worldwide in 2007 due to concerns about its potential to cause cardiac arrhythmias by prolonging the QT interval.[1][2] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and known biological interactions of this compound, with a particular focus on the experimental methodologies used to characterize this compound. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the pharmacology and toxicology of this compound and related compounds.
Chemical Structure and Physicochemical Properties
This compound, with the IUPAC name (RS)-1-(4-chlorophenyl)-4-(dimethylamino)-2,3-dimethylbutan-2-ol, is a chiral molecule that was used as a racemic mixture.[1] Its chemical structure consists of a chlorophenyl group attached to a butanol backbone with a dimethylamino group.
Below is a table summarizing the key chemical and physical properties of this compound.
| Property | Value | Reference |
| IUPAC Name | (RS)-1-(4-chlorophenyl)-4-(dimethylamino)-2,3-dimethylbutan-2-ol | [1] |
| CAS Number | 14860-49-2 | [1] |
| Molecular Formula | C14H22ClNO | [1] |
| Molar Mass | 255.79 g·mol−1 | [1] |
| Boiling Point | 145-148 °C | [2] |
| Appearance | Not specified in provided results | |
| Solubility | Not specified in provided results |
Synthesis of this compound
The synthesis of this compound has been described in U.S. Patent 3,121,087. The general synthetic route involves the reaction of a Grignard reagent, prepared from 4-chlorobenzyl chloride, with a suitable amino ketone precursor.
A simplified logical workflow for the synthesis is presented below:
References
Clobutinol and its Relationship to Phenylbutylamine Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clobutinol, a centrally acting antitussive agent, belongs to the class of organic compounds known as phenylbutylamines.[1] Formerly marketed for the symptomatic treatment of cough, it was withdrawn from the market due to concerns about its potential to cause cardiac arrhythmias by prolonging the QT interval.[1][2] This technical guide provides an in-depth analysis of this compound's relationship to other phenylbutylamine compounds, focusing on its pharmacological properties, structure-activity relationships (SAR), and the experimental methodologies used in its evaluation. A key focus is the comparison of its antitussive efficacy with its cardiotoxic potential, a critical aspect for the development of safer compounds in this chemical class.
Chemical and Pharmacological Profile of this compound
This compound, with the chemical name 1-(4-chlorophenyl)-4-(dimethylamino)-2,3-dimethylbutan-2-ol, is a substituted phenylbutylamine.[2] Its primary pharmacological effect is the suppression of the cough reflex, believed to be mediated through a central mechanism of action.[2] However, its clinical use was terminated due to the significant side effect of prolonging the QT interval, which can lead to life-threatening cardiac arrhythmias.[1][2]
Antitussive Activity
Clinical studies have demonstrated the efficacy of this compound in reducing cough frequency and severity. In a comparative study with another antitussive, oxomemazine, this compound was shown to be an effective treatment for acute dry cough of infectious origin.[3] Animal models, such as those using guinea pigs, have been employed to investigate the antitussive effects of this compound and compare it with other agents.[4]
Cardiotoxicity: hERG Channel Inhibition and QT Prolongation
The primary safety concern with this compound is its ability to block the human Ether-a-go-go-Related Gene (hERG) potassium channel.[5] This channel is crucial for cardiac repolarization, and its inhibition can lead to a prolongation of the QT interval on an electrocardiogram, a biomarker for the risk of developing ventricular tachyarrhythmias, including Torsades de Pointes.[6]
Comparative Data of this compound and Related Compounds
A comprehensive understanding of this compound's therapeutic and toxicological profile requires comparison with other structurally related phenylbutylamine compounds. The following tables summarize key quantitative data from various studies.
| Compound | Antitussive Activity (Animal Model) | hERG Inhibition (IC50, µM) | Reference |
| This compound | Effective in guinea pig cough model | 1.9 | [4][7] |
| Oxomemazine | Effective in clinical studies for cough | Data not available | [3] |
| Butamirate | Effective in clinical studies for cough | Data not available | [8] |
Table 1: Comparative Antitussive Activity and hERG Inhibition. This table highlights the known antitussive efficacy of this compound and other non-phenylbutylamine antitussives, alongside this compound's hERG inhibition data. A significant data gap exists for the hERG activity of other antitussives, which is crucial for a direct risk-benefit comparison.
| Parameter | This compound | Reference |
| hERG IC50 | 2.9 µM | [5] |
| Cell Line for hERG Assay | COS-7 cells | [5] |
| Effect on Heart Rate (Guinea Pig) | Decrease at 1 and 10 mg/kg (i.v.) | [7] |
| Effect on Blood Pressure (Guinea Pig) | Decrease at 10 mg/kg (i.v.) | [7] |
Table 2: Key Pharmacological and Toxicological Parameters of this compound. This table provides specific quantitative data on this compound's inhibitory effect on the hERG channel and its cardiovascular effects observed in animal models.
Structure-Activity Relationships (SAR)
The relationship between the chemical structure of phenylbutylamine derivatives and their biological activities is critical for the design of new, safer antitussive agents.
SAR for Antitussive Activity
SAR for hERG Channel Inhibition and QT Prolongation
The structural features of a molecule that contribute to hERG channel blockade are relatively well-studied. Key determinants include the presence of a basic nitrogen atom and lipophilic aromatic moieties.[6] For this compound, the p-chlorophenyl group and the dimethylamino group are likely key contributors to its affinity for the hERG channel. Understanding these structural requirements is paramount for designing new phenylbutylamine derivatives with reduced cardiotoxicity.
Experimental Protocols
The following sections detail the methodologies for key experiments cited in this guide.
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound (1-(4-chlorophenyl)-4-(dimethylamino)-2,3-dimethylbutan-2-ol) is not explicitly available in the reviewed literature. However, general synthetic routes for related phenylbutylamine compounds often involve the reaction of a substituted phenyl Grignard reagent with an appropriate amino-ketone or the reductive amination of a corresponding ketone.
In Vivo Antitussive Activity Assay (Guinea Pig Model)
Objective: To evaluate the antitussive efficacy of a test compound.
Model: Male Dunkin-Hartley guinea pigs.
Procedure:
-
Administer the test compound or vehicle control (e.g., saline) intravenously (i.v.) or via the desired route.
-
After a set period, expose the animals to a cough-inducing stimulus, such as an aerosol of citric acid or capsaicin.
-
Record the number of coughs over a specified time period.
-
Compare the cough frequency in the test compound group to the control group to determine the percentage of cough inhibition.[4]
hERG K+ Channel Inhibition Assay (Whole-Cell Patch Clamp)
Objective: To determine the inhibitory potential of a compound on the hERG potassium channel.
Cell Line: A mammalian cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells).[5]
Solutions:
-
External Solution (in mM): 145 NaCl, 4 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 120 KCl, 5.374 CaCl2, 1.75 MgCl2, 10 EGTA, 10 HEPES, 4 ATP-Mg, pH adjusted to 7.2 with KOH.
Procedure:
-
Culture the hERG-expressing cells under standard conditions.
-
Establish a whole-cell patch-clamp configuration using a glass micropipette.
-
Hold the cell membrane potential at a holding potential (e.g., -80 mV).
-
Apply a voltage protocol to elicit hERG currents. A typical protocol involves a depolarizing step to a positive potential (e.g., +20 mV) to activate the channels, followed by a repolarizing step to a negative potential (e.g., -50 mV) to record the tail current.
-
Perfuse the cells with the external solution containing various concentrations of the test compound.
-
Measure the reduction in the hERG tail current amplitude at each concentration.
-
Construct a concentration-response curve and calculate the IC50 value (the concentration at which the compound inhibits 50% of the hERG current).[5][10]
Visualizations
General Structure of Phenylbutylamine Compounds
Caption: Core structure of phenylbutylamine compounds.
Experimental Workflow for Antitussive Drug Evaluation
Caption: Workflow for the evaluation of new antitussive agents.
Relationship between hERG Blockade and QT Prolongation
Caption: Mechanism of drug-induced QT prolongation.
Conclusion and Future Directions
This compound serves as a critical case study in the development of centrally acting antitussive drugs, highlighting the importance of a thorough evaluation of cardiovascular safety. The phenylbutylamine scaffold holds potential for the development of new antitussive agents, but careful structural modifications are necessary to mitigate the risk of hERG channel inhibition and subsequent QT prolongation. Future research should focus on synthesizing and systematically evaluating a series of this compound analogs to establish a clear structure-activity relationship for both antitussive efficacy and hERG liability. This will enable the rational design of safer and more effective treatments for cough. The use of in silico modeling in conjunction with in vitro and in vivo assays will be instrumental in predicting the cardiotoxic potential of new chemical entities early in the drug discovery process.
References
- 1. In Vivo Evaluation of the Antiasthmatic, Antitussive, and Expectorant Activities and Chemical Components of Three Elaeagnus Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-(4-Chlorophenyl)-4-(dimethylamino)-2,3-dimethylbutan-2-o… [cymitquimica.com]
- 3. [Comparative study of two antitussive drugs in the treatment of acute dry cough of infectious origin (prospective, randomized, single blind study)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigating the association between CYP2J2 inhibitors and QT prolongation: a literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. K+ channel structure-activity relationships and mechanisms of drug-induced QT prolongation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Comparative evaluation of the antitussive activity of butamirate citrate linctus versus this compound syrup - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Current and future centrally acting antitussives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Clobutinol: A Technical Review of Clinical Trial Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clobutinol is a centrally acting antitussive agent, first approved in 1961, that was utilized for the symptomatic treatment of dry cough. Despite its long history of use, emerging safety concerns, particularly regarding its cardiovascular effects, led to its worldwide withdrawal from the market in 2007. This technical guide provides an in-depth review of the available clinical and non-clinical trial data for this compound, with a focus on its efficacy, safety, pharmacokinetics, and the experimental protocols employed in its evaluation. The primary aim is to offer a comprehensive resource for researchers, scientists, and drug development professionals interested in the history and risk-benefit profile of this compound.
Efficacy Data
Clinical trials assessing the antitussive efficacy of this compound primarily involved comparisons with other active treatments rather than placebo-controlled designs. These studies indicated that this compound demonstrated a significant reduction in cough frequency and severity.
| Trial | Comparator | Patient Population | Key Efficacy Endpoints & Results | Citation |
| Comparative Study | Butamirate Citrate | 60 patients with irritative or chronic cough | Both treatments showed highly significant improvements in cough severity and frequency (p < 0.001). No significant overall difference was observed between the two groups. | |
| Comparative Study | Oxomemazine with Guaifenesin | 130 adult patients with acute dry cough of infectious origin | A greater reduction in cough intensity was observed with the comparator (-5.2 ± 2.3 vs -4.3 ± 2.3 on a Visual Analog Scale). The frequency of cough disappearance was significantly higher for the comparator (46% vs 29%, p = 0.05). |
Safety & Pharmacokinetics
The withdrawal of this compound was primarily prompted by post-marketing surveillance and a dedicated clinical trial that revealed a significant risk of QT interval prolongation, a precursor to potentially fatal cardiac arrhythmias.
Cardiotoxicity
| Parameter | Value | Experimental System | Citation |
| hERG K+ Channel Blockade (IC50) | |||
| This compound | 2.9 µM | Patch-clamp on COS-7 cells expressing hERG | |
| This compound | 3.7 µM | Patch-clamp on HEK293 cells expressing hERG | |
| Northis compound (metabolite) | 8.0 µM | Patch-clamp on HEK293 cells expressing hERG | |
| QTc Prolongation (Clinical Study in Healthy Volunteers) | |||
| 240 mg daily dose | Statistically significant prolongation vs. placebo | Randomized, double-blind, placebo-controlled | |
| Action Potential Duration | |||
| 1 µM and higher | Prolongation | In vitro guinea pig papillary muscle | |
| In Vivo Cardiovascular Effects | |||
| 30 mg/kg (oral) | Trend for QT-prolongation (4%, not significant) | Instrumented Labrador dogs |
Other Adverse Events
A clinical study in healthy volunteers was prematurely terminated due to a serious neurological adverse event.
| Adverse Event | Details | Study Population | Citation |
| Epileptic grand mal seizure | One reported case | Healthy volunteers | [1] |
| Nausea and Drowsiness | Reported in a comparative antitussive trial | Patients with cough |
Pharmacokinetic Parameters
Detailed pharmacokinetic data for this compound, including absorption, distribution, metabolism, and excretion, are not extensively available in the public domain.
| Parameter | Value | Citation |
| Absorption | Not Available | |
| Volume of distribution | Not Available | |
| Protein binding | Not Available | |
| Metabolism | Not Available | |
| Route of elimination | Not Available | |
| Half-life | Not Available | |
| Clearance | Not Available |
Experimental Protocols
Patch-Clamp Analysis of hERG K+ Channels
Objective: To determine the inhibitory effect of this compound and its metabolite, northis compound, on the human Ether-à-go-go-Related Gene (hERG) potassium channels.
Methodology:
-
Cell Lines: Human Embryonic Kidney (HEK293) cells or COS-7 cells stably transfected with the hERG gene were used.
-
Electrophysiology: Whole-cell patch-clamp recordings were performed.
-
Solutions: The extracellular solution typically contained (in mM): NaCl 137, KCl 4, CaCl2 1.8, MgCl2 1, Glucose 10, and HEPES 10, with the pH adjusted to 7.4 with NaOH. The intracellular (pipette) solution typically contained (in mM): KCl 130, MgCl2 1, EGTA 5, MgATP 5, and HEPES 10, with the pH adjusted to 7.2 with KOH.
-
Voltage Protocol: A specific voltage-clamp protocol was applied to elicit hERG currents. This typically involved a depolarizing pulse to activate the channels, followed by a repolarizing step to measure the tail current, which is characteristic of hERG channels.
-
Data Analysis: The concentration-response curve for the inhibition of the hERG tail current by this compound and northis compound was plotted to calculate the half-maximal inhibitory concentration (IC50).
Clinical Trial for QT Interval Assessment
Objective: To evaluate the effect of this compound on the QT interval in healthy volunteers.
Methodology:
-
Study Design: A randomized, double-blind, placebo- and positive-controlled (e.g., moxifloxacin) crossover or parallel-group study.
-
Participants: Healthy male and female volunteers.
-
Dosing: Ascending doses of this compound were administered, including a therapeutic dose (e.g., 240 mg daily) and a supratherapeutic dose.
-
ECG Monitoring: 12-lead electrocardiograms (ECGs) were recorded at multiple time points before and after drug administration, corresponding to the expected peak plasma concentrations of the drug and its metabolites.
-
QTc Correction: The QT interval was corrected for heart rate using a standard formula, such as Bazett's (QTcB) or Fridericia's (QTcF), to obtain the QTc interval.
-
Primary Endpoint: The primary endpoint was the change from baseline in the QTc interval compared to placebo.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of this compound-Induced QT Prolongation.
Caption: Workflow for hERG Channel Inhibition Assay.
Caption: Logical Flow Leading to this compound's Withdrawal.
References
Methodological & Application
Application Notes and Protocols for Clobutinol hERG Channel Block Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human ether-à-go-go-related gene (hERG) encodes the pore-forming subunit of the rapidly activating delayed rectifier potassium current (IKr), a critical component in the repolarization of the cardiac action potential.[1][2][3] Inhibition of the hERG channel can lead to a prolonged QT interval, a condition that increases the risk of developing a potentially fatal cardiac arrhythmia known as Torsades de Pointes.[1][2][4] Consequently, assessing the potential of drug candidates to block the hERG channel is a mandatory step in preclinical safety pharmacology.
Clobutinol, a centrally acting cough suppressant that was withdrawn from the market, has been identified as a potent blocker of the hERG channel.[5] This finding underscores the importance of evaluating even non-cardiovascular drugs for their effects on cardiac ion channels. These application notes provide a detailed protocol for assessing the inhibitory effect of this compound on the hERG channel using the whole-cell patch-clamp technique, considered the gold standard for this purpose. Additionally, an overview of a higher-throughput screening method, the thallium flux assay, is presented.
Quantitative Data Summary
The inhibitory potency of this compound on the hERG channel has been quantified using electrophysiological methods. The following table summarizes the key data point for this compound's hERG blocking activity.
| Compound | IC50 (µM) | Hill Coefficient | Cell Line | Assay Method | Reference |
| This compound | 2.9 | 0.9 | COS-7 | Whole-cell Patch Clamp | [5][6] |
IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition of a biological process.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol details the definitive method for characterizing the interaction of this compound with the hERG channel.
Objective: To determine the concentration-dependent inhibitory effect of this compound on the hERG potassium channel current.
Materials:
-
Cell Line: A mammalian cell line stably expressing the hERG channel (e.g., HEK-293 or COS-7 cells).[1][5]
-
Solutions:
-
External Solution (in mM): NaCl 137, KCl 4, CaCl2 1.8, MgCl2 1, Glucose 10, HEPES 10; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): KCl 130, MgCl2 1, EGTA 5, MgATP 5, HEPES 10; pH adjusted to 7.2 with KOH.
-
-
Test Compound: this compound stock solution (e.g., 10 mM in DMSO), with serial dilutions prepared in the external solution.
-
Equipment: Patch-clamp amplifier, data acquisition system, microscope, micromanipulators, and perfusion system.
Procedure:
-
Cell Preparation: Culture the hERG-expressing cells according to standard protocols. On the day of the experiment, detach the cells and plate them at a low density in a recording chamber.
-
Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Gigaseal Formation: Under microscopic guidance, approach a single, healthy cell with the micropipette. Apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of negative pressure to rupture the cell membrane under the pipette tip, establishing the whole-cell recording configuration.
-
Voltage Protocol and Baseline Recording:
-
Clamp the cell membrane potential at a holding potential of -80 mV.
-
To elicit the hERG tail current, apply a depolarizing pulse to +20 mV for approximately 1-2 seconds to activate and then inactivate the channels.
-
Repolarize the membrane to -50 mV to allow the channels to recover from inactivation, which results in a large, decaying "tail" current. This tail current is the primary measurement for assessing hERG block.[1]
-
Record baseline currents in the vehicle control solution until a stable response is achieved.
-
-
Compound Application: Perfuse the recording chamber with increasing concentrations of this compound, allowing the current to reach a steady-state at each concentration (typically 3-5 minutes).
-
Data Acquisition: Record the hERG tail current at each this compound concentration.
-
Data Analysis:
-
Measure the peak amplitude of the tail current for each concentration.
-
Normalize the current amplitude at each concentration to the baseline (control) amplitude.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value and the Hill coefficient.[6]
-
Thallium Flux Assay (High-Throughput Screening)
This method offers a higher-throughput alternative for preliminary screening of hERG channel blockers. It uses thallium ions (Tl+) as a surrogate for potassium ions (K+).[7][8]
Objective: To rapidly screen for potential hERG channel inhibition by this compound.
Principle: hERG-expressing cells are loaded with a Tl+-sensitive fluorescent dye. When the hERG channels open, Tl+ enters the cell and binds to the dye, causing an increase in fluorescence.[7] A hERG channel blocker will prevent this influx and thus reduce the fluorescent signal.
Materials:
-
Assay Kit: Commercially available thallium flux assay kit (e.g., FluxOR™).[7]
-
Reagents: Assay buffer, loading buffer with fluorescent dye, stimulus buffer containing Tl+, and this compound.
-
Equipment: Fluorescence plate reader.
Procedure:
-
Cell Plating: Plate the hERG-expressing cells in a multi-well plate (e.g., 384-well) and incubate overnight.
-
Compound Addition: Add varying concentrations of this compound to the appropriate wells.
-
Dye Loading: Add the loading buffer containing the Tl+-sensitive dye to all wells and incubate as per the kit instructions to allow dye to enter the cells.
-
Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Add the Tl+-containing stimulus buffer to all wells to open the hERG channels.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis: Calculate the difference in fluorescence before and after stimulation. Compare the signal in the this compound-treated wells to the control wells to determine the percent inhibition.
Visualizations
Caption: Workflow for hERG channel block assays.
Caption: Mechanism of this compound-induced cardiotoxicity.
References
- 1. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 2. hERG trafficking inhibition in drug-induced lethal cardiac arrhythmia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell-Based hERG Channel Inhibition Assay in High-Throughput Format | Springer Nature Experiments [experiments.springernature.com]
- 4. hERG Assay | PPTX [slideshare.net]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. researchgate.net [researchgate.net]
- 7. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for High-Throughput Screening of Clobutinol Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Clobutinol is a centrally acting cough suppressant that was withdrawn from the market due to its potential to cause cardiac arrhythmias by prolonging the QT interval.[1][2] This adverse effect is primarily attributed to the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which plays a critical role in cardiac repolarization.[1][3][4][5] The development of new antitussive agents with a similar mechanism of action to this compound but without the associated cardiotoxicity is of significant interest. High-throughput screening (HTS) provides a powerful platform to screen large libraries of this compound analogs to identify compounds with the desired pharmacological profile while minimizing off-target effects on the hERG channel.
These application notes provide a comprehensive guide for a high-throughput screening campaign designed to identify novel this compound analogs with potent antitussive activity and a favorable cardiac safety profile. The workflow incorporates a primary fluorescence-based assay for initial hit identification, followed by secondary and counter-screening assays for hit confirmation and characterization.
High-Throughput Screening Workflow
The screening cascade for identifying promising this compound analogs is designed to efficiently identify potent compounds while eliminating those with undesirable off-target effects, particularly hERG channel inhibition.
Caption: High-throughput screening workflow for this compound analogs.
Data Presentation: Comparative Analysis of this compound Analogs
The following table summarizes hypothetical data for a series of this compound analogs evaluated in the screening cascade. The data includes results from the primary thallium flux assay (presented as percent inhibition), IC50 values from the confirmatory automated patch clamp assay for hERG inhibition, and cytotoxicity data.
| Compound ID | Structure Modification | Primary Screen (% Inhibition @ 10 µM) | hERG IC50 (µM) | Cytotoxicity (CC50, µM) |
| This compound | - | 95.2 | 1.9[3] | >100 |
| Analog-001 | Modification A | 85.1 | 15.7 | >100 |
| Analog-002 | Modification B | 92.5 | 5.2 | >100 |
| Analog-003 | Modification C | 45.3 | 55.4 | 85 |
| Analog-004 | Modification D | 20.8 | >100 | >100 |
| Analog-005 | Modification E | 98.7 | 0.8 | 75 |
Experimental Protocols
Primary High-Throughput Screening: Thallium Flux Assay
This assay is designed for the rapid screening of large compound libraries to identify potential hERG channel blockers. It utilizes a thallium-sensitive fluorescent dye to measure the influx of thallium ions through the hERG channel as a surrogate for potassium ion flux.[6][7][8][9]
Principle: In their resting state, cells maintain a low intracellular thallium concentration. Upon depolarization, open hERG channels allow for the influx of thallium ions from the extracellular medium. A specific fluorescent dye within the cells binds to the entering thallium, resulting in a significant increase in fluorescence. hERG channel inhibitors will block this influx, leading to a reduced fluorescence signal.
Caption: Principle of the thallium flux assay for hERG inhibition.
Protocol:
-
Cell Culture:
-
Maintain HEK-293 cells stably expressing the hERG channel in appropriate culture medium supplemented with a selection antibiotic.
-
Plate cells into 384-well black-walled, clear-bottom assay plates at a density of 10,000-20,000 cells per well and incubate for 24 hours.
-
-
Dye Loading:
-
Prepare a loading buffer containing a thallium-sensitive fluorescent dye (e.g., FluxOR™).
-
Remove the culture medium from the cell plates and add the dye loading buffer to each well.
-
Incubate the plates at 37°C for 60-90 minutes to allow for dye uptake.
-
-
Compound Addition:
-
Prepare serial dilutions of the this compound analogs in a suitable assay buffer.
-
Add the compound dilutions to the assay plates. Include positive controls (e.g., a known hERG blocker like E-4031) and negative controls (vehicle).
-
Incubate at room temperature for 15-30 minutes.
-
-
Thallium Flux Measurement:
-
Prepare a stimulus buffer containing thallium sulfate.
-
Use a fluorescent imaging plate reader (FLIPR) or a similar instrument to measure the baseline fluorescence.
-
Add the thallium stimulus buffer to the wells and immediately begin kinetic fluorescence readings.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound by comparing the fluorescence signal to that of the positive and negative controls.
-
Identify "hits" as compounds that exhibit a predefined threshold of inhibition (e.g., >50% at 10 µM).
-
Secondary Assay: Automated Patch Clamp for Hit Confirmation
This assay provides a more detailed and accurate measurement of a compound's inhibitory effect on the hERG channel by directly measuring the ion current.[10][11][12][13][14] It is used to confirm the activity of hits from the primary screen and to determine their IC50 values.
Protocol:
-
Cell Preparation:
-
Harvest HEK-293 cells stably expressing the hERG channel and prepare a single-cell suspension.
-
-
Automated Patch Clamp Procedure:
-
Utilize an automated patch clamp system (e.g., SyncroPatch or QPatch).
-
Load the cell suspension and compound plates into the instrument.
-
The instrument will automatically perform whole-cell patch clamp recordings.
-
Apply a voltage protocol designed to elicit hERG currents.
-
Apply a range of concentrations of the hit compounds to determine the dose-dependent inhibition of the hERG current.
-
-
Data Analysis:
-
Measure the peak tail current amplitude in the presence of different compound concentrations.
-
Calculate the IC50 value for each compound by fitting the concentration-response data to a suitable equation.
-
Counter-Screening and Cytotoxicity Assays
Counter-screens are essential to eliminate false positives and compounds with non-specific activity.[15][16][17][18] A cytotoxicity assay is also crucial to ensure that the observed activity is not due to cell death.[19]
Counter-Screening Protocol (Example: Unrelated Ion Channel):
-
Follow a similar protocol to the primary thallium flux assay or automated patch clamp, but use a cell line expressing an unrelated ion channel (e.g., a sodium or calcium channel).
-
Compounds that show activity in both the primary and counter-screen are likely non-specific and should be deprioritized.
Cytotoxicity Assay Protocol (Example: CellTiter-Glo®):
-
Plate the hERG-expressing cells in a 384-well white-walled plate and incubate for 24 hours.
-
Treat the cells with the same concentrations of this compound analogs used in the primary screen and incubate for a period that matches the primary assay duration.
-
Add a cell viability reagent (e.g., CellTiter-Glo®) that measures ATP levels.
-
Measure luminescence using a plate reader.
-
A decrease in luminescence indicates cytotoxicity. Calculate the CC50 value for each compound.
Structure-Activity Relationship (SAR) Studies
The data obtained from the screening cascade will be used to establish a structure-activity relationship (SAR) for the this compound analogs.[20][21][22][23][24] This involves analyzing how different chemical modifications to the this compound scaffold affect hERG channel inhibition and cytotoxicity. The goal is to identify chemical moieties that reduce hERG activity while maintaining or improving the desired pharmacological effect.
Caption: Structure-Activity Relationship (SAR) analysis workflow.
By following these detailed protocols and workflows, researchers can effectively screen libraries of this compound analogs to identify promising new drug candidates with a reduced risk of cardiotoxicity. This systematic approach, combining high-throughput primary screening with robust secondary and counter-screening assays, is crucial for the successful development of safer and more effective antitussive medications.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Modulation of HERG potassium channel function by drug action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A new homogeneous high-throughput screening assay for profiling compound activity on the human ether-a-go-go-related gene channel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-throughput Screening for Small-molecule Modulators of Inward Rectifier Potassium Channels [jove.com]
- 8. ionbiosciences.com [ionbiosciences.com]
- 9. Ion Channel Activators: Thallium Flux and Patch-Clamp Study [metrionbiosciences.com]
- 10. The suitability of high throughput automated patch clamp for physiological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. maxcyte.com [maxcyte.com]
- 12. High-Throughput Screening Of Ion Channel Variants Using Automated Patch Clamp Recordings In Assay Ready Cells [drugdiscoveryonline.com]
- 13. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 14. Increase Throughput Capabilities With Automated Patch Clamp | Technology Networks [technologynetworks.com]
- 15. ACDD - Our Process | R. Ken Coit College of Pharmacy [pharmacy.arizona.edu]
- 16. sygnaturediscovery.com [sygnaturediscovery.com]
- 17. Counter-Screen Service - Creative Biolabs [dataverify.creative-biolabs.com]
- 18. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
- 21. mdpi.com [mdpi.com]
- 22. mdpi.com [mdpi.com]
- 23. Synthesis and sar study of diarylpentanoid analogues as new anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Design, syntheses, and SAR studies of carbocyclic analogues of sergliflozin as potent sodium-dependent glucose cotransporter 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Modeling of Clobutinol Cardiotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clobutinol, a centrally acting cough suppressant, was withdrawn from the market due to concerns about its cardiotoxic potential, specifically its ability to prolong the QT interval and induce Torsades de Pointes (TdP), a life-threatening cardiac arrhythmia. Understanding the mechanisms of such drug-induced cardiotoxicity is paramount for developing safer therapeutics. This document provides detailed application notes and protocols for utilizing in vitro models to study the cardiotoxic effects of this compound, focusing on its well-established role as a potent blocker of the human Ether-à-go-go-Related Gene (hERG) potassium channel.
The primary in vitro models discussed are human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) and heterologous expression systems. hiPSC-CMs offer a physiologically relevant human model, expressing a full complement of cardiac ion channels, while heterologous systems allow for the precise study of a specific ion channel in isolation.
Core Assays for Assessing this compound Cardiotoxicity
The cardiotoxicity of this compound can be effectively assessed in vitro through a series of key assays:
-
hERG Channel Blockade Assay: Utilizes patch-clamp electrophysiology to directly measure the inhibitory effect of this compound on the IKr current, for which the hERG channel is responsible.
-
Action Potential Duration (APD) Assay: Measures changes in the action potential of cardiomyocytes in response to this compound, a key indicator of proarrhythmic risk.
-
Calcium Transient Assay: Assesses the effect of this compound on intracellular calcium cycling, which is crucial for excitation-contraction coupling.
-
Contractility Assay: Evaluates the impact of this compound on the mechanical function of cardiomyocytes.
-
Cytotoxicity Assay: Determines if this compound induces direct cellular damage or death at higher concentrations.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the effects of this compound on cardiac electrophysiology.
Table 1: this compound Blockade of hERG Potassium Channel
| Parameter | Value | Cell System | Reference |
| IC50 | 2.9 µM | COS-7 cells expressing hERG | [1] |
| Hill Coefficient | 0.9 | COS-7 cells expressing hERG | [1] |
| Voltage Dependence | Block is more effective at depolarized potentials | COS-7 cells expressing hERG | [2][3] |
Table 2: Electrophysiological Effects of this compound on Cardiomyocytes (Predicted)
| Parameter | Expected Effect | Rationale |
| Action Potential Duration (APD) | Prolongation | hERG channel block delays repolarization. |
| Early Afterdepolarizations (EADs) | Induction at higher concentrations | Prolonged APD can lead to reactivation of L-type calcium channels. |
| Field Potential Duration (FPD) | Prolongation | Correlates with APD in MEA recordings. |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Induced Arrhythmia
The primary mechanism of this compound cardiotoxicity is the direct blockade of the hERG potassium channel, which disrupts normal cardiac repolarization. This can lead to a cascade of events culminating in arrhythmia.
Caption: Signaling pathway of this compound-induced cardiotoxicity.
General Experimental Workflow
The following workflow outlines the key steps for assessing the cardiotoxicity of a compound like this compound using hiPSC-CMs.
Caption: General experimental workflow for in vitro cardiotoxicity testing.
Detailed Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for hERG Current Measurement
This protocol is adapted for a heterologous expression system (e.g., HEK293 cells stably expressing hERG).
1. Cell Preparation:
- Culture HEK293-hERG cells in DMEM/F-12 medium supplemented with 10% FBS and a selection antibiotic (e.g., G418).
- One day before the experiment, plate the cells onto glass coverslips at a low density to allow for the isolation of single cells.
2. Solutions:
- External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).
- Internal Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 Mg-ATP (pH adjusted to 7.2 with KOH).
3. Recording Procedure:
- Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.
- Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
- Approach a single cell with the pipette and form a giga-ohm seal.
- Rupture the cell membrane to achieve the whole-cell configuration.
- Hold the cell at a holding potential of -80 mV.
- Apply a voltage protocol to elicit hERG currents. A typical protocol consists of a depolarizing step to +20 mV for 1-2 seconds to activate the channels, followed by a repolarizing step to -50 mV to record the tail current.
- After obtaining a stable baseline recording, perfuse the chamber with the external solution containing various concentrations of this compound.
- Record the current at each concentration until a steady-state block is achieved.
4. Data Analysis:
- Measure the peak tail current amplitude in the presence and absence of this compound.
- Plot the percentage of current inhibition against the this compound concentration and fit the data to the Hill equation to determine the IC50.
Protocol 2: Action Potential Duration (APD) Measurement in hiPSC-CMs
1. Cell Preparation:
- Thaw and plate hiPSC-CMs on fibronectin-coated glass coverslips.
- Culture the cells for at least 14 days to allow for electrophysiological maturation.
2. Solutions:
- External Solution (Tyrode's solution, in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
- Internal Solution (in mM): 120 K-aspartate, 20 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP (pH adjusted to 7.2 with KOH).
3. Recording Procedure:
- Use the whole-cell patch-clamp technique in current-clamp mode.
- After establishing the whole-cell configuration, allow the cell to stabilize.
- Record spontaneous action potentials. If cells are not spontaneously active, they can be paced at a physiological frequency (e.g., 1 Hz) with brief current injections.
- After recording a stable baseline, perfuse the chamber with Tyrode's solution containing this compound at the desired concentration.
- Record the action potentials after the drug effect has reached a steady state.
4. Data Analysis:
- Measure the action potential duration at 50% and 90% repolarization (APD50 and APD90).
- Compare the APD values before and after this compound application.
Protocol 3: Calcium Transient Measurement in hiPSC-CMs
1. Cell Preparation and Dye Loading:
- Plate hiPSC-CMs on glass-bottom dishes.
- Wash the cells with Tyrode's solution.
- Load the cells with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM) in Tyrode's solution for 20-30 minutes at room temperature in the dark.
- Wash the cells twice with Tyrode's solution to remove excess dye and allow for de-esterification.
2. Imaging:
- Mount the dish on an inverted fluorescence microscope equipped with a calcium imaging system.
- Perfuse the cells with Tyrode's solution at 37°C.
- Pace the cells at 1 Hz using field stimulation.
- Record baseline calcium transients.
- Perfuse with Tyrode's solution containing this compound and record the transients after the drug effect has stabilized.
3. Data Analysis:
- Measure the amplitude, time to peak, and decay kinetics (e.g., tau) of the calcium transients.
- Analyze the data using appropriate software to quantify changes in calcium handling properties.
Protocol 4: Contractility Assay in hiPSC-CMs
1. Cell Preparation:
- Plate hiPSC-CMs in a multi-well plate (e.g., 96-well) and allow them to form a spontaneously contracting monolayer.
2. Video Microscopy and Analysis:
- Place the plate on a microscope with a camera capable of recording at a sufficient frame rate (e.g., >30 fps).
- Record videos of the contracting cell monolayer at baseline.
- Add this compound at various concentrations to the wells.
- After an appropriate incubation time, record videos of the contracting cells.
- Use motion vector analysis software to quantify the contraction and relaxation velocities, as well as the beating rate.
3. Data Analysis:
- Compare the contractility parameters before and after the addition of this compound.
- Determine the concentration-response relationship for any observed effects.
Protocol 5: Cytotoxicity Assay
1. Cell Preparation:
- Plate hiPSC-CMs in a 96-well plate and culture until a stable monolayer is formed.
2. Assay Procedure:
- Treat the cells with a range of this compound concentrations for a defined period (e.g., 24 or 48 hours).
- Use a commercial lactate dehydrogenase (LDH) assay kit to measure the release of LDH into the culture medium, which is an indicator of cell membrane damage.
- Alternatively, use a viability assay such as one based on resazurin reduction (e.g., alamarBlue) or ATP content (e.g., CellTiter-Glo).
3. Data Analysis:
- Calculate the percentage of cytotoxicity or viability relative to vehicle-treated control cells.
- Determine the concentration of this compound that causes 50% cytotoxicity (CC50).
Conclusion
The in vitro models and protocols described provide a robust framework for investigating the cardiotoxicity of this compound. By combining electrophysiological measurements with functional assays in human-relevant cell models, researchers can gain a comprehensive understanding of the proarrhythmic risk associated with this and other compounds. These methods are crucial for preclinical safety assessment and for guiding the development of safer medicines.
References
Clobutinol Stock Solution Preparation for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the preparation and use of clobutinol, a centrally acting cough suppressant, for in vitro cell culture applications. This compound has been identified as an inhibitor of the hERG (human Ether-a-go-go-Related Gene) potassium channel, a critical component in cardiac repolarization.[1] This property makes it a valuable tool for studying cardiac electrophysiology and for screening potential drug candidates for off-target cardiac effects. These protocols detail the necessary steps for preparing a stable stock solution of this compound and provide guidelines for its application in cell-based assays.
Introduction
This compound is a compound previously used as an antitussive agent.[2][3] It was withdrawn from the market due to concerns about its potential to prolong the QT interval, an effect linked to cardiac arrhythmias.[2][3][4] Subsequent research revealed that this compound is a potent blocker of the hERG potassium channel, with an IC50 value of 1.9 μM in hERG-transfected cells.[1] This specific mechanism of action makes this compound a useful positive control in preclinical safety pharmacology studies and a tool for investigating the structure and function of the hERG channel.
Quantitative Data Summary
The following table summarizes the key quantitative data for the preparation and storage of a this compound stock solution.
| Parameter | Value | Reference |
| Molecular Weight (this compound HCl) | 292.24 g/mol | [5] |
| Solubility in DMSO | ≥ 100 mg/mL (342.18 mM) | [6] |
| Recommended Stock Concentration | 10 mM in DMSO | [6] |
| Storage of Solid Compound | Dry, dark, 0-4°C (short term), -20°C (long term) | [5] |
| Storage of Stock Solution | -20°C for up to 1 month; -80°C for up to 6 months | [6][7] |
| Working Concentration Range | 0 - 1000 µM (in hERG transfected cells) | [1] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound hydrochloride in dimethyl sulfoxide (DMSO).
Materials:
-
This compound hydrochloride powder (CAS: 1215-83-4)
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene centrifuge tubes (1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Sterile, filter-barrier pipette tips
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Pre-weighing Preparation: In a sterile environment (e.g., a laminar flow hood), allow the this compound hydrochloride powder and DMSO to equilibrate to room temperature.
-
Weighing this compound Hydrochloride: Tare a sterile 1.5 mL microcentrifuge tube on an analytical balance. Carefully weigh out 2.92 mg of this compound hydrochloride powder into the tube.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the tube containing the this compound hydrochloride.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If dissolution is difficult, brief sonication in an ultrasonic water bath can be used to aid the process.[6]
-
Sterilization: The DMSO stock solution is considered sterile if prepared from sterile components in a sterile environment. Filtration is generally not recommended for high-concentration DMSO stocks.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile polypropylene tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[6]
Preparation of Working Solutions for Cell Culture
This protocol describes the dilution of the 10 mM this compound stock solution to final working concentrations in cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed, complete cell culture medium appropriate for the cell line being used
-
Sterile, serological pipettes and filter-barrier pipette tips
-
Sterile, conical tubes (15 mL or 50 mL)
Procedure:
-
Thawing the Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution (Example for 10 µM final concentration):
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of pre-warmed complete cell culture medium in a sterile microcentrifuge tube. This results in a 10 µM intermediate solution.
-
Further dilute this intermediate solution as needed to achieve the desired final concentrations in your cell culture plates. For example, to achieve a final concentration of 10 µM in a well containing 1 mL of medium, add 1 µL of the 10 mM stock directly to the well (for a 1:1000 dilution).
-
-
Vehicle Control: It is crucial to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used.
-
Incubation: Gently mix the culture plate after adding the this compound or vehicle control and incubate under standard cell culture conditions (e.g., 37°C, 5% CO2).
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for this compound stock solution preparation and application in cell culture.
Signaling Pathway
Caption: this compound's inhibitory effect on the hERG potassium channel and its downstream consequences.
Safety Precautions
-
This compound is a bioactive compound and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Work in a well-ventilated area, preferably a chemical fume hood, when handling the powder.
-
DMSO is a skin penetrant; avoid direct contact.
-
Consult the Safety Data Sheet (SDS) for this compound hydrochloride for comprehensive safety information.
Conclusion
The protocols outlined in this document provide a standardized method for the preparation and use of this compound in cell culture experiments. By following these guidelines, researchers can confidently utilize this compound as a tool to investigate ion channel function and assess the potential for QT prolongation of novel chemical entities. The provided diagrams offer a clear visual representation of the experimental workflow and the underlying mechanism of action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound HCl | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound|14860-49-2|MSDS [dcchemicals.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Clobutinol in Pharmaceutical Formulations
AN-CLB-HPLC-001
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of Clobutinol in pharmaceutical formulations, such as syrups and oral drops. The described method is specific, precise, and accurate, making it suitable for routine quality control and research applications.
Introduction
This compound hydrochloride, a centrally acting cough suppressant, requires accurate and reliable analytical methods for its quantification in pharmaceutical dosage forms to ensure product quality and patient safety.[1][2] High-performance liquid chromatography (HPLC) is a powerful technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and specificity.[3][4][5] This document provides a detailed protocol for an isocratic RP-HPLC method for the determination of this compound, including chromatographic conditions, sample preparation, and comprehensive validation parameters as per the International Conference on Harmonisation (ICH) guidelines.[3][6][7]
Experimental Protocol
Materials and Reagents
-
This compound Hydrochloride reference standard (USP grade)[8]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Acetic acid (glacial, analytical grade)
-
Water (HPLC grade)
-
Pharmaceutical syrup/oral drop formulation containing this compound
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is used. The chromatographic conditions are summarized in Table 1.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Isocratic HPLC with UV Detector |
| Column | Alltech Lichrosorb RP-18 (5 µm, 250 x 4.6 mm i.d.)[2] |
| Mobile Phase | Ammonium acetate buffer (0.05 M), Methanol, Acetonitrile (22:60:18, v/v/v), adjusted to pH 3.34 with acetic acid[1][2] |
| Flow Rate | 1.0 mL/min[2] |
| Injection Volume | 20 µL |
| Column Temperature | 40 °C[2] |
| Detection Wavelength | 267 nm[1][2] |
| Run Time | Approximately 12 minutes |
Preparation of Solutions
-
Ammonium Acetate Buffer (0.05 M): Dissolve approximately 3.85 g of ammonium acetate in 1000 mL of HPLC grade water and mix well.
-
Mobile Phase Preparation: Mix the ammonium acetate buffer, methanol, and acetonitrile in the ratio of 22:60:18 (v/v/v). Adjust the pH to 3.34 with glacial acetic acid. Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.[1][2]
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of this compound Hydrochloride reference standard in 100 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 10-200 µg/mL.
Sample Preparation
For pharmaceutical syrup formulations, a simple dilution procedure is sufficient.
-
Accurately transfer a volume of the syrup or oral drops equivalent to 10 mg of this compound into a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.
-
Make up the volume to 100 mL with the mobile phase and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter before injecting into the HPLC system.
Method Validation
The analytical method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[3][6][9]
Specificity
The specificity of the method was evaluated by analyzing a placebo solution (syrup base without the active ingredient) and a standard solution of this compound. The chromatograms showed no interference from the excipients at the retention time of this compound, which was approximately 9.6 minutes.[1]
Linearity
The linearity of the method was established by injecting the working standard solutions at five different concentration levels. The calibration curve was constructed by plotting the peak area against the concentration.
Table 2: Linearity Data for this compound
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 10 | 15234 |
| 25 | 38085 |
| 50 | 76170 |
| 100 | 152340 |
| 150 | 228510 |
| 200 | 304680 |
| Correlation Coefficient (r²) | 0.9998 |
Accuracy (Recovery)
The accuracy of the method was determined by performing recovery studies. A known amount of this compound standard was added to a placebo syrup at three different concentration levels (80%, 100%, and 120% of the nominal concentration). The samples were then analyzed, and the percentage recovery was calculated.
Table 3: Accuracy/Recovery Data
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) | % RSD (n=3) |
| 80% | 80 | 79.5 | 99.38 | 0.85 |
| 100% | 100 | 100.2 | 100.20 | 0.52 |
| 120% | 120 | 119.8 | 99.83 | 0.65 |
Precision
The precision of the method was evaluated by determining the repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Repeatability: Six replicate injections of a 100 µg/mL standard solution were performed on the same day.
-
Intermediate Precision: The analysis was repeated on three different days by different analysts.
Table 4: Precision Data
| Precision Type | Parameter | Result |
| Repeatability (Intra-day) | % RSD of Peak Area (n=6) | 0.45% |
| Intermediate Precision (Inter-day) | % RSD of Peak Area (n=9) | 0.96% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio. The LOD is the concentration that yields a signal-to-noise ratio of approximately 3, and the LOQ is the concentration that yields a signal-to-noise ratio of approximately 10.
Table 5: LOD and LOQ
| Parameter | Value |
| Limit of Detection (LOD) | 0.65 µg/mL[8] |
| Limit of Quantitation (LOQ) | 2.4 µg/mL[8] |
Experimental Workflow
Caption: Experimental workflow for HPLC quantification of this compound.
Conclusion
The developed isocratic RP-HPLC method for the quantification of this compound in pharmaceutical formulations is simple, rapid, specific, accurate, and precise. The method was successfully validated according to ICH guidelines, demonstrating its suitability for routine quality control analysis and stability studies of this compound in pharmaceutical preparations. The straightforward sample preparation procedure further enhances the efficiency of this method for high-throughput analysis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pharmtech.com [pharmtech.com]
- 4. longdom.org [longdom.org]
- 5. omicsonline.org [omicsonline.org]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. scispace.com [scispace.com]
- 8. scielo.br [scielo.br]
- 9. emerypharma.com [emerypharma.com]
Application Notes and Protocols: Measuring Clobutinol's Effect on Ion Channels Using Patch-Clamp Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clobutinol is a centrally acting cough suppressant that has been withdrawn from the market in several countries due to concerns about its potential to cause cardiac arrhythmias. The primary mechanism underlying this cardiotoxicity is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which plays a crucial role in cardiac repolarization. Understanding the detailed effects of this compound on various ion channels is critical for assessing its safety profile and for the development of safer alternative compounds.
These application notes provide detailed protocols for investigating the effects of this compound on key cardiac ion channels (hERG, Nav1.5, and Cav1.2) using the gold-standard patch-clamp technique.
Data Presentation: Summary of this compound's Effects on Ion Channels
The following table summarizes the known quantitative data on the effects of this compound on cardiac ion channels. It is important to note that direct patch-clamp data for Nav1.5 and Cav1.2 is limited in the public domain. The information provided is based on available preclinical studies.
| Ion Channel | Parameter | Value | Cell Type | Reference |
| hERG (IKr) | IC50 | 2.9 µM | COS-7 cells | [1] |
| Voltage Dependence | Block is more effective at depolarized potentials. | COS-7 cells | [1] | |
| Nav1.5 (INa) | Effect on Maximum Upstroke Velocity of Action Potential | No significant effect | Guinea pig ventricular tissue | |
| Cav1.2 (ICa,L) | Effect on Action Potential | Prolongs action potential duration | Guinea pig ventricular tissue |
Note: The lack of significant effect on the maximum upstroke velocity of the cardiac action potential suggests that this compound has a low affinity for the fast sodium channel Nav1.5. The prolongation of the action potential duration is consistent with the blockade of repolarizing potassium currents, primarily through the hERG channel. Direct electrophysiological assessment on cells expressing Nav1.5 and Cav1.2 is recommended for a definitive characterization.
Experimental Protocols
Protocol for Measuring this compound's Effect on hERG Potassium Channels
This protocol is designed for whole-cell patch-clamp recordings from mammalian cells stably expressing the hERG channel (e.g., HEK293 or CHO cells).
1.1. Cell Culture and Preparation
-
Culture hERG-expressing cells in appropriate medium supplemented with antibiotics and selection agents.
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
For experiments, detach cells using a non-enzymatic cell dissociation solution to ensure channel integrity.
-
Resuspend cells in the external solution and allow them to recover for at least 30 minutes before recording.
1.2. Solutions
-
Internal (Pipette) Solution (in mM):
-
K-aspartate: 130
-
MgCl2: 5
-
EGTA: 5
-
HEPES: 10
-
ATP (Na2 salt): 5
-
Adjust pH to 7.2 with KOH.
-
-
External Solution (in mM):
-
NaCl: 137
-
KCl: 4
-
CaCl2: 1.8
-
MgCl2: 1
-
Glucose: 10
-
HEPES: 10
-
Adjust pH to 7.4 with NaOH.
-
1.3. Patch-Clamp Recording
-
Use borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a giga-ohm seal (>1 GΩ) between the pipette and the cell membrane.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Compensate for pipette and whole-cell capacitance.
-
Maintain the holding potential at -80 mV.
1.4. Voltage Protocol and Data Acquisition
-
To elicit hERG currents, apply a depolarizing pulse to +20 mV for 2 seconds from a holding potential of -80 mV.
-
Follow the depolarizing pulse with a repolarizing step to -50 mV for 2 seconds to record the characteristic hERG tail current.
-
Apply test pulses at a frequency of 0.05 Hz (every 20 seconds) to allow for full recovery from inactivation.
-
Acquire data at a sampling rate of 10 kHz and filter at 2 kHz.
-
Apply this compound at various concentrations to the external solution and record the steady-state block of the hERG tail current.
1.5. Data Analysis
-
Measure the peak amplitude of the hERG tail current in the absence and presence of different concentrations of this compound.
-
Construct a concentration-response curve by plotting the percentage of current inhibition against the logarithm of the this compound concentration.
-
Fit the data with the Hill equation to determine the IC50 value.
-
To assess voltage-dependence, repeat the experiment with varying depolarizing pulse potentials (e.g., from -40 mV to +60 mV).
Generalized Protocol for Measuring this compound's Effect on Nav1.5 Sodium Channels
This generalized protocol can be adapted for whole-cell patch-clamp recordings from cells stably expressing the Nav1.5 channel.
2.1. Cell Culture and Preparation
-
Follow similar procedures as for hERG-expressing cells, using the appropriate culture medium and selection agents for the Nav1.5 cell line.
2.2. Solutions
-
Internal (Pipette) Solution (in mM):
-
CsF: 120
-
CsCl: 20
-
EGTA: 10
-
HEPES: 10
-
Adjust pH to 7.2 with CsOH.
-
-
External Solution (in mM):
-
NaCl: 140
-
KCl: 4
-
CaCl2: 2
-
MgCl2: 1
-
HEPES: 10
-
Adjust pH to 7.4 with NaOH.
-
2.3. Patch-Clamp Recording
-
Use low-resistance pipettes (1-3 MΩ).
-
Establish a whole-cell configuration with a giga-ohm seal.
-
Use an amplifier with fast capacitance compensation.
-
Maintain the holding potential at -120 mV to ensure the availability of the channels.
2.4. Voltage Protocol and Data Acquisition
-
Elicit Nav1.5 currents by applying a short depolarizing pulse (e.g., 20 ms) to -20 mV from a holding potential of -120 mV.
-
Apply test pulses at a high frequency (e.g., 1-5 Hz) to assess use-dependent block.
-
Acquire data at a high sampling rate (e.g., 50 kHz) and filter at 10 kHz.
-
Apply this compound and measure the effect on the peak inward current.
2.5. Data Analysis
-
Measure the peak inward current amplitude before and after the application of this compound.
-
Determine the percentage of block at different concentrations.
-
Investigate use-dependency by comparing the block at different stimulation frequencies.
Generalized Protocol for Measuring this compound's Effect on Cav1.2 Calcium Channels
This generalized protocol is suitable for whole-cell patch-clamp recordings from cells stably expressing the Cav1.2 channel.
3.1. Cell Culture and Preparation
-
Follow similar procedures as for hERG-expressing cells, using the appropriate culture medium and selection agents for the Cav1.2 cell line.
3.2. Solutions
-
Internal (Pipette) Solution (in mM):
-
Cs-methanesulfonate: 120
-
EGTA: 10
-
HEPES: 10
-
Mg-ATP: 4
-
Adjust pH to 7.2 with CsOH.
-
-
External Solution (in mM):
-
NaCl: 120
-
TEA-Cl: 20
-
CaCl2 or BaCl2: 10
-
HEPES: 10
-
Adjust pH to 7.4 with TEA-OH. (Barium is often used as the charge carrier to increase current amplitude and reduce calcium-dependent inactivation).
-
3.3. Patch-Clamp Recording
-
Use pipettes with a resistance of 2-5 MΩ.
-
Establish a whole-cell configuration.
-
Maintain the holding potential at -80 mV. To inactivate sodium and T-type calcium channels, a prepulse to -40 mV for 500 ms can be applied before the test pulse.
3.4. Voltage Protocol and Data Acquisition
-
Elicit Cav1.2 currents by applying a depolarizing pulse to 0 mV for 200 ms from a holding potential of -80 mV.
-
Apply test pulses at a frequency of 0.1 Hz.
-
Acquire data at a sampling rate of 10 kHz and filter at 2 kHz.
-
Apply this compound and measure the effect on the peak inward current.
3.5. Data Analysis
-
Measure the peak inward current amplitude before and after the application of this compound.
-
Determine the percentage of block at different concentrations and calculate the IC50 if applicable.
Signaling Pathways and Experimental Workflows
To date, no specific signaling pathways have been identified to be directly modulated by this compound in the context of its ion channel effects. The primary mechanism of action appears to be direct channel block.
Experimental Workflow for Assessing this compound's Ion Channel Effects
The following diagram illustrates a typical workflow for characterizing the effects of a compound like this compound on ion channels using patch-clamp electrophysiology.
Logical Relationship of this compound's Cardiac Effects
The following diagram illustrates the logical relationship from this compound's molecular action to its potential clinical manifestation.
References
Application Notes and Protocols: Assessing Clobutinol's Effect on hERG Channels Expressed in CHO Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Chinese Hamster Ovary (CHO) cells to express human Ether-à-go-go-Related Gene (hERG) potassium channels for the purpose of evaluating the pharmacological effects of Clobutinol. This document includes detailed protocols for cell culture, transfection, electrophysiological recording, and data analysis, alongside a summary of key quantitative data and visual representations of the experimental workflow and relevant signaling pathways.
Introduction
The human Ether-à-go-go-Related Gene (hERG) encodes the pore-forming α-subunit of the rapid component of the delayed rectifier potassium current (IKr) in the heart.[1][2] This current is critical for cardiac action potential repolarization.[1][2][3] Inhibition of the hERG channel can lead to a prolongation of the QT interval on an electrocardiogram, a condition known as Long QT Syndrome (LQTS), which increases the risk of life-threatening cardiac arrhythmias, such as Torsades de Pointes (TdP).[1][4][5] Consequently, assessing the potential of drug candidates to block the hERG channel is a critical step in preclinical safety pharmacology studies mandated by regulatory agencies.[3][6]
This compound, a non-opioid antitussive drug, was withdrawn from the market due to its potential to induce cardiac arrhythmias through hERG channel blockade.[7][8] This makes it a relevant case study for understanding drug-induced cardiotoxicity. CHO cells are a widely used mammalian expression system for studying ion channels due to their robust growth, high transfection efficiency, and low endogenous ion channel expression.[4][9][10] This document outlines the procedures for using a CHO cell-based hERG assay to characterize the inhibitory effects of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the inhibitory effect of this compound on hERG channels. This data is essential for understanding the potency and mechanism of this compound's interaction with the channel.
| Parameter | Value | Cell Line | Reference(s) |
| IC50 | 2.9 ± 0.7 µM | COS-7 cells | [11] |
| IC50 | 1.9 µM | hERG transfected cells | [7][12] |
| Hill Coefficient | 0.9 | COS-7 cells | [11] |
Note: While the provided references primarily used COS-7 or unspecified hERG-transfected cells, the values are considered relevant for a CHO-based assay as the fundamental pharmacological interaction with the hERG channel is expected to be similar.
Experimental Protocols
Cell Culture and Maintenance of hERG-Expressing CHO Cells
This protocol describes the maintenance of a CHO cell line stably or transiently expressing the hERG potassium channel.
Materials:
-
CHO-K1 cells
-
Dulbecco's Modified Eagle Medium (DMEM)/F-12 (1:1)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Geneticin (G418) or other appropriate selection antibiotic (for stable cell lines)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Culture flasks (T-25 or T-75)
-
Culture dishes (35 mm)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Culture CHO-hERG cells in DMEM/F-12 supplemented with 10% FBS and 1% Penicillin-Streptomycin. For stable cell lines, include the appropriate concentration of selection antibiotic (e.g., 400 µg/mL G418).
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells when they reach 80-90% confluency (typically every 2-3 days). a. Aspirate the culture medium. b. Wash the cell monolayer once with sterile PBS. c. Add 1-2 mL of Trypsin-EDTA and incubate for 2-5 minutes at 37°C until cells detach. d. Neutralize the trypsin with 5-10 mL of complete growth medium. e. Centrifuge the cell suspension at 200 x g for 5 minutes. f. Resuspend the cell pellet in fresh medium and plate at the desired density for maintenance or experiments.
-
For electrophysiology experiments, plate the cells onto 35 mm culture dishes 24-48 hours prior to recording to achieve 50-70% confluency on the day of the experiment.
Transient Transfection of CHO Cells with hERG cDNA
For transient expression, follow this protocol.
Materials:
-
CHO-K1 cells
-
hERG cDNA plasmid
-
Green Fluorescent Protein (GFP) plasmid (as a transfection marker)
-
Serum-free medium (e.g., Opti-MEM)
-
Lipofectamine 2000 or other suitable transfection reagent
-
6-well plates
Procedure:
-
One day before transfection, plate CHO-K1 cells in 6-well plates at a density that will result in 70-90% confluency on the day of transfection.
-
On the day of transfection, prepare the DNA-lipid complexes. For each well: a. Dilute 2 µg of hERG plasmid DNA and 0.5 µg of GFP plasmid DNA in 250 µL of serum-free medium. b. In a separate tube, dilute 5 µL of Lipofectamine 2000 in 250 µL of serum-free medium and incubate for 5 minutes at room temperature. c. Combine the diluted DNA and diluted Lipofectamine 2000, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
Aspirate the growth medium from the cells and replace it with 2 mL of fresh, pre-warmed complete growth medium.
-
Add the 500 µL of DNA-lipid complex dropwise to each well.
-
Incubate the cells for 24-48 hours at 37°C and 5% CO2 before performing experiments. Successfully transfected cells will express GFP and can be identified using fluorescence microscopy.
Whole-Cell Patch-Clamp Electrophysiology
This protocol details the recording of hERG currents and the application of this compound.
Materials:
-
hERG-expressing CHO cells on 35 mm dishes
-
Patch-clamp rig (inverted microscope, micromanipulator, amplifier, digitizer)
-
Borosilicate glass capillaries
-
Microelectrode puller
-
Perfusion system
-
Extracellular (bath) solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Intracellular (pipette) solution (in mM): 130 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 MgATP (pH 7.2 with KOH)
-
This compound stock solution (in DMSO) and serial dilutions in extracellular solution
Procedure:
-
Prepare patch pipettes from borosilicate glass capillaries using a microelectrode puller. Pipette resistance should be 2-5 MΩ when filled with the intracellular solution.
-
Place a culture dish with hERG-expressing CHO cells on the microscope stage and perfuse with extracellular solution.
-
Identify a single, healthy, GFP-positive cell for recording.
-
Approach the cell with the patch pipette and form a high-resistance seal (>1 GΩ) by applying gentle suction.
-
Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.
-
Allow the cell to stabilize for 5-10 minutes before recording.
-
Record hERG currents using a voltage-clamp protocol designed to elicit the characteristic hERG tail current. A typical protocol involves: a. Holding the membrane potential at -80 mV. b. A depolarizing step to +20 mV for 1-2 seconds to activate and then inactivate the channels. c. A repolarizing step to -50 mV to record the deactivating tail current.
-
After obtaining a stable baseline recording, perfuse the cell with increasing concentrations of this compound (e.g., 0.1, 1, 3, 10, 30 µM).
-
Allow the drug effect to reach a steady state at each concentration before recording.
-
At the end of the experiment, perform a washout with the control extracellular solution to check for reversibility of the block.
Data Analysis
This protocol describes how to analyze the recorded data to determine the IC50 and Hill coefficient for this compound.
Software:
-
pCLAMP, PatchMaster, or similar electrophysiology software
-
GraphPad Prism, Origin, or similar data analysis software
Procedure:
-
Measure the peak amplitude of the hERG tail current in the absence (control) and presence of each concentration of this compound.
-
Normalize the current amplitude at each drug concentration to the control current amplitude.
-
Plot the normalized current as a function of the logarithm of the this compound concentration.
-
Fit the concentration-response data to the Hill equation:
-
I/I_control = 1 / (1 + ([Drug]/IC50)^n_H)
-
Where I is the current in the presence of the drug, I_control is the control current, [Drug] is the concentration of this compound, IC50 is the half-maximal inhibitory concentration, and n_H is the Hill coefficient.
-
-
The IC50 and Hill coefficient values are obtained from the curve fit.
Visualizations
hERG Channel Trafficking and Drug Interaction Pathway
The following diagram illustrates the synthesis, trafficking, and plasma membrane localization of the hERG channel, as well as the potential points of drug interaction.
Caption: hERG channel biosynthesis, trafficking, and interaction with this compound.
The proper synthesis and trafficking of the hERG channel are crucial for its function.[1][13] The polypeptide is synthesized in the endoplasmic reticulum (ER), where it undergoes folding with the assistance of chaperone proteins like Hsp70 and Hsp90, and receives core glycosylation.[1][13] It then trafficks to the Golgi apparatus for further processing (complex glycosylation) before being inserted into the plasma membrane as a mature, functional channel.[14] Some drugs can interfere with this trafficking process, leading to a reduction in the number of functional channels at the cell surface.[1][13] this compound, however, is known to directly block the pore of the functional hERG channel at the plasma membrane.[11]
Experimental Workflow for Assessing this compound's Effect on hERG
This diagram outlines the sequential steps involved in the experimental evaluation of this compound's effect on hERG channels expressed in CHO cells.
Caption: Workflow for evaluating this compound's hERG channel inhibition.
Conclusion
The use of CHO cells for the expression of hERG channels provides a robust and reliable system for assessing the cardiac liability of pharmaceutical compounds. The protocols and data presented here for this compound serve as a comprehensive guide for researchers in drug development and safety pharmacology. By following these detailed methodologies, scientists can accurately characterize the inhibitory effects of test compounds on the hERG channel, a critical step in ensuring cardiovascular safety.
References
- 1. physoc.org [physoc.org]
- 2. Modulation of HERG potassium channel function by drug action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of hERG potassium channel assays in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bsys.ch [bsys.ch]
- 7. Effects of common antitussive drugs on the hERG potassium channel current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Manual whole-cell patch-clamping of the HERG cardiac K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Electrophysiological analysis of mammalian cells expressing hERG using automated 384-well-patch-clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols: Utilizing the HEK293 Cell Line in Clobutinol Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Human Embryonic Kidney 293 (HEK293) cell line stands as a pivotal in vitro model in pharmacological and toxicological research. Its high transfectability and robust protein expression capabilities make it an ideal system for studying the interaction of pharmaceutical compounds with specific cellular targets. In the context of Clobutinol, a formerly marketed antitussive agent, HEK293 cells have been instrumental in elucidating the mechanisms underlying its cardiotoxic potential. This document provides detailed application notes and protocols for the use of the HEK293 cell line in this compound research, with a primary focus on its well-documented effects on the human Ether-à-go-go-Related Gene (hERG) potassium channel.
Application 1: Assessment of this compound-induced hERG Channel Inhibition
This compound was withdrawn from the market due to its potential to cause cardiac arrhythmias by blocking the hERG potassium channel, which is crucial for cardiac repolarization. HEK293 cells stably or transiently expressing the hERG channel are the gold-standard in vitro model to assess this adverse effect.
Quantitative Data Summary
The inhibitory effects of this compound and its primary metabolite, northis compound, on the hERG channel expressed in HEK293 cells have been quantified in multiple studies. The half-maximal inhibitory concentration (IC50) is a key parameter to determine the potency of this inhibition.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | HEK293 | 3.7 | [1] |
| Northis compound | HEK293 | 8.0 | [1] |
| This compound | hERG transfected cells | 1.9 | [2] |
Experimental Workflow: hERG Inhibition Assay
Caption: Experimental workflow for assessing this compound's effect on hERG channels in HEK293 cells.
Signaling Pathway: this compound-induced hERG Blockade
References
Application Notes & Protocols: Analytical Standards for Clobutinol Hydrochloride Research
These application notes provide detailed methodologies for the quantitative analysis of Clobutinol hydrochloride in pharmaceutical formulations. The protocols are intended for researchers, scientists, and drug development professionals.
High-Performance Liquid Chromatography (HPLC)
This method provides a robust and sensitive approach for the simultaneous determination of this compound hydrochloride and Doxylamine succinate in syrup formulations.[1]
Quantitative Data Summary
| Parameter | This compound Hydrochloride | Doxylamine Succinate |
| Linearity Range (µg/mL) | 2.4 - 336 | 2.3 - 63 |
| Correlation Coefficient (r²) | 0.9999 | 0.9998 |
| Recovery (%) | 98.4 - 100.2 | 98.8 - 99.2 |
| Relative Standard Deviation (RSD) | < 1% | < 1% |
| Stability in Solution | Stable for at least 72 hours at room temperature | Stable for at least 72 hours at room temperature |
Experimental Protocol
1.1. Instrumentation and Materials
-
High-Performance Liquid Chromatograph (HPLC) system with a gradient elution capability and a Diode Array Detector (DAD).
-
C8 urea column (125 mm x 3.9 mm i.d., 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Phosphate buffer (pH 2.5).
-
This compound hydrochloride reference standard.
-
Doxylamine succinate reference standard.
-
Water (deionized or distilled).
1.2. Preparation of Solutions
-
Standard Stock Solution (this compound Hydrochloride): Accurately weigh 48.0 mg of this compound hydrochloride standard, dissolve it in 5.0 mL of acetonitrile, and dilute with water to a final volume of 100.0 mL in a volumetric flask (0.48 mg/mL).[1]
-
Standard Stock Solution (Doxylamine Succinate): Accurately weigh 45.0 mg of Doxylamine succinate standard, dissolve it in and dilute with water to a final volume of 100.0 mL in a volumetric flask (0.45 mg/mL).[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to cover the linearity range.
1.3. Chromatographic Conditions
-
Mobile Phase: A mixture of acetonitrile, methanol, and phosphate buffer (pH 2.5) in a gradient mode. The specific gradient profile should be optimized for the best separation.
-
Column: C8 urea (125 mm x 3.9 mm i.d., 5 µm particle size).[1]
-
Detection Wavelength: 230 nm for this compound hydrochloride and 262 nm for Doxylamine succinate.[1]
-
Flow Rate: To be optimized for the specific column and system.
-
Injection Volume: To be optimized for the specific system and concentration range.
1.4. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solutions.
-
Quantify the amount of this compound hydrochloride in the samples by comparing the peak area with the calibration curve.
Experimental Workflow
References
Application Notes and Protocols: Clobutinol as a Positive Control for QT Prolongation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
In preclinical and clinical cardiac safety assessment, the evaluation of a drug's potential to prolong the QT interval is a critical step mandated by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and guided by the International Council for Harmonisation (ICH) E14 and S7B guidelines.[1][2] A prolonged QT interval can increase the risk of a life-threatening ventricular tachyarrhythmia known as Torsades de Pointes (TdP).[1] Therefore, robust and reliable in vitro and in vivo assays are essential to identify compounds that may pose a proarrhythmic risk.
A key component of these assays is the use of a positive control to demonstrate the sensitivity of the experimental system to detect QT prolongation.[3] While drugs like moxifloxacin, dofetilide, and E-4031 are commonly used positive controls, clobutinol has emerged as a valuable alternative.[4][5][6] this compound, a centrally acting cough suppressant that was withdrawn from the market due to its proarrhythmic potential, reliably induces QT prolongation through a well-characterized mechanism: the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[7]
These application notes provide detailed protocols for the use of this compound as a positive control in both in vitro hERG assays and in vivo QT prolongation studies, designed for researchers, scientists, and drug development professionals.
Mechanism of Action: hERG Channel Blockade
The primary mechanism by which this compound prolongs the QT interval is through the direct inhibition of the hERG (KCNH2) potassium channel, which is responsible for the rapid delayed rectifier potassium current (IKr) in cardiomyocytes.[8] The IKr is a critical component of phase 3 of the cardiac action potential, contributing to the repolarization of the ventricular myocardium.[9] By blocking the hERG channel, this compound delays this repolarization process, leading to a prolongation of the action potential duration and, consequently, the QT interval on the electrocardiogram (ECG).
Studies have shown that this compound exhibits a concentration-dependent blockade of the hERG channel with a reported half-maximal inhibitory concentration (IC50) of approximately 2.9 µM .
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound in the context of QT prolongation studies.
Table 1: In Vitro hERG Assay Data for this compound
| Parameter | Value | Cell Line | Method | Reference |
| IC50 | 2.9 µM | HEK293 cells stably expressing hERG | Whole-cell patch clamp | N/A |
Table 2: Suggested Concentration Ranges for this compound as a Positive Control in In Vitro hERG Assays
| Concentration | Expected % hERG Inhibition (approximate) | Purpose |
| 0.3 µM | ~10% | Threshold concentration |
| 1 µM | ~25% | Sub-maximal inhibition |
| 3 µM | ~50% | IC50 concentration |
| 10 µM | >75% | Near-maximal inhibition |
| 30 µM | >90% | Maximal inhibition |
Experimental Protocols
In Vitro Protocol: hERG Potassium Channel Assay using Automated Patch Clamp
This protocol describes the use of this compound as a positive control in a high-throughput automated patch-clamp system for assessing hERG channel inhibition.
1. Objective: To validate the sensitivity of the hERG assay by demonstrating a concentration-dependent inhibition of the hERG current by this compound.
2. Materials:
-
HEK293 cells stably expressing the hERG channel
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, non-essential amino acids, and a selection antibiotic)
-
External solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH
-
Internal solution (in mM): 130 KCl, 1 MgCl2, 1 EGTA, 5 Mg-ATP, 10 HEPES; pH 7.2 with KOH
-
This compound hydrochloride
-
Dimethyl sulfoxide (DMSO)
-
Automated patch-clamp system (e.g., QPatch, SyncroPatch)
-
Appropriate consumables for the patch-clamp system
3. This compound Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound hydrochloride in DMSO.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
4. Cell Preparation:
-
Culture HEK293-hERG cells according to standard cell culture protocols.
-
On the day of the experiment, harvest the cells using a non-enzymatic cell dissociation solution to ensure cell viability and membrane integrity.
-
Resuspend the cells in the external solution at the optimal density for the automated patch-clamp system.
5. Experimental Workflow:
Automated Patch Clamp Workflow
6. Automated Patch Clamp Procedure:
-
System Priming: Prime the system with external and internal solutions as per the manufacturer's instructions.
-
Cell Loading: Load the prepared cell suspension into the system.
-
Seal and Whole-Cell Formation: The system will automatically capture cells, form a gigaseal, and establish a whole-cell configuration.
-
Voltage Protocol and Baseline Recording:
-
Apply a voltage protocol suitable for eliciting hERG currents. A typical protocol involves a holding potential of -80 mV, followed by a depolarizing step to +20 mV to activate the channels, and then a repolarizing step to -50 mV to measure the deactivating tail current.
-
Record baseline hERG currents in the external solution for a stable period (e.g., 2-3 minutes).
-
-
Compound Application:
-
Prepare serial dilutions of this compound from the stock solution in the external solution to achieve the final desired concentrations (e.g., 0.3, 1, 3, 10, 30 µM). The final DMSO concentration should be consistent across all conditions and typically ≤0.3%.
-
Apply the vehicle (external solution with the corresponding DMSO concentration) to establish the baseline for inhibition calculation.
-
Sequentially apply increasing concentrations of this compound to the cells, allowing for steady-state block to be achieved at each concentration (typically 3-5 minutes of exposure).
-
-
Washout: After the highest concentration, perfuse the cells with the external solution to assess the reversibility of the hERG block.
7. Data Analysis:
-
Measure the peak amplitude of the hERG tail current at each concentration.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the this compound concentration and fit the data to a Hill equation to determine the IC50 value.
8. Expected Results: this compound should produce a concentration-dependent inhibition of the hERG current with an IC50 value of approximately 2.9 µM. This result confirms the sensitivity of the assay to detect hERG channel blockers.
In Vivo Protocol: QT Interval Measurement in a Conscious Telemetered Non-Rodent Model
This protocol outlines the use of this compound as a positive control in a study designed to assess the effects of a test compound on the QT interval in a conscious, telemetered non-rodent model (e.g., cynomolgus monkey or beagle dog).
1. Objective: To validate the ability of the in vivo model to detect a known QT-prolonging agent, thereby ensuring the study has the sensitivity to identify potential liabilities of a test compound.
2. Materials:
-
Surgically implanted telemetry transmitters in non-rodent animals (e.g., cynomolgus monkeys or beagle dogs) for continuous ECG, and blood pressure monitoring.
-
Data acquisition and analysis software for physiological monitoring.
-
This compound hydrochloride.
-
Appropriate vehicle for oral or intravenous administration (e.g., 0.5% methylcellulose in sterile water for oral gavage).
-
Standard animal husbandry equipment.
3. Dose Selection Rationale: The selection of an appropriate dose for this compound as a positive control in vivo is crucial. While specific dose-ranging studies for this compound in common non-rodent safety pharmacology models are not extensively published, a rationale for dose selection can be derived from its in vitro potency relative to other known QT-prolonging drugs. For example, moxifloxacin, a commonly used positive control, typically shows a clear QT prolongation effect at doses of 10-30 mg/kg in dogs. Given that this compound's IC50 for hERG is in a similar micromolar range to some other known QT-prolonging drugs, a starting dose in the range of 10-30 mg/kg for oral administration can be considered, with adjustments based on tolerability and the magnitude of the observed effect. A pilot dose escalation study is recommended to determine the optimal positive control dose that elicits a clear, but not excessive, QT prolongation.
4. Experimental Workflow:
References
- 1. Use of in vitro methods to predict QT prolongation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Draft ICH guideline S7B: guideline on safety pharmacology studies for assessing the potential for delayed ventricular repolarization (QT interval prolongation) by human pharmaceuticals] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug-induced QT interval prolongation: mechanisms and clinical management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 5. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
- 6. Modelling of clinical TQT studies outcomes from preclinical cardiovascular safety pharmacology studies using the one-step QTc model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FDA's insights: implementing new strategies for evaluating drug-induced QTc prolongation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 9. criver.com [criver.com]
Application Note: Identification of Clobutinol Degradation Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clobutinol is a centrally acting cough suppressant that was formerly used in a number of countries. Understanding its degradation profile is crucial for ensuring the quality, safety, and efficacy of any pharmaceutical formulation containing this active pharmaceutical ingredient (API). Forced degradation studies are an essential component of drug development, providing insights into the intrinsic stability of a drug substance and helping to develop stability-indicating analytical methods.[1][2][3] These studies involve subjecting the drug to a variety of stress conditions, such as acid and base hydrolysis, oxidation, heat, and light, to generate potential degradation products.[2][4][5] This application note provides a detailed protocol for the identification of this compound degradation products using forced degradation studies coupled with modern analytical techniques.
The primary objective is to establish a comprehensive workflow for identifying and characterizing the degradation products of this compound. This involves subjecting this compound to various stress conditions and subsequently analyzing the stressed samples using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for structural elucidation of the resulting degradants.[6][7]
Experimental Protocols
Materials and Reagents
-
This compound Hydrochloride Reference Standard
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Hydrogen Peroxide (H₂O₂)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium Acetate (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Water (Milli-Q or equivalent)
Forced Degradation Studies
Forced degradation studies are performed to generate potential degradation products.[2][5] The following conditions are recommended for the forced degradation of this compound.
2.2.1. Acid Hydrolysis
-
Prepare a 1 mg/mL solution of this compound in 0.1 M HCl.
-
Reflux the solution at 60°C for 30 minutes.[5]
-
Cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 0.1 M NaOH.
-
Dilute the solution with the mobile phase to a suitable concentration for analysis.
2.2.2. Base Hydrolysis
-
Prepare a 1 mg/mL solution of this compound in 0.1 M NaOH.
-
Reflux the solution at 60°C for 30 minutes.[5]
-
Cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 0.1 M HCl.
-
Dilute the solution with the mobile phase to a suitable concentration for analysis.
2.2.3. Oxidative Degradation
-
Prepare a 1 mg/mL solution of this compound in 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute the solution with the mobile phase to a suitable concentration for analysis.
2.2.4. Thermal Degradation
-
Place the solid this compound powder in a hot air oven at 60°C for 48 hours.
-
Dissolve the heat-stressed powder in the mobile phase to a suitable concentration for analysis.
2.2.5. Photolytic Degradation
-
Expose a 1 mg/mL solution of this compound in water to UV light (254 nm) for 24 hours.
-
Keep a control sample in the dark at the same temperature.
-
Dilute the solution with the mobile phase to a suitable concentration for analysis.
Analytical Methodology
A stability-indicating HPLC method is crucial for separating the degradation products from the parent drug.[8][9]
2.3.1. HPLC-UV Method
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 222 nm[6]
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
2.3.2. LC-MS/MS Method For the identification and structural elucidation of the degradation products, an LC-MS/MS method can be employed.[7][10]
-
LC System: A system similar to the HPLC-UV method.
-
Mass Spectrometer: A tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive
-
Scan Mode: Full scan and product ion scan.
Results and Discussion
The analysis of the stressed samples of this compound is expected to reveal several degradation products. The known impurities of this compound can serve as reference points for the identification of the degradants.
Potential Degradation Products
The following table summarizes some of the known impurities of this compound that may be observed as degradation products.
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound Impurity A | C₁₄H₂₂ClNO | 255.79 |
| This compound Impurity B | C₂₁H₂₈BrCl₂NO | 461.26 |
| This compound Impurity F | C₇H₁₅NO | 129.2 |
| 1,2-Bis(4-chlorophenyl)ethane | C₁₄H₁₂Cl₂ | 251.15 |
| 4-(Dimethylamino)-2,3-dimethyl-1-phenylbutan-2-ol | C₁₄H₂₃NO | 221.34 |
(Data sourced from publicly available information on pharmaceutical impurities)[11][12][13][14]
Visualization of Workflows and Pathways
To clearly illustrate the experimental and logical processes, the following diagrams are provided.
Caption: Experimental workflow for the identification of this compound degradation products.
Caption: Logical relationship between stress conditions and degradation product formation.
Conclusion
This application note outlines a comprehensive approach for the identification and characterization of this compound degradation products. The detailed protocols for forced degradation studies and the subsequent analysis by HPLC and LC-MS provide a robust framework for researchers in drug development and quality control. The successful implementation of these methods will lead to a better understanding of the stability of this compound, which is essential for ensuring the safety and efficacy of pharmaceutical products. The identification of degradation pathways is a critical step in the development of stable formulations and the establishment of appropriate storage conditions.[2]
References
- 1. ajpsonline.com [ajpsonline.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. ijrpp.com [ijrpp.com]
- 6. researchgate.net [researchgate.net]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. researchgate.net [researchgate.net]
- 9. Stability indicating assay | PPT [slideshare.net]
- 10. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound HCl - CAS - 1215-83-4 | Axios Research [axios-research.com]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. cleanchemlab.com [cleanchemlab.com]
- 14. This compound Impurity 1 | CAS No: 5216-35-3 [aquigenbio.com]
Application Notes and Protocols: Synthesis and Structure-Activity Relationship Studies of Clobutinol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of Clobutinol derivatives and the subsequent evaluation of their structure-activity relationships (SAR). The primary objective of these studies is to develop novel antitussive agents with a reduced potential for cardiac side effects, specifically the prolongation of the QT interval, which led to the withdrawal of this compound from the market.
Introduction
This compound is a centrally acting cough suppressant that was withdrawn from clinical use due to its association with cardiac arrhythmias. This adverse effect is attributed to the blockade of the human ether-à-go-go-related gene (hERG) potassium channel, which plays a critical role in cardiac repolarization. This compound inhibits the hERG channel with a half-maximal inhibitory concentration (IC50) of approximately 1.9 µM, while its primary metabolite, northis compound, has an IC50 of 8.0 µM.
The development of new antitussive drugs with a similar efficacy to this compound but without the associated cardiotoxicity is a significant therapeutic goal. This document outlines the synthetic strategies for modifying the this compound scaffold and the essential protocols for evaluating the antitussive activity and hERG channel inhibition of the resulting derivatives.
General Synthetic Strategy for this compound Derivatives
The synthesis of this compound derivatives can be approached by modifying three key regions of the parent molecule: the p-chlorophenyl ring , the tertiary alcohol , and the dimethylamino group . The foundational synthesis of the this compound backbone involves a Grignard reaction.
A general workflow for the synthesis and evaluation of this compound derivatives is presented below.
Experimental Protocols
Protocol 1: Synthesis of the this compound Analog Core
This protocol describes the synthesis of the core structure of this compound analogs, which can then be further modified.
Materials:
-
Substituted p-chlorobenzyl chloride (or other substituted benzyl halides)
-
Magnesium turnings
-
Anhydrous diethyl ether
-
3-methyl-4-dimethylamino-butanone-(2)
-
Concentrated hydrochloric acid
-
Ammonia solution
-
Ice
Procedure:
-
Prepare a Grignard reagent by reacting the substituted p-chlorobenzyl chloride with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.
-
To the cooled Grignard solution, add a solution of 3-methyl-4-dimethylamino-butanone-(2) in anhydrous diethyl ether dropwise with stirring.
-
After the addition is complete, heat the reaction mixture under reflux for 30 minutes.
-
Cool the reaction mixture and decompose it by adding a mixture of concentrated hydrochloric acid and ice.
-
Separate the aqueous phase and adjust the pH to alkaline with ammonia solution.
-
Extract the product with diethyl ether.
-
Combine the ether extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by fractional distillation or column chromatography.
Protocol 2: In Vivo Antitussive Activity Assay (Ammonia-Induced Cough in Mice)
This protocol outlines a common method for assessing the antitussive efficacy of the synthesized derivatives.
Materials:
-
Male albino mice (20-25 g)
-
Test compounds (this compound derivatives)
-
Vehicle (e.g., saline, 0.5% carboxymethylcellulose)
-
Positive control (e.g., Codeine phosphate)
-
25% aqueous ammonia solution
-
Glass chamber (0.5 L) with a nebulizer
Procedure:
-
Divide the mice into groups (n=6-10 per group): vehicle control, positive control, and test compound groups (at various doses).
-
Administer the test compounds, vehicle, or positive control orally or intraperitoneally.
-
After a specific pre-treatment time (e.g., 30-60 minutes), place each mouse individually into the glass chamber.
-
Expose the mouse to a nebulized 25% aqueous ammonia solution for a short duration (e.g., 45 seconds).
-
Immediately after exposure, record the number of coughs for a defined period (e.g., 5 minutes).
-
Calculate the percentage inhibition of cough for each group compared to the vehicle control.
Protocol 3: hERG Potassium Channel Patch-Clamp Assay
This protocol is crucial for determining the potential cardiotoxicity of the derivatives by measuring their inhibitory effect on the hERG channel.
Materials:
-
HEK293 or CHO cells stably expressing the hERG channel
-
Cell culture reagents
-
Extracellular solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.
-
Intracellular solution (in mM): 120 KCl, 10 EGTA, 5 MgATP, 10 HEPES, pH 7.2 with KOH.
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system)
-
Test compounds and positive control (e.g., Cisapride, Dofetilide)
Procedure:
-
Culture the hERG-expressing cells to an appropriate confluency.
-
Harvest the cells and plate them on glass coverslips for recording.
-
Establish a whole-cell patch-clamp configuration.
-
Apply a voltage protocol to elicit hERG currents. A typical protocol involves a depolarizing pulse to +20 mV to activate the channels, followed by a repolarizing step to -50 mV to measure the tail current.
-
Record the baseline hERG current in the extracellular solution.
-
Perfuse the cells with increasing concentrations of the test compound and record the steady-state inhibition of the hERG current at each concentration.
-
Analyze the data to determine the IC50 value for each compound using a concentration-response curve.
Structure-Activity Relationship (SAR) Data
The following table summarizes the known activity of this compound and its metabolite, and provides a template for tabulating data for newly synthesized derivatives. The goal is to identify compounds with a high antitussive activity and a high hERG IC50 value (low hERG inhibition).
| Compound | Structure | Antitussive Activity (% Inhibition of Cough) | hERG IC50 (µM) |
| This compound | 1-(4-chlorophenyl)-4-(dimethylamino)-2,3-dimethylbutan-2-ol | High | 1.9 |
| Northis compound | (Metabolite) | Variable | 8.0 |
| Derivative 1 | (e.g., p-fluorophenyl analog) | To be determined | To be determined |
| Derivative 2 | (e.g., N-ethyl analog) | To be determined | To be determined |
| Derivative 3 | (e.g., O-methyl ether) | To be determined | To be determined |
Signaling Pathways and Molecular Interactions
The primary mechanism of this compound's adverse effect is its direct interaction with the hERG potassium channel. The SAR of hERG blockers is complex, but key interactions often involve aromatic residues within the channel's inner cavity.
Conclusion
The protocols and information provided herein offer a framework for the rational design and evaluation of novel this compound derivatives. By systematically modifying the chemical structure and assessing both the desired antitussive activity and the undesired hERG channel blockade, it is possible to identify new drug candidates with an improved safety profile. A successful SAR study will guide the optimization of lead compounds, ultimately contributing to the development of safer and more effective treatments for cough.
Troubleshooting & Optimization
Clobutinol solubility issues in aqueous solutions
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting strategies for working with Clobutinol, focusing on challenges related to its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
A1: this compound is characterized by low aqueous solubility. The predicted water solubility for the free base is approximately 0.535 mg/mL[1][2]. Its hydrochloride salt form, this compound hydrochloride, is expected to have better aqueous solubility, a common characteristic for salt forms of weakly basic drugs.
Q2: What are the key physicochemical properties of this compound that influence its solubility?
A2: Several properties are critical. This compound is a weak base with a pKa of approximately 9.41[1][2]. This means its solubility is highly dependent on pH; it is more soluble in acidic conditions where it becomes protonated (ionized). It also has a relatively high lipophilicity, with a logP value of around 3.15, which contributes to its poor solubility in water[1][2].
Q3: Why is my this compound hydrochloride precipitating out of my aqueous buffer?
A3: Precipitation of this compound from an aqueous solution, even when using the hydrochloride salt, can occur for several reasons:
-
pH of the Medium: If the pH of your buffer is near or above the pKa of this compound (~9.41), the compound will be predominantly in its less soluble, non-ionized (free base) form.
-
Concentration: The concentration of your solution may have exceeded the solubility limit of the compound in that specific buffer system and temperature.
-
Buffering Capacity: The buffer's capacity may be insufficient to maintain the acidic pH required to keep the drug protonated and dissolved, especially upon addition of the compound.
-
Common Ion Effect: For salt forms, the presence of other ions in the buffer can sometimes reduce solubility.
Quantitative Data Summary
The following table summarizes key physicochemical and solubility data for this compound and its hydrochloride salt.
| Property | Value (this compound Base) | Value (this compound HCl) | Source(s) |
| Molecular Weight | 255.78 g/mol | 292.24 g/mol | [3][4][5] |
| Water Solubility (Predicted) | 0.535 mg/mL | Not explicitly stated, but higher than base | [1][2] |
| logP | 3.15 | Not applicable | [1][2] |
| pKa (Strongest Basic) | 9.41 | Not applicable | [1][2] |
| Solubility in DMSO | Not explicitly stated | 100 mg/mL (342.18 mM) | [4] |
| Solubility in Co-solvent | Not applicable | ≥ 2.5 mg/mL (8.55 mM) | [4] |
Note: The co-solvent system mentioned refers to formulations such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[4]
Troubleshooting Guide
Problem: this compound (or its HCl salt) is not dissolving or is precipitating in my aqueous solution.
This workflow provides a step-by-step approach to resolving solubility issues.
References
Preventing Clobutinol precipitation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Clobutinol in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
A1: this compound is a centrally acting antitussive (cough suppressant) that was formerly on the market.[1][2] Due to its inhibitory effects on the hERG (human Ether-à-go-go-Related Gene) potassium channel, which can lead to cardiac arrhythmias, it was withdrawn from clinical use.[1] In a research context, it is often used as a tool compound to study the hERG channel and its role in cardiac function and drug-induced cardiotoxicity.
Q2: What are the known solubility properties of this compound?
A2: this compound's solubility is a critical factor in its experimental use. The free base has a predicted water solubility of 0.535 mg/mL.[1][3] The hydrochloride salt of this compound is reported to be highly soluble in DMSO, reaching concentrations of 100 mg/mL with the aid of ultrasonication.[4] For in vivo studies, a clear solution of this compound hydrochloride at 2.5 mg/mL has been achieved using a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4]
Q3: Why is my this compound precipitating in the cell culture medium?
A3: Precipitation of this compound in cell culture media can occur for several reasons. As a weakly basic compound, its solubility is highly dependent on pH.[5] Cell culture media are typically buffered around a physiological pH of 7.2-7.4. When a concentrated stock solution of this compound (often in an acidic or organic solvent) is diluted into the neutral pH of the media, the sudden change in pH can cause the compound to become less soluble and precipitate out of the solution. Other factors include the concentration of this compound, the temperature of the media, and potential interactions with components in the media such as salts and proteins.[6]
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent this compound precipitation during your cell culture experiments.
Initial Checks and Preparation
1. Verify Compound Identity and Form:
-
Ensure you are using the correct form of this compound (free base or hydrochloride salt) as their solubilities differ. This compound hydrochloride is generally more water-soluble.[4]
-
Confirm the purity of your compound, as impurities can sometimes act as nucleation sites for precipitation.
2. Optimize Stock Solution Preparation:
-
Solvent Selection: For this compound hydrochloride, sterile DMSO is a suitable solvent for creating a high-concentration stock solution (e.g., 10-50 mM).[2][4]
-
Dissolution Technique: Use gentle warming (not exceeding 37°C) and vortexing or sonication to ensure complete dissolution of the compound in the solvent.[4]
-
Stock Concentration: Prepare the highest practical stock concentration to minimize the volume of solvent added to your cell culture, keeping the final DMSO concentration below 0.5% (v/v) to avoid solvent toxicity.
Experimental Workflow to Prevent Precipitation
Caption: Experimental workflow for adding this compound to cell culture.
Detailed Troubleshooting Steps
Problem: Precipitation observed immediately after adding this compound to the media.
-
Cause: Rapid pH shift and exceeding the solubility limit at the point of addition.
-
Solution:
-
Pre-warm the media: Always use media pre-warmed to 37°C.[7]
-
Step-wise dilution: Instead of adding the concentrated stock directly to the final volume of media, perform one or more intermediate dilution steps in pre-warmed media.
-
Slow addition and mixing: Add the final diluted this compound solution to your cell culture plates drop-wise while gently swirling the plate to facilitate rapid dispersion.
-
Problem: Precipitation occurs over time during incubation.
-
Cause: The concentration of this compound is at or near its saturation point in the culture media, and slight changes in temperature or evaporation can lead to precipitation.
-
Solution:
-
Lower the final concentration: If your experimental design allows, reduce the final concentration of this compound.
-
Use serum: If your cell type permits, the presence of serum (e.g., 10% FBS) can sometimes help to stabilize small molecules and prevent precipitation.
-
pH control: Ensure your incubator's CO2 levels are stable to maintain the pH of the media. Significant fluctuations in pH can affect solubility.
-
Solubilizing agents: For particularly problematic cases, consider the use of a low concentration of a biocompatible solubilizing agent, such as a cyclodextrin (e.g., HP-β-CD), in your culture medium.[5] However, this should be tested for its effects on your specific cell line and experiment.
-
Quantitative Data Summary
The following table summarizes the available solubility data for this compound. It is important to note that much of this data is predicted or from non-cell culture specific formulations.
| Compound Form | Solvent | Temperature (°C) | Solubility | Data Type | Source(s) |
| This compound (free base) | Water | 25 | 0.535 mg/mL | Predicted | [1][3] |
| This compound Hydrochloride | DMSO | Not Specified | 100 mg/mL | Experimental | [4] |
| This compound Hydrochloride | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Not Specified | 2.5 mg/mL | Experimental | [4] |
| This compound Hydrochloride | 10% DMSO, 90% (20% SBE-β-CD in Saline) | Not Specified | 2.5 mg/mL | Experimental | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound hydrochloride powder, sterile DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of this compound hydrochloride powder. b. Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM). c. Vortex or sonicate the solution until the powder is completely dissolved. d. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Dosing Cells with this compound
-
Materials: Pre-warmed complete cell culture medium (e.g., DMEM with 10% FBS), this compound stock solution, sterile microcentrifuge tubes.
-
Procedure: a. Calculate the volume of this compound stock solution needed to achieve the desired final concentration in your cell culture. b. In a sterile microcentrifuge tube, perform a 1:10 intermediate dilution of the stock solution in pre-warmed complete medium. For example, add 5 µL of a 10 mM stock to 45 µL of medium. c. Perform a second dilution into a larger volume of pre-warmed medium to achieve the final desired concentration. d. Remove the existing media from your cells and replace it with the media containing the final concentration of this compound. Alternatively, for a smaller volume addition, add the final diluted solution drop-wise to the existing media in the well while gently swirling. e. Return the cells to the incubator.
Signaling Pathway Diagram
This compound is known to inhibit the hERG potassium channel. The activity of the hERG channel is modulated by intracellular signaling pathways, including those involving Protein Kinase A (PKA) and Protein Kinase C (PKC).
Caption: Regulation of the hERG potassium channel by PKA and PKC pathways.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C14H22ClNO | CID 26937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 7. This compound hydrochloride - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
Technical Support Center: Stability of Clobutinol Stock Solutions
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for Clobutinol stock solutions?
While specific long-term stability data for this compound at -20°C versus -80°C is not extensively documented, general best practices for chemical compounds suggest that storage at -80°C is often preferred for long-term stability to minimize degradation. For short-term storage, -20°C may be adequate. However, the optimal temperature depends on the solvent, concentration, and intended duration of storage. It is crucial to perform in-house stability studies to determine the ideal storage conditions for your specific stock solutions.
Q2: What are the potential signs of degradation in my this compound stock solution?
Degradation of your this compound stock solution may not always be visible. However, you should be cautious if you observe any of the following:
-
Color Change: Any deviation from the initial color of the solution.
-
Precipitation: Formation of solid particles in the solution upon thawing.
-
Changes in Assay Performance: A decrease in the expected biological activity or inconsistent results in your experiments can be an indicator of chemical degradation.
For a definitive assessment of stability, analytical methods such as High-Performance Liquid Chromatography (HPLC) are recommended to detect and quantify any degradation products.[1]
Q3: How can I determine the stability of my this compound stock solution at different temperatures?
To determine the stability of your this compound stock solution, a systematic stability study is required. This involves storing aliquots of the stock solution at different temperatures (e.g., -20°C and -80°C) and analyzing them at various time points. The concentration of the parent compound and the presence of any degradation products should be monitored using a validated analytical method like HPLC.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results using a previously prepared this compound stock solution. | The stock solution may have degraded due to improper storage or repeated freeze-thaw cycles. | 1. Prepare a fresh stock solution of this compound. 2. Perform a stability study to determine the optimal storage conditions and shelf-life for your specific experimental needs. 3. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. |
| Precipitate observed in the stock solution after thawing. | The compound may have low solubility in the chosen solvent at low temperatures, or the concentration may be too high. | 1. Gently warm the solution to room temperature and vortex to see if the precipitate redissolves. 2. If the precipitate persists, consider preparing the stock solution in a different solvent or at a lower concentration. 3. Before use, centrifuge the vial and use the supernatant, and re-quantify the concentration. |
| Visible color change in the stock solution over time. | This is a strong indicator of chemical degradation. | 1. Discard the solution. 2. Prepare a fresh stock solution. 3. Re-evaluate your storage conditions; consider storing at a lower temperature (e.g., -80°C) and protecting from light. |
Experimental Protocols
Protocol: Accelerated Stability Study for this compound Stock Solutions
This protocol outlines a general procedure for comparing the stability of this compound stock solutions at -20°C and -80°C.
1. Materials:
- This compound powder
- Appropriate solvent (e.g., DMSO, Ethanol)
- Calibrated analytical balance
- Volumetric flasks and pipettes
- Cryovials
- -20°C and -80°C freezers
- High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
2. Stock Solution Preparation: a. Prepare a concentrated stock solution of this compound (e.g., 10 mM) in the chosen solvent. b. Ensure the compound is fully dissolved. c. Aliquot the stock solution into multiple single-use cryovials to avoid repeated freeze-thaw cycles.
3. Storage Conditions: a. Store half of the aliquots at -20°C and the other half at -80°C. b. Ensure the storage locations are protected from light.
4. Time Points for Analysis: a. Analyze an aliquot immediately after preparation (T=0). b. Analyze aliquots from each storage temperature at predefined intervals (e.g., 1 week, 1 month, 3 months, 6 months).
5. Analytical Method: a. Develop and validate an HPLC method capable of separating this compound from potential degradation products.[1] b. At each time point, thaw an aliquot from each temperature, and inject it into the HPLC system. c. Quantify the peak area of this compound and any new peaks that appear, which may represent degradation products.
6. Data Analysis: a. Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. b. Compare the degradation rates at -20°C and -80°C.
Data Presentation
The following tables present hypothetical data from a stability study to illustrate the potential differences in stability at the two temperatures.
Table 1: Hypothetical Stability of this compound (10 mM in DMSO) at -20°C
| Time Point | % this compound Remaining | Appearance of Degradation Products (% of Total Peak Area) |
| T=0 | 100% | 0% |
| 1 Month | 98.5% | 1.5% |
| 3 Months | 95.2% | 4.8% |
| 6 Months | 89.7% | 10.3% |
Table 2: Hypothetical Stability of this compound (10 mM in DMSO) at -80°C
| Time Point | % this compound Remaining | Appearance of Degradation Products (% of Total Peak Area) |
| T=0 | 100% | 0% |
| 1 Month | 99.8% | 0.2% |
| 3 Months | 99.5% | 0.5% |
| 6 Months | 99.1% | 0.9% |
Visualizations
Caption: Workflow for Determining Optimal Storage Temperature of this compound.
Caption: Decision Tree for this compound Stock Solution Storage.
References
Technical Support Center: hERG Current Stability in Clobutinol Testing
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize hERG current run-down during the electrophysiological assessment of Clobutinol.
Frequently Asked Questions (FAQs)
Q1: What is hERG current run-down and why is it a concern when testing this compound?
A1: hERG current run-down is the gradual decrease in the amplitude of the hERG potassium channel current over the course of a whole-cell patch-clamp experiment. This phenomenon can lead to an overestimation of the inhibitory effect of a test compound like this compound, resulting in an inaccurate determination of its IC50 value and cardiac liability. This compound is a known hERG channel blocker, and distinguishing its true inhibitory effect from experimental artifacts like run-down is critical for accurate safety assessment.[1]
Q2: What are the primary causes of hERG current run-down?
A2: The primary cause of hERG current run-down in conventional whole-cell patch-clamp is the dialysis of essential intracellular components into the recording pipette. This includes the loss of ATP, GTP, and other signaling molecules that are crucial for maintaining the functional integrity of the hERG channel.
Q3: What are the most effective methods to minimize hERG current run-down?
A3: The two most effective strategies are:
-
Supplementing the intracellular (pipette) solution: Including Mg-ATP and GTP in the pipette solution helps to replenish the cellular energy supply and maintain the phosphorylation state of the channel and associated proteins, thereby stabilizing the hERG current.
-
Using the perforated patch-clamp technique: This method uses pore-forming agents, such as β-escin, to gain electrical access to the cell without rupturing the cell membrane. This preserves the endogenous intracellular environment, significantly reducing the dialysis of essential molecules and minimizing run-down.[2][3]
Q4: I am observing a rapid decline in my hERG current even before applying this compound. What should I check first?
A4: Before attributing the current decline to run-down, verify the following:
-
Seal Resistance: Ensure you have a stable gigaohm seal (>1 GΩ). A deteriorating seal will cause a steady increase in leak current, which can be misinterpreted as run-down.
-
Cell Health: Use healthy, viable cells. Unhealthy cells will not provide stable recordings.
-
Solutions: Confirm the correct composition and osmolarity of your intracellular and extracellular solutions.[4]
-
Voltage Protocol: Very long or frequent depolarizing pulses can accelerate run-down.[1]
Troubleshooting Guide: Minimizing hERG Run-down
This guide provides a systematic approach to troubleshooting and minimizing hERG current run-down when testing this compound.
Problem: Significant hERG current run-down observed during baseline recording.
Solution 1: Optimize Intracellular Solution
-
Rationale: The dialysis of the cytosol with the pipette solution is a major contributor to run-down. Supplementing the internal solution with key metabolites can help maintain channel function.
-
Action:
Solution 2: Implement Perforated Patch-Clamp
-
Rationale: This technique preserves the intracellular milieu, offering the most robust solution against run-down.[2][3]
-
Action:
-
Use β-escin in your pipette solution to form pores in the cell membrane.
-
Monitor the perforation process by observing the decrease in access resistance.
-
Problem: Unstable recordings even with an optimized intracellular solution.
Solution: Refine Experimental Parameters
-
Rationale: Suboptimal experimental conditions can contribute to recording instability.
-
Action:
-
Pipette Resistance: Use pipettes with a resistance of 3-7 MΩ. Higher resistance pipettes can sometimes reduce run-down.
-
Series Resistance Compensation: Compensate for 70-80% of the series resistance to minimize voltage errors.
-
Temperature: Maintain a stable physiological temperature (35-37°C) as hERG channel kinetics are temperature-sensitive.
-
Problem: How to differentiate between hERG run-down and this compound-induced block?
Solution: Implement a Run-down Correction Protocol
-
Rationale: Quantifying the rate of run-down before and after drug application allows for a more accurate assessment of the drug's effect.
-
Action:
-
Establish a stable baseline recording and measure the current amplitude at regular intervals to determine the rate of run-down.
-
Apply the vehicle solution and continue to monitor the current to ensure the run-down rate is consistent.
-
Apply this compound and measure the current inhibition.
-
Correct the measured inhibition for the pre-determined rate of run-down. A common method is to extrapolate the baseline run-down and use this to correct the current amplitude during drug application.
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound's effect on hERG channels and typical parameters for minimizing run-down.
Table 1: Pharmacological Properties of this compound on hERG Channels
| Parameter | Value | Cell Type | Reference |
| IC50 | 2.9 ± 0.7 µM | COS-7 cells | [6] |
| IC50 | 1.9 µM | hERG transfected cells | |
| Hill Coefficient | 0.9 | COS-7 cells | [6] |
| Block Characteristics | Voltage-dependent, preferential block of the activated state | COS-7 cells | [6] |
Table 2: Recommended Intracellular Solution Components to Minimize Run-down
| Component | Concentration Range | Purpose |
| Mg-ATP | 2 - 5 mM | Provides energy to maintain channel function and phosphorylation. |
| GTP | 0.3 mM | Important for G-protein coupled signaling pathways that can modulate channel activity. |
| Phosphocreatine | 10 - 14 mM | Acts as an ATP regenerating system. |
| EGTA | 0.2 - 11 mM | Chelates intracellular calcium to prevent activation of calcium-dependent proteases. |
| HEPES | 10 mM | Buffers the intracellular pH. |
Experimental Protocols
Standard Whole-Cell Patch-Clamp Protocol with Optimized Intracellular Solution
-
Cell Culture: Culture hERG-expressing cells (e.g., HEK293 or CHO cells) under standard conditions. Plate cells onto glass coverslips 24-48 hours before the experiment.
-
Solutions:
-
Extracellular Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.
-
Intracellular Solution (in mM): 130 K-aspartate, 5 MgCl2, 5 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 GTP. Adjust pH to 7.2 with KOH.
-
-
Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the intracellular solution.
-
Recording:
-
Obtain a gigaohm seal (>1 GΩ) on a single cell.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Allow the cell to stabilize for 5-10 minutes before recording.
-
Apply a standard voltage protocol to elicit hERG currents (e.g., hold at -80 mV, depolarize to +20 mV for 2 seconds, and repolarize to -50 mV to record the tail current).
-
Record a stable baseline for at least 5 minutes to assess run-down.
-
Perfuse with the vehicle solution followed by increasing concentrations of this compound.
-
Perforated Patch-Clamp Protocol using β-escin
-
Cell Culture and Extracellular Solution: As described in the standard whole-cell protocol.
-
Intracellular Solution with β-escin:
-
Prepare the intracellular solution as described above.
-
Prepare a stock solution of β-escin (e.g., 50 mM in water).
-
On the day of the experiment, add β-escin to the intracellular solution to a final concentration of 10-50 µM.
-
-
Pipette Filling:
-
To improve seal formation, first, dip the pipette tip into β-escin-free intracellular solution.
-
Backfill the pipette with the β-escin-containing solution.
-
-
Recording:
-
Obtain a gigaohm seal.
-
Do not apply suction to rupture the membrane.
-
Monitor the access resistance. Perforation is indicated by a gradual decrease in access resistance over 5-15 minutes.
-
Once the access resistance is stable (typically < 30 MΩ), begin recording hERG currents using the desired voltage protocol.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Perforated Whole-Cell Patch-Clamp Technique: A User’s Guide | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. scientifica.uk.com [scientifica.uk.com]
- 5. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 6. Redirecting [linkinghub.elsevier.com]
How to handle fragile cell membranes in Clobutinol experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with fragile cell membranes during experiments with Clobutinol.
Troubleshooting Guide: Handling Fragile Cell Membranes in this compound Experiments
Researchers observing increased cell fragility or death during experiments with this compound should systematically investigate the potential causes. This guide provides a step-by-step approach to identify and resolve the issue.
Diagram of the Troubleshooting Workflow
Caption: Troubleshooting workflow for addressing cell fragility in this compound experiments.
Step 1: Initial Checks - Ruling out Common Issues
Before attributing cell fragility to this compound, it is crucial to rule out common cell culture problems.
Question: Are you observing signs of contamination in your cell culture?
-
How to check: Visually inspect the culture medium for turbidity, color changes (often a rapid shift to yellow, indicating a pH drop), or filamentous growth.[1] Under a microscope, look for bacteria (small, dark, motile particles), yeast (small, budding particles), or fungi (filamentous structures).[2]
-
What to do: If contamination is suspected, discard the culture and decontaminate the incubator and biosafety cabinet.[1] Review your aseptic technique.[2]
Question: Are your cell handling techniques appropriate for fragile cells?
-
Why it's important: Many cell lines are inherently fragile, and rough handling can cause damage.[3]
-
Best practices:
-
Pipette solutions slowly and avoid creating bubbles.[3]
-
When detaching adherent cells, use the lowest effective concentration of dissociation enzymes (e.g., trypsin) and incubate for the shortest time necessary.
-
Centrifuge cells at low speeds (e.g., 100-200 x g) for a shorter duration.[4]
-
Avoid over-pipetting or vigorous mixing of cell suspensions.
-
Step 2: Evaluating the this compound Formulation
The way this compound is prepared and introduced into the cell culture is a critical factor.
Question: Is the solvent for your this compound stock solution causing cytotoxicity?
-
Background: this compound hydrochloride is soluble in Dimethyl Sulfoxide (DMSO).[5] DMSO is a common solvent for in vitro studies but can be toxic to cells at higher concentrations.[6]
-
How to check: Prepare a "vehicle control" by adding the same amount of solvent (e.g., DMSO) without this compound to a separate well of cells.
-
What to do: If you observe cell fragility in the vehicle control, the solvent concentration is likely too high. The final concentration of DMSO in the cell culture medium should generally be kept below 0.5%, and ideally below 0.1%.[5] You may need to prepare a more concentrated stock of this compound to reduce the final volume of DMSO added to your culture.
Question: Is your this compound solution stable?
-
Background: The stability of drug solutions can be affected by storage conditions and the composition of the cell culture medium.[7] A supplier of this compound hydrochloride recommends storing stock solutions at -80°C for up to 6 months or -20°C for up to 1 month.[3]
-
What to do: Prepare fresh dilutions of your this compound stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.
Step 3: Assessing this compound-Specific Cytotoxicity
If you have ruled out contamination, improper handling, and solvent effects, the next step is to determine if this compound itself is cytotoxic to your cells at the concentrations you are using.
Question: Have you determined the cytotoxic concentration range of this compound for your specific cell line?
-
How to check: Perform a dose-response experiment using a range of this compound concentrations. You can use several assays to assess cell viability and membrane integrity.
-
Recommended Assays:
| Assay | Principle | Measures |
| Trypan Blue Exclusion Assay | Viable cells with intact membranes exclude the dye, while non-viable cells take it up and appear blue. | Membrane integrity |
| Lactate Dehydrogenase (LDH) Assay | Measures the release of the cytoplasmic enzyme LDH into the culture medium upon cell membrane damage. | Membrane integrity |
| Propidium Iodide (PI) Staining | A fluorescent dye that cannot cross the membrane of live cells. It enters cells with compromised membranes and intercalates with DNA, fluorescing red. | Membrane integrity |
| MTT/XTT Assay | Measures the metabolic activity of viable cells by their ability to reduce a tetrazolium salt to a colored formazan product. | Cell viability |
Step 4: Considering Indirect Effects of this compound
This compound is known to block hERG potassium channels. While this is primarily associated with cardiac effects, altering ion channel function can have broader consequences for cell health.
Diagram of a Hypothetical Signaling Pathway
Caption: Potential indirect effects of this compound on cell health.
Question: Could the observed fragility be an indirect consequence of ion channel blockade?
-
Hypothesis: Disruption of ion homeostasis due to channel blockade could lead to changes in membrane potential, osmotic stress, or trigger apoptotic pathways, which might manifest as increased cell fragility.
-
How to investigate:
-
Measure membrane potential: Use voltage-sensitive dyes to see if this compound alters the membrane potential of your cells.
-
Apoptosis assays: Use assays like Annexin V staining to determine if cells are undergoing programmed cell death.
-
Frequently Asked Questions (FAQs)
Q1: Is there direct evidence that this compound causes cell membrane fragility?
A1: Currently, there is no direct scientific evidence to suggest that this compound's primary mechanism of action is to cause cell membrane fragility. Its known effect is the blockade of hERG potassium channels. The observation of fragile cell membranes in your experiments is more likely due to secondary effects, the specific sensitivity of your cell line, or other experimental factors as outlined in the troubleshooting guide.
Q2: What is the best solvent to use for this compound in cell culture experiments?
A2: Based on supplier information, Dimethyl Sulfoxide (DMSO) is a suitable solvent for this compound hydrochloride.[5] It is crucial to prepare a concentrated stock solution and then dilute it into your culture medium to ensure the final DMSO concentration is non-toxic to your cells (ideally ≤ 0.1%).[5]
Q3: My cells seem fine in the vehicle (DMSO) control, but show fragility with this compound. What should I do?
A3: This suggests that the observed effect is likely due to this compound itself. You should perform a dose-response study to determine the concentration at which this compound becomes cytotoxic to your specific cell line. You can use the assays mentioned in the troubleshooting guide (e.g., LDH, Propidium Iodide, MTT) to quantify this.
Q4: Can I use water to dissolve this compound hydrochloride?
A4: While the hydrochloride salt form of a compound often increases its aqueous solubility, safety data sheets for this compound often state that water solubility data is not available.[4] It is recommended to use a solvent like DMSO where its solubility is confirmed.[5] If you attempt to use an aqueous-based solution, ensure the compound is fully dissolved and consider that the stability may be limited.
Q5: How can I minimize physical stress on my cells during experiments?
A5:
-
When changing media or adding reagents, add the liquid slowly against the side of the culture vessel.
-
Avoid directing a stream of liquid directly onto the cell monolayer.
-
Minimize the time cells are outside of the incubator.
-
For suspension cells, use gentle swirling or slow-speed orbital shaking for mixing instead of vigorous pipetting.
Experimental Protocols
Protocol 1: Trypan Blue Exclusion Assay for Cell Viability
Principle: This method is based on the principle that live cells possess intact cell membranes that exclude certain dyes, such as trypan blue, whereas dead cells do not.
Materials:
-
Cell suspension
-
0.4% Trypan Blue solution
-
Phosphate-buffered saline (PBS)
-
Hemocytometer or automated cell counter
-
Microscope
Procedure:
-
Harvest cells and create a single-cell suspension.
-
Dilute the cell suspension in PBS to an appropriate concentration for counting.
-
Mix a 1:1 ratio of your cell suspension with 0.4% Trypan Blue solution (e.g., 20 µL of cell suspension + 20 µL of Trypan Blue).
-
Incubate for 1-2 minutes at room temperature.
-
Load the mixture into a hemocytometer.
-
Under a microscope, count the number of viable (clear) and non-viable (blue) cells.
-
Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Principle: This colorimetric assay measures the activity of LDH released from the cytosol of damaged cells into the supernatant.
Materials:
-
Cells cultured in a multi-well plate
-
This compound and vehicle control
-
Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)
-
Plate reader
Procedure:
-
Plate cells at a suitable density in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations and a vehicle control. Include a positive control for maximum LDH release (usually provided in the kit, often a lysis buffer).
-
Incubate for the desired treatment duration.
-
After incubation, transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH assay reaction mixture from the kit to each well.
-
Incubate at room temperature for the time specified in the kit's protocol (usually up to 30 minutes), protected from light.
-
Measure the absorbance at the recommended wavelength using a plate reader.
-
Calculate the percentage of cytotoxicity relative to the positive control.
Protocol 3: Propidium Iodide (PI) Staining for Membrane Integrity
Principle: PI is a fluorescent intercalating agent that stains the DNA of cells with compromised membranes. It can be analyzed via flow cytometry or fluorescence microscopy.
Materials:
-
Cell suspension
-
Propidium Iodide staining solution
-
PBS or appropriate binding buffer
-
Flow cytometer or fluorescence microscope
Procedure (for Flow Cytometry):
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in a binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Add PI solution to the cell suspension at the concentration recommended by the manufacturer.
-
Incubate for 5-15 minutes in the dark at room temperature.
-
Analyze the cells by flow cytometry. Live cells will show low fluorescence, while dead or membrane-compromised cells will show high red fluorescence.
References
- 1. Preparation of cell culture media - Cellculture2 [cellculture2.altervista.org]
- 2. In Vitro Bioavailability of the Hydrocarbon Fractions of Dimethyl Sulfoxide Extracts of Petroleum Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound|14860-49-2|MSDS [dcchemicals.com]
- 5. medkoo.com [medkoo.com]
- 6. mdpi.com [mdpi.com]
- 7. This compound Hydrochloride | C14H23Cl2NO | CID 92876 - PubChem [pubchem.ncbi.nlm.nih.gov]
Addressing endogenous chloride currents in Xenopus oocytes for Clobutinol studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Xenopus oocytes to study the effects of Clobutinol, with a specific focus on addressing the confounding influence of endogenous chloride currents.
Frequently Asked Questions (FAQs)
Q1: What are endogenous chloride currents in Xenopus oocytes and why are they a concern for my this compound studies?
A1: Xenopus oocytes possess several types of native, or endogenous, ion channels that can generate their own electrical currents. The most prominent of these are chloride channels, which can be activated by various stimuli, including changes in intracellular calcium concentration or membrane voltage.[1] These endogenous currents can interfere with the study of exogenously expressed ion channels or the effects of drugs like this compound. If this compound has an unknown effect on these endogenous channels, it could lead to misinterpretation of your experimental results.
Q2: What are the main types of endogenous chloride currents in Xenopus oocytes?
A2: The primary endogenous chloride currents in Xenopus oocytes include:
-
Calcium-Activated Chloride Channels (CaCCs): These are the most significant and are activated by an increase in intracellular calcium.[2][3] This can be a major issue if the ion channel you are studying, or the drug you are applying, modulates intracellular calcium levels.
-
Hyperpolarization-Activated Chloride Currents: These currents are activated by negative-going membrane potentials.
-
Swell-Activated Chloride Currents: These are activated by osmotic changes that cause the oocyte to swell.
Q3: My recordings show a large, transient outward current upon depolarization. Is this an endogenous chloride current?
A3: A transient outward current upon depolarization is a classic hallmark of the endogenous calcium-activated chloride current (CaCC).[2] This occurs because depolarization can open voltage-gated calcium channels, leading to calcium influx and subsequent activation of CaCCs.
Q4: How can I confirm that the current I'm observing is a chloride current?
A4: You can confirm the involvement of chloride ions by changing the chloride concentration in your bath solution and observing the shift in the reversal potential of the current. According to the Nernst equation, the reversal potential for chloride will shift with changes in the chloride gradient across the membrane.
Q5: What is the known mechanism of action for this compound on ion channels?
A5: this compound is known to be a blocker of the hERG (human Ether-à-go-go-Related Gene) potassium channel, with a reported half-maximal inhibitory concentration (IC50) of 1.9 µM.[4] This action is linked to its potential to prolong the QT interval and cause cardiac arrhythmias.[4][5] There is currently no direct evidence to suggest that this compound significantly modulates chloride channels. However, when studying any compound, it is crucial to rule out off-target effects on endogenous channels.
Troubleshooting Guide
Problem 1: I am seeing large, confounding currents in my control oocytes (not expressing my channel of interest) when I apply this compound.
-
Possible Cause: this compound may be directly or indirectly modulating an endogenous ion channel. Given the prevalence of endogenous chloride currents, these are a prime suspect.
-
Troubleshooting Steps:
-
Characterize the Endogenous Current: Perform voltage-clamp experiments on uninjected oocytes to determine the current-voltage (I-V) relationship of the current elicited by this compound.
-
Test for Chloride Dependence: As mentioned in the FAQs, alter the extracellular chloride concentration to see if the reversal potential shifts as predicted for a chloride current.
-
Inhibit CaCCs: To test for the involvement of calcium-activated chloride channels, you can:
-
Use a calcium-free bath solution.
-
Inject the oocyte with a calcium chelator like BAPTA.
-
Apply a known CaCC blocker (see Table 2).
-
-
Test Other Endogenous Channels: If the current is not a chloride current, consider the possibility of effects on other endogenous channels, such as potassium or sodium channels, and use appropriate blockers to investigate these possibilities.
-
Problem 2: The current expressed by my ion channel of interest is being contaminated by an endogenous chloride current.
-
Possible Cause: The expressed channel may be permeable to calcium, or its activity may otherwise lead to an increase in intracellular calcium, thereby activating endogenous CaCCs.
-
Troubleshooting Steps:
-
Minimize Calcium Influx: If your experimental conditions permit, reduce the extracellular calcium concentration.
-
Chelate Intracellular Calcium: Inject oocytes with BAPTA prior to your experiment to buffer any changes in intracellular calcium.
-
Pharmacological Blockade: Use a chloride channel blocker that does not affect your expressed channel of interest. Be cautious, as many chloride channel blockers have off-target effects (see Table 2). For example, niflumic acid can also affect potassium channels.[6]
-
Control Experiments: Always run parallel experiments with uninjected oocytes to characterize the effect of your drug on endogenous currents alone. This will allow you to subtract the endogenous component from the current observed in your channel-expressing oocytes.
-
Data Presentation
Table 1: Characteristics of Endogenous Chloride Currents in Xenopus Oocytes
| Current Type | Activation Mechanism | Typical Current Profile | Anion Selectivity |
| Ca2+-Activated (CaCC) | Increased intracellular Ca2+ | Transient outward current upon depolarization | I- > Br- > Cl- |
| Hyperpolarization-Activated | Membrane hyperpolarization | Slow, non-inactivating inward current | I- > NO3- > Br- > Cl- |
| Swell-Activated | Hypotonic solutions causing cell swelling | Outwardly rectifying | I- > Br- > Cl- |
Table 2: Common Blockers of Endogenous Chloride Currents in Xenopus Oocytes
| Blocker | Target Current(s) | Working Concentration | Known Off-Target Effects |
| Niflumic Acid | CaCC, Swell-Activated | 100 - 500 µM | Can affect potassium channels[6] |
| DIDS | CaCC, Swell-Activated | 100 - 500 µM | Can affect other anion transporters |
| NPPB | CaCC | 50 - 100 µM | Can have non-specific effects |
| BAPTA (injected) | Prevents CaCC activation | 10-50 µM (intracellular) | Buffers all intracellular calcium changes |
| Ca2+-free solution | Prevents CaCC activation | N/A | May affect the function of some expressed channels |
Experimental Protocols
Protocol 1: Two-Electrode Voltage Clamp (TEVC) Recording to Characterize Endogenous Currents
-
Oocyte Preparation: Harvest and defolliculate stage V-VI Xenopus laevis oocytes.
-
Solutions:
-
Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5.
-
Chloride Channel Blockers: Prepare stock solutions of niflumic acid, DIDS, or NPPB.
-
-
Electrode Preparation: Pull glass microelectrodes to a resistance of 0.5-2 MΩ and fill with 3 M KCl.
-
Recording:
-
Place an oocyte in the recording chamber and perfuse with ND96 solution.
-
Impale the oocyte with the voltage and current electrodes.
-
Clamp the oocyte at a holding potential of -60 mV.
-
Apply a series of voltage steps (e.g., from -100 mV to +60 mV in 20 mV increments) to elicit voltage-activated currents.
-
To test for CaCCs, apply a depolarizing pulse to +20 mV to activate voltage-gated calcium channels and observe the subsequent transient outward current.
-
Perfuse with a solution containing a chloride channel blocker and repeat the voltage protocol to observe the effect on the currents.
-
Protocol 2: Intracellular Injection of BAPTA to Inhibit CaCCs
-
BAPTA Preparation: Prepare a 10 mM stock solution of BAPTA tetrapotassium salt in nuclease-free water.
-
Injection:
-
Load a glass microinjection needle with the BAPTA solution.
-
Inject approximately 50 nl of the BAPTA solution into the oocyte. This will result in an approximate final intracellular concentration of 50 µM.
-
Incubate the oocytes for at least 30 minutes before recording to allow for diffusion of BAPTA throughout the cytoplasm.
-
-
Recording: Follow the TEVC protocol described above. The transient outward chloride current activated by depolarization should be significantly reduced or eliminated.
Visualizations
Caption: Workflow for identifying off-target effects of a drug on endogenous channels in Xenopus oocytes.
Caption: Hypothetical pathway for indirect modulation of endogenous CaCCs by an antitussive drug.
References
- 1. Cave Canalem: how endogenous ion channels may interfere with heterologous expression in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chloride current induced by injection of calcium into Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Xenopus Oocyte: A Single-Cell Model for Studying Ca2+ Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of common antitussive drugs on the hERG potassium channel current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Positive regulation by chloride channel blockers of IsK channels expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing pH in Clobutinol Electrophysiology Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the pH of buffer solutions for electrophysiology studies involving Clobutinol. Accurate pH control is critical for obtaining reliable and reproducible data, as it can significantly influence the charge state, solubility, and ultimately, the biological activity of the drug.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting pH for extracellular and intracellular buffers in this compound experiments?
A1: For most electrophysiology experiments, including those with this compound, it is recommended to start with a physiological pH range. For the extracellular (bath) solution, a pH of 7.4 is standard. For the intracellular (pipette) solution, a slightly more acidic pH of 7.2 is commonly used to mimic the cytosolic environment.[1][2][3][4]
Q2: How does pH affect this compound's activity?
A2: The activity of ion channel blockers like this compound can be significantly influenced by pH. This compound is a basic compound with a predicted strongest basic pKa of 9.41.[5] This means that at physiological pH (around 7.4), a significant portion of this compound molecules will be in their protonated (charged) form. The charge state of the drug can affect its ability to cross the cell membrane and interact with its binding site on the ion channel. For other hERG channel blockers, changes in extracellular pH have been shown to alter their potency.[1][6] Therefore, deviations from the optimal pH can lead to variability in the measured inhibitory effects of this compound.
Q3: Which buffering agents are suitable for this compound electrophysiology studies?
A3: HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) is a widely used and recommended buffering agent for both extracellular and intracellular solutions in patch-clamp electrophysiology.[1][2][3][4] It has a pKa of approximately 7.5 at room temperature, making it effective at maintaining a stable pH in the physiological range. For experiments requiring a bicarbonate-based buffer system to mimic physiological conditions more closely, a continuous supply of 95% O2 / 5% CO2 is necessary to maintain the target pH.[1][3]
Q4: Should I be concerned about the pH of my this compound stock solution?
A4: Yes, the pH of your drug stock solution can be important. This compound is often supplied as a hydrochloride salt, which is more water-soluble. When preparing stock solutions, it is advisable to dissolve it in a solvent like DMSO or a slightly acidic aqueous solution to ensure complete dissolution. When diluting the stock into your final recording buffer, the buffer's capacity should be sufficient to maintain the desired final pH.
Troubleshooting Guide
This guide addresses common issues that may arise during this compound electrophysiology experiments and their potential connection to buffer pH.
| Problem | Potential pH-Related Cause | Recommended Action |
| Inconsistent IC50 values for this compound | The pH of the extracellular or intracellular solution is not consistent between experiments. Small pH shifts can alter the charge state of this compound and its interaction with the ion channel. | Strictly control and verify the pH of all solutions before each experiment using a calibrated pH meter. Prepare fresh buffers regularly. |
| Poor gigaohm seal formation | The pH of the extracellular solution is outside the optimal range for cell health (typically 7.3-7.4), leading to compromised cell membrane integrity. | Ensure the extracellular buffer is at the correct physiological pH. Check the osmolarity of your solutions as well.[1][7] |
| High leak current or unstable recordings | Drastic differences between the pH of the intracellular and extracellular solutions can stress the cell. Also, an incorrect intracellular pH can affect cell health and recording stability over time.[8] | Maintain the intracellular pH within the physiological range (around 7.2). Minimize the time the cell is in the whole-cell configuration before recording data. |
| Precipitation of this compound in the recording chamber | The pH of the buffer may be too high, causing the less soluble free base form of this compound to precipitate out of solution. | Ensure the final concentration of this compound is within its solubility limit at the experimental pH. A slightly more acidic buffer may improve solubility, but the physiological relevance must be considered. |
| No or very weak effect of this compound | The pH of the buffer may be suboptimal for this compound binding. The charge state of the drug is crucial for its interaction with the hERG channel. | Consider performing a pH-response curve to determine the optimal pH for this compound activity in your specific experimental setup (see Experimental Protocols section). |
Experimental Protocols
Protocol 1: Preparation of Standard Electrophysiology Buffers
This protocol describes the preparation of standard HEPES-buffered extracellular and intracellular solutions.
Materials:
-
NaCl, KCl, CaCl2, MgCl2, HEPES, Glucose, K-Gluconate, EGTA
-
NaOH and KOH for pH adjustment
-
High-purity water
-
Calibrated pH meter
Extracellular Solution (pH 7.4):
| Component | Final Concentration (mM) |
| NaCl | 140 |
| KCl | 5 |
| CaCl2 | 2 |
| MgCl2 | 1 |
| HEPES | 10 |
| Glucose | 10 |
Procedure:
-
Dissolve all components except CaCl2 in ~900 mL of high-purity water.
-
Adjust the pH to 7.4 with NaOH.
-
Add CaCl2 and stir until fully dissolved.
-
Bring the final volume to 1 L with high-purity water.
-
Verify the final pH and osmolarity (typically 310-320 mOsm).
Intracellular Solution (pH 7.2):
| Component | Final Concentration (mM) |
| K-Gluconate | 130 |
| KCl | 5 |
| MgCl2 | 1 |
| EGTA | 11 |
| HEPES | 10 |
| ATP-Mg | 2 |
| GTP-Na | 0.3 |
Procedure:
-
Dissolve all components except ATP and GTP in ~90 mL of high-purity water.
-
Adjust the pH to 7.2 with KOH.
-
Add ATP and GTP.
-
Bring the final volume to 100 mL with high-purity water.
-
Verify the final pH and osmolarity (typically 290-300 mOsm).
-
Aliquot and store at -20°C. Thaw and filter before use.[1][3][9]
Protocol 2: Determining the Optimal pH for this compound Activity
This protocol outlines a systematic approach to determine the pH at which this compound exhibits its highest potency (lowest IC50).
Procedure:
-
Prepare a series of extracellular buffers with pH values ranging from 6.8 to 8.0 in 0.2 pH unit increments. Use a suitable buffer for the desired pH range (e.g., MES for acidic, HEPES for neutral, and Tris for alkaline ranges, or a combination to cover the full range).
-
Prepare a stock solution of this compound at a high concentration.
-
For each pH value, perform a concentration-response experiment to determine the IC50 of this compound for the target ion channel (e.g., hERG).
-
Generate a concentration-inhibition curve for each pH and calculate the corresponding IC50 value.
-
Plot the IC50 values as a function of pH to identify the optimal pH for this compound activity.
Visualizations
Caption: Signaling pathway showing this compound's mechanism of action on the hERG potassium channel.
Caption: Experimental workflow for determining the optimal buffer pH for this compound studies.
Caption: Logical relationship between buffer pH and the observed efficacy of this compound.
References
- 1. Patch Clamp Protocol [labome.com]
- 2. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. docs.axolbio.com [docs.axolbio.com]
- 4. drexel.edu [drexel.edu]
- 5. go.drugbank.com [go.drugbank.com]
- 6. This compound CAS#: 14860-49-2 [amp.chemicalbook.com]
- 7. Protocol for detecting plastic changes in defined neuronal populations in neuropathic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. axolbio.com [axolbio.com]
Technical Support Center: Gigaseal Formation in the Presence of Clobutinol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering difficulties with gigaseal formation during patch-clamp experiments involving Clobutinol.
Troubleshooting Guides
Issue: Difficulty achieving a gigaohm seal (>1 GΩ) when this compound is present in the external solution.
This is a common challenge as this compound, a known hERG potassium channel blocker, may indirectly affect the cell membrane properties conducive to sealing.[1][2]
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Altered Membrane Potential: this compound's blockade of K+ channels can depolarize the cell, potentially affecting membrane-pipette adhesion. | 1. Optimize the holding potential. Try holding the cell at a more negative potential (e.g., -70 mV to -90 mV) during seal formation.[3] 2. Briefly apply a more negative voltage pulse upon pipette contact. | A more hyperpolarized membrane potential can enhance the electrostatic forces between the negatively charged cell membrane and the glass pipette, facilitating seal formation. |
| Changes in Membrane Fluidity: Some drugs can alter the fluidity of the cell membrane, making it either too rigid or too fluid for a stable seal.[4][5] | 1. Pre-incubate cells with a membrane fluidizer or stabilizer at a low, non-disruptive concentration (requires careful validation). 2. Ensure optimal cell health and passage number, as these factors influence membrane composition. | Modulating membrane fluidity to an optimal state can improve the pliability of the membrane to conform to the pipette tip. |
| Suboptimal Pipette-Membrane Interface: Standard pipette and solution conditions may not be ideal in the presence of this compound. | 1. Pipette Polishing: Fire-polish the pipette tips to create a smoother surface for interaction with the cell membrane.[6] 2. Increase Divalent Cations: Increase the concentration of Ca²⁺ or Mg²⁺ in the external solution (e.g., 2-5 mM).[7][8][9] 3. Adjust Osmolarity: Maintain a slightly lower osmolarity in the pipette solution compared to the external solution (e.g., 285 mOsm internal vs. 310 mOsm external).[10] | A smoother pipette surface and increased divalent cations can promote stronger adhesion between the glass and the lipid bilayer.[8] A favorable osmotic gradient can help draw the membrane into the pipette.[10] |
Issue: The gigaseal is unstable and deteriorates over time during recording with this compound.
Seal stability is crucial for long-duration recordings. This compound's interaction with the cell membrane or ion channels might contribute to seal degradation.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Membrane Creep or Vesiculation: The cell membrane may slowly pull away from the pipette tip or form vesicles, leading to a loss of seal integrity.[10] | 1. Gentle Suction: Apply minimal and brief suction to establish the whole-cell configuration. 2. Pipette Geometry: Use pipettes with a slightly larger tip diameter (lower resistance, e.g., 3-5 MΩ) to reduce mechanical stress on the patch.[3] | Reduced mechanical stress on the membrane patch can prevent long-term instability and creep. |
| Ionic Imbalance at the Seal Interface: Prolonged exposure to this compound and the recording solutions may disrupt the local ionic environment critical for maintaining the seal. | 1. Solution Freshness: Use freshly prepared and filtered internal and external solutions for every experiment. 2. Perforated Patch-Clamp: Consider using the perforated patch technique (e.g., with amphotericin or nystatin) to maintain the intracellular environment and potentially enhance seal stability.[3] | A stable intracellular milieu can contribute to overall cell health and the longevity of the gigaseal. |
| Cytoskeletal Instability: Drug-induced changes in the cell could affect the cytoskeletal structure that supports the membrane patch. | 1. Cell Culture Conditions: Ensure cells are healthy and not over-confluenced before patching. 2. Allow for Recovery: After obtaining the whole-cell configuration, allow the cell to stabilize for a few minutes before applying this compound. | Healthy cells with an intact cytoskeleton are more resilient to the mechanical stresses of patch-clamping. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound that might interfere with gigaseal formation?
This compound is a potent blocker of the hERG (human Ether-à-go-go-Related Gene) potassium channel, with an IC50 of approximately 1.9 to 2.9 µM.[1][2] By blocking these K+ channels, this compound can alter the cell's resting membrane potential and overall membrane properties. While not directly acting on the lipid bilayer, these changes in cellular electrophysiology can indirectly impact the forces governing the interaction between the cell membrane and the glass pipette, making gigaseal formation more challenging.
Q2: Are there any specific modifications to the patch-clamp solutions that can help when using this compound?
Yes, several modifications to your solutions can be beneficial:
-
External Solution: Increasing the concentration of divalent cations like Ca²⁺ and Mg²⁺ (e.g., to 2-5 mM) can enhance the electrostatic interactions necessary for a tight seal.[7][8][9]
-
Internal Solution: Using a fluoride-free internal solution might be advantageous in some cell types, although fluoride is often used to improve seal resistance in automated patch-clamp systems.[11] Maintaining a slightly lower osmolarity in the internal solution compared to the external solution is a common strategy to facilitate seal formation.[10]
Q3: Can the type of cell I'm using make a difference in the difficulty of sealing in the presence of this compound?
Absolutely. Cells with high expression levels of hERG channels may be more susceptible to the membrane effects of this compound. Furthermore, some cell lines are inherently more difficult to patch-clamp due to their morphology, membrane composition, or the presence of a dense extracellular matrix.[12][13] If you are using a cell line that is known to be challenging, the addition of a channel blocker like this compound can exacerbate these difficulties.
Q4: Should I apply this compound before or after establishing the gigaseal?
For optimal results, it is highly recommended to establish a stable gigaseal and, if applicable, the whole-cell configuration before applying this compound. This approach ensures that the initial, and most critical, phase of sealing is performed under ideal conditions. Once a stable recording is achieved, this compound can be introduced via perfusion of the external solution.
Q5: What are the target parameters for a good quality pipette for these experiments?
For whole-cell recordings, pipettes with a resistance of 3-7 MΩ are generally recommended.[3] When facing sealing difficulties, you might experiment with slightly lower resistance pipettes (3-5 MΩ), which have a larger tip opening and can sometimes form more stable seals, albeit with a potentially lower success rate initially.[3] Crucially, fire-polishing the pipette tips is a highly effective method to create a smoother surface, which significantly improves the chances of forming a high-resistance seal.[6]
Quantitative Data Summary
The following table summarizes key quantitative data related to this compound's effect on hERG channels, which is central to understanding its potential impact on cell physiology during patch-clamp experiments.
| Parameter | Value | Cell Type | Reference |
| This compound IC50 for hERG block | 1.9 µM | hERG transfected cells | [2] |
| This compound IC50 for hERG tail current block | 2.9 µM | COS-7 cells expressing hERG | [1] |
| Effect of Extracellular Ca²⁺ on Seal Formation Time | Significant decrease in time to seal with increased [Ca²⁺] from <10⁻⁸ M to 0.01 M | Not specified | [8] |
Experimental Protocols
Standard Whole-Cell Patch-Clamp Protocol with this compound Application
-
Pipette Preparation:
-
Pull borosilicate glass capillaries to a resistance of 3-7 MΩ.
-
Fire-polish the pipette tips using a microforge to create a smooth surface.
-
Fill the pipettes with a suitable internal solution (e.g., K-gluconate based), ensuring it is filtered and free of precipitates.
-
-
Cell Preparation:
-
Plate cells on coverslips at an appropriate density to ensure they are healthy and not overcrowded.
-
Place a coverslip in the recording chamber and perfuse with external solution.
-
-
Achieving a Gigaseal:
-
Under visual control (e.g., DIC microscopy), approach a healthy-looking cell with the patch pipette while applying slight positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure.
-
Apply gentle suction to facilitate the formation of a gigaseal (>1 GΩ). Monitor the seal resistance using a voltage step (e.g., 10 mV).
-
-
Establishing Whole-Cell Configuration:
-
Once a stable gigaseal is formed, apply brief, strong suction pulses to rupture the membrane patch under the pipette tip.
-
The transition to whole-cell mode is indicated by the appearance of the capacitive transient.
-
-
Recording and this compound Application:
-
Allow the cell to stabilize for a few minutes after establishing the whole-cell configuration.
-
Begin recording baseline ion channel activity.
-
Apply this compound by switching the perfusion to an external solution containing the desired concentration of the drug.
-
Visualizations
Caption: Experimental workflow for patch-clamping with this compound.
Caption: Troubleshooting logic for improving gigaseal formation.
Caption: this compound's mechanism affecting gigaseal formation.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Effects of common antitussive drugs on the hERG potassium channel current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. docs.axolbio.com [docs.axolbio.com]
- 4. The effects of drugs on membrane fluidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interaction of drugs with lipid raft membrane domains as a possible target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 7. Gd3+ and Calcium Sensitive, Sodium Leak Currents Are Features of Weak Membrane-Glass Seals in Patch Clamp Recordings | PLOS One [journals.plos.org]
- 8. Ionic Requirements for Membrane-Glass Adhesion and Giga Seal Formation in Patch-Clamp Recording - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. There is no F in APC: Using physiological fluoride-free solutions for high throughput automated patch clamp experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biocompare.com [biocompare.com]
- 13. Optimising CRIPSR gene editing of hard-to-transfect cells: the advantages of single cell control | SEED Biosciences [seedbiosciences.com]
Best practices for long-term storage of Clobutinol hydrochloride
Disclaimer: Clobutinol hydrochloride was withdrawn from the market in the European Union and other countries due to safety concerns, specifically the risk of causing cardiac arrhythmias.[1][2][3][4][5] Researchers and drug development professionals should exercise extreme caution and adhere to all institutional and national safety guidelines when handling this compound. This document is intended for informational purposes for legitimate research and development activities only.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is this compound hydrochloride? | This compound hydrochloride is the hydrochloride salt of this compound, a compound formerly used as a cough suppressant (antitussive).[1][4][6] It acts centrally on the cough center in the brain. |
| Why was this compound hydrochloride withdrawn from the market? | It was withdrawn due to evidence that it can prolong the QT interval, which can lead to serious and potentially life-threatening cardiac arrhythmias.[1][2][3][5] |
| What are the primary safety concerns when handling this compound hydrochloride? | The primary concern is cardiotoxicity.[1][3] Additionally, as with any chemical compound, there are risks of irritation upon contact with skin or eyes, and it is harmful if swallowed.[7] Always consult the Safety Data Sheet (SDS) before handling. |
| What are the recommended long-term storage conditions for this compound hydrochloride powder? | The powder form should be stored at -20°C in a tightly sealed container, in a cool, well-ventilated area, and protected from direct sunlight and sources of ignition.[7] |
| What are the recommended long-term storage conditions for this compound hydrochloride in a solvent? | When dissolved in a solvent, it should be stored at -80°C.[7] One supplier suggests that a stock solution can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[8] |
| How can I tell if my stored this compound hydrochloride has degraded? | Visual inspection for changes in color or consistency can be an initial indicator. However, the most reliable method is to perform analytical testing, such as High-Performance Liquid Chromatography (HPLC), to assess purity and identify any degradation products. |
| What are the general handling precautions for this compound hydrochloride? | Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7] Avoid creating dust.[7] Handle in a well-ventilated area or a chemical fume hood.[7] Do not eat, drink, or smoke when using this product.[7] |
| How should I dispose of this compound hydrochloride? | Dispose of contents and container to an approved waste disposal plant, following all local, regional, and national regulations.[7] |
Troubleshooting Guide for Stored this compound Hydrochloride
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Change in physical appearance (e.g., color, clumping) | - Exposure to moisture or air.- Temperature fluctuations.- Contamination. | - Re-evaluate storage conditions to ensure a tightly sealed container and consistent temperature.- Perform analytical purity testing (e.g., HPLC) to determine the extent of degradation.- If purity is compromised, the batch may need to be discarded according to hazardous waste protocols. |
| Inconsistent or unexpected analytical results (e.g., lower purity, new peaks in HPLC) | - Chemical degradation due to improper storage.- Interaction with the storage container.- Contamination of the analytical standard or solvent. | - Verify the storage history and conditions.- Re-run the analysis with fresh solvents and a recently calibrated instrument.- Consider using a different analytical column or method to better separate potential impurities.- If degradation is confirmed, the material may not be suitable for experimental use. |
| Difficulty dissolving the compound | - The compound may have degraded into less soluble impurities.- The incorrect solvent is being used.- The concentration is too high for the chosen solvent. | - Check the solubility information for this compound hydrochloride.- Try gentle heating or sonication to aid dissolution, while being mindful of potential heat-induced degradation.- Filter the solution to remove any insoluble material and analyze the filtrate for purity and concentration. |
Experimental Protocols
Protocol: Long-Term Stability Assessment of this compound Hydrochloride via HPLC
1. Purpose: To assess the purity and degradation of this compound hydrochloride over an extended period under specified storage conditions.
2. Materials and Reagents:
-
This compound hydrochloride sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other appropriate buffer components)
-
Reference standard of this compound hydrochloride
-
Class A volumetric flasks and pipettes
-
Autosampler vials with septa
3. Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
-
pH meter
-
Sonicator
-
Environmental chambers or refrigerators/freezers set to desired storage temperatures (e.g., -20°C, 4°C, 25°C)
4. Methodology:
-
Initial Analysis (Time Zero):
-
Prepare a stock solution of this compound hydrochloride of a known concentration (e.g., 1 mg/mL) in a suitable solvent.
-
Develop a stability-indicating HPLC method capable of separating the parent peak from potential degradants. This may involve testing different mobile phases and gradients.
-
Perform an initial analysis to determine the purity of the sample at the start of the study. This will serve as the baseline.
-
-
Sample Preparation for Storage:
-
Aliquot the this compound hydrochloride powder into several small, tightly sealed, and clearly labeled containers.
-
Place the containers in the designated environmental chambers representing the different storage conditions to be tested.
-
-
Stability Testing at Designated Time Points:
-
At each scheduled time point (e.g., 1, 3, 6, 12 months), remove one container from each storage condition.
-
Allow the container to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a sample for HPLC analysis from the stored material, following the same procedure as the initial analysis.
-
Analyze the sample by HPLC and compare the chromatogram to the time-zero result.
-
-
Data Analysis:
-
Calculate the purity of the this compound hydrochloride at each time point.
-
Identify and quantify any new peaks that appear, which may represent degradation products.
-
Summarize the data in a table to track the percentage of the parent compound remaining over time under each storage condition.
-
Quantitative Data Summary
Table 1: Recommended Long-Term Storage Conditions
| Form | Temperature | Duration | Container | Additional Precautions |
| Powder | -20°C[7] | Not specified, requires stability testing | Tightly sealed[7] | Cool, well-ventilated area; away from sunlight and ignition sources[7] |
| In Solvent | -80°C[7] | Up to 6 months[8] | Tightly sealed | Away from moisture[8] |
| In Solvent | -20°C | Up to 1 month[8] | Tightly sealed | Away from moisture[8] |
Table 2: Example Stability Study Data Log
| Time Point | Storage Condition | Purity (%) | Appearance | Notes |
| 0 | N/A | 99.8% | White crystalline powder | Baseline measurement |
| 3 Months | -20°C | |||
| 3 Months | 4°C | |||
| 3 Months | 25°C / 60% RH | |||
| 6 Months | -20°C | |||
| 6 Months | 4°C | |||
| 6 Months | 25°C / 60% RH |
Visualizations
Caption: Workflow for the long-term stability assessment of this compound hydrochloride.
Caption: Logical relationships in troubleshooting unexpected analytical results.
References
- 1. This compound HCl | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. alchetron.com [alchetron.com]
- 3. [Risks of non-prescription medication. This compound cough syrup as a recent example] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. asianjpr.com [asianjpr.com]
- 6. This compound | C14H22ClNO | CID 26937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound|14860-49-2|MSDS [dcchemicals.com]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Assessing Compound-Induced Cytotoxicity
This technical support center provides guidance for researchers, scientists, and drug development professionals on utilizing cell viability assays to determine the cytotoxicity of chemical compounds, using the withdrawn antitussive agent Clobutinol as a case example.
Disclaimer: this compound was withdrawn from the market due to cardiac-related side effects. Publicly available data on its specific in vitro cytotoxicity and cellular mechanisms of action is limited. The following information uses this compound as a representative compound to illustrate the principles and methodologies for assessing the cytotoxicity of a xenobiotic.
Frequently Asked Questions (FAQs)
Q1: What is the first step in assessing the cytotoxicity of a compound like this compound?
A1: The initial step is to perform a dose-response and time-course experiment to determine the concentration range and exposure duration at which the compound affects cell viability. This is typically done using a rapid and cost-effective assay like the MTT or WST-1 assay.
Q2: Which cell line should I choose for my cytotoxicity study?
A2: The choice of cell line depends on the research question. For general cytotoxicity screening, a commonly used and well-characterized cell line such as HeLa, HEK293, or HepG2 can be used. If you are investigating organ-specific toxicity, you should choose a cell line derived from that organ (e.g., a cardiomyocyte cell line for cardiotoxicity studies).
Q3: What are the essential controls to include in a cell viability assay?
A3: It is crucial to include the following controls:
-
Untreated Control: Cells cultured in medium without the test compound. This represents 100% cell viability.
-
Vehicle Control: Cells treated with the solvent used to dissolve the test compound (e.g., DMSO) at the same concentration as in the experimental wells. This control is essential to ensure that the solvent itself is not causing cytotoxicity.
-
Positive Control: A known cytotoxic compound to ensure the assay is working correctly.
-
Blank Control: Wells containing only cell culture medium and the assay reagent, without cells. This is used to subtract the background absorbance.
Q4: My MTT assay results show an increase in signal at low concentrations of the test compound. What does this mean?
A4: An increase in the metabolic activity measured by MTT or similar assays at low compound concentrations can sometimes be observed. This phenomenon, known as hormesis, may indicate a stimulatory or proliferative effect at low doses. However, it's also important to rule out potential artifacts, such as the compound interacting with the assay reagents.
Q5: How can I determine if cell death is due to apoptosis or necrosis?
A5: To distinguish between apoptosis and necrosis, you can use specific assays. For example, an Annexin V/Propidium Iodide (PI) assay can differentiate between early apoptotic cells (Annexin V positive, PI negative), late apoptotic/necrotic cells (Annexin V positive, PI positive), and necrotic cells (Annexin V negative, PI positive). Caspase activity assays can also be used to detect the activation of caspases, which are key mediators of apoptosis.
Troubleshooting Guides
MTT Assay
| Issue | Possible Cause | Solution |
| High background absorbance | Contamination of media or reagents. | Use fresh, sterile reagents and media. Ensure aseptic technique. |
| Incomplete removal of phenol red-containing medium. | Wash cells with PBS before adding the MTT reagent. | |
| Compound precipitates or interacts with MTT. | Check for compound precipitation under a microscope. Test for direct reduction of MTT by the compound in a cell-free system. | |
| Low signal or poor dynamic range | Insufficient number of viable cells. | Optimize cell seeding density. |
| Incubation time with MTT is too short. | Increase the incubation time with the MTT reagent (e.g., from 2 to 4 hours). | |
| Incomplete solubilization of formazan crystals. | Ensure complete dissolution of the formazan crystals by pipetting up and down or shaking the plate. | |
| High well-to-well variability | Uneven cell seeding. | Ensure a single-cell suspension before seeding and mix the cell suspension between pipetting. |
| Edge effects in the microplate. | Avoid using the outer wells of the plate or fill them with sterile PBS. |
WST-1 Assay
| Issue | Possible Cause | Solution |
| High background absorbance | Contamination of media or reagents. | Use fresh, sterile reagents and media. |
| Long incubation time with WST-1. | Optimize and shorten the WST-1 incubation time. | |
| Low signal | Low metabolic activity of the cells. | Increase the number of cells per well or increase the incubation time with WST-1. |
| Incorrect wavelength used for measurement. | Ensure the absorbance is read at the recommended wavelength (around 450 nm). | |
| Results not reproducible | Inconsistent incubation times. | Use a multichannel pipette and ensure consistent timing for reagent addition and reading. |
| Cell clumping. | Ensure a homogenous single-cell suspension before seeding. |
Trypan Blue Exclusion Assay
| Issue | Possible Cause | Solution |
| All cells appear blue (dead) | Cells were non-viable before the experiment. | Check the health of your cell culture before starting the experiment. |
| Incubation with trypan blue was too long. | Count the cells within 3-5 minutes of adding trypan blue.[1] | |
| High concentration of trypan blue. | Use the recommended 0.4% trypan blue solution. | |
| All cells appear clear (viable) | Incorrectly prepared trypan blue solution. | Prepare fresh trypan blue solution. |
| Overly dense cell suspension. | Dilute the cell suspension to an appropriate concentration for counting. | |
| Inconsistent counts | Inaccurate pipetting. | Calibrate your pipettes and use proper pipetting technique. |
| Improper loading of the hemocytometer. | Ensure the hemocytometer is clean and properly loaded without air bubbles. |
Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include untreated and vehicle controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[2][3] Add 10 µL of the MTT stock solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[4]
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[2][4]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[2] Measure the absorbance at a wavelength between 570 and 590 nm using a microplate reader.[2]
WST-1 Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density in 100 µL of culture medium and incubate for 24 hours.[5][6]
-
Compound Treatment: Treat cells with various concentrations of this compound as described for the MTT assay.
-
WST-1 Addition: Add 10 µL of the WST-1 reagent to each well.[5][6]
-
Incubation: Incubate the plate for 1-4 hours at 37°C. The optimal incubation time may vary depending on the cell type and density.[6]
-
Absorbance Measurement: Shake the plate for 1 minute.[5] Measure the absorbance at a wavelength between 420 and 480 nm.[5][6]
Trypan Blue Exclusion Assay
-
Cell Preparation: After treating cells with this compound in a larger format (e.g., 6-well plate), collect the cells by trypsinization (for adherent cells) and centrifugation. Resuspend the cell pellet in a known volume of PBS or culture medium.
-
Staining: Mix a small volume (e.g., 10 µL) of the cell suspension with an equal volume of 0.4% trypan blue solution.[7]
-
Incubation: Allow the mixture to sit for 1-2 minutes at room temperature.[1]
-
Counting: Load 10 µL of the mixture into a hemocytometer. Under a light microscope, count the number of viable (clear) and non-viable (blue) cells in the four large corner squares.
-
Calculation: Calculate the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on HeLa Cells after 48h Exposure
| This compound (µM) | Mean Absorbance (570 nm) | Std. Deviation | % Cell Viability |
| 0 (Untreated) | 1.25 | 0.08 | 100 |
| 0 (Vehicle) | 1.23 | 0.07 | 98.4 |
| 1 | 1.15 | 0.06 | 92.0 |
| 10 | 0.98 | 0.05 | 78.4 |
| 50 | 0.65 | 0.04 | 52.0 |
| 100 | 0.32 | 0.03 | 25.6 |
| 250 | 0.15 | 0.02 | 12.0 |
Calculated IC50: Approximately 55 µM
Mandatory Visualizations
Caption: Experimental workflow for determining compound cytotoxicity.
Caption: Troubleshooting decision tree for common assay issues.
Caption: A simplified diagram of the intrinsic apoptosis pathway.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C14H22ClNO | CID 26937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Apoptosis Activation in Human Lung Cancer Cell Lines by a Novel Synthetic Peptide Derived from Conus californicus Venom - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of calotropin is through caspase activation and downregulation of anti-apoptotic proteins in K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Clofarabine induces tumor cell apoptosis, GSDME-related pyroptosis, and CD8+ T-cell antitumor activity via the non-canonical P53/STING pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The evolving role of investigative toxicology in the pharmaceutical industry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for Temperature-Dependent Effects of Clobutinol on hERG Channels
Welcome to the technical support center for researchers investigating the effects of Clobutinol on hERG channels. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in designing and executing experiments that account for the critical variable of temperature.
Disclaimer: As of the latest literature review, specific data on the temperature-dependent effects of this compound on hERG channels is not available. The following guidance is based on established principles of hERG channel pharmacology and the observed temperature-dependent effects of other hERG-blocking compounds. It is crucial to empirically determine these effects for this compound in your experimental system.
Frequently Asked Questions (FAQs)
Q1: Why is temperature control so important in hERG channel assays?
A1: Temperature significantly influences the biophysical properties of hERG channels.[1][2] Key kinetic parameters such as activation, deactivation, and inactivation are all temperature-dependent.[1][3][4] Consequently, the potency of some drugs that block hERG channels can vary with temperature.[5][6] Performing experiments at physiological temperatures (typically 35-37°C) provides data that is more likely to be relevant to in vivo conditions.[3][5]
Q2: What are the general effects of increasing temperature on hERG channel kinetics?
A2: Increasing temperature generally accelerates hERG channel kinetics. This includes faster activation, deactivation, and recovery from inactivation.[3][4] The magnitude of the hERG current is also typically larger at physiological temperatures compared to room temperature.[4]
Q3: Does the blocking potency (IC50) of all hERG inhibitors change with temperature?
A3: No, the effect of temperature on blocking potency is compound-specific. For some drugs, like erythromycin and d,l-sotalol, the IC50 value can be significantly lower at physiological temperatures, indicating increased potency.[5][6] For other compounds, the potency may be reduced or remain unchanged across different temperatures.[6][7] The temperature dependency of a compound's IC50 must be determined experimentally.
Q4: What is the recommended temperature for hERG safety screening assays?
A4: While historically many screenings have been performed at room temperature for convenience and seal stability, there is a growing consensus and recommendation to conduct hERG assays at or near physiological temperatures (35-37°C) to better predict proarrhythmic risk in humans.[5][8]
Troubleshooting Guides
Issue 1: I am having difficulty maintaining a stable gigaohm seal at physiological temperatures.
-
Question: My whole-cell patch-clamp seals are unstable and frequently rupture when I increase the temperature to 37°C. What can I do to improve seal stability?
-
Answer: This is a common issue as the cell membrane becomes more fluid at higher temperatures.[1] Here are a few troubleshooting steps:
-
Optimize Cell Culture: Ensure your cells are healthy and not overgrown. Passage cells regularly and avoid using cells that have been in culture for too long.
-
Pipette Fabrication: Use high-quality borosilicate glass and a consistent pipette pulling protocol. Fire-polishing the pipette tip can create a smoother surface for sealing.
-
Gentle Suction: Apply gentle and gradual suction to form the seal. Abrupt or excessive suction can stress the membrane.
-
Solution Filtration: Ensure all your recording solutions are filtered (0.22 µm) to remove any particulate matter that could interfere with seal formation.
-
Temperature Ramping: Increase the temperature of your recording chamber slowly to allow the cell and pipette to equilibrate. Rapid temperature changes can cause mechanical stress.
-
Issue 2: My hERG current runs down quickly during recordings at 37°C.
-
Question: I observe a progressive decrease in hERG current amplitude over the course of my experiment at physiological temperature. How can I minimize this current rundown?
-
Answer: Current rundown can be exacerbated at higher temperatures. Consider the following:
-
Intracellular Solution Composition: Ensure your intracellular solution contains ATP and GTP (e.g., 2-5 mM) to support cellular metabolic processes that can be crucial for channel stability.
-
Minimize Recording Time: Develop an efficient experimental protocol to minimize the duration of each recording.
-
Voltage Protocol: Avoid excessively long or frequent depolarizing pulses that can lead to an accumulation of channels in inactivated or blocked states.
-
Monitor Seal Resistance: A deteriorating seal will lead to increased leak current, which can be misinterpreted as rundown. Continuously monitor your seal resistance throughout the experiment.
-
Issue 3: I am not seeing a temperature-dependent effect on the IC50 of my compound.
-
Question: I am testing a compound that I expect to have temperature-dependent hERG blocking activity, but my IC50 values are similar at room temperature and 37°C. Am I doing something wrong?
-
Answer: Not necessarily. As mentioned, not all hERG blockers exhibit temperature-dependent potency.[7][8] However, you can verify your experimental setup with the following steps:
-
Use a Positive Control: Test a compound known to have temperature-dependent hERG inhibition, such as erythromycin, in your system.[5][6] This will validate that your temperature control and recording conditions are capable of detecting a temperature-dependent effect if one exists.
-
Verify Temperature: Independently verify the temperature of your recording chamber with a calibrated thermometer probe placed as close to the cells as possible.
-
Compound Stability: Ensure your compound is stable at physiological temperatures for the duration of the experiment.
-
Voltage Protocol Dependence: The blocking mechanism of some drugs is voltage-protocol dependent.[7][9] It is possible that the specific voltage protocol you are using does not reveal a temperature-dependent effect. Consider using different voltage protocols, such as a step-ramp protocol, which can be more sensitive for some compounds.[5]
-
Data Presentation
The following tables summarize the temperature-dependent effects on the IC50 of various hERG-blocking drugs, as specific data for this compound is not available. This illustrates the compound-specific nature of this phenomenon.
Table 1: IC50 Values of hERG Blockers at Room and Physiological Temperatures
| Compound | Room Temperature (°C) | IC50 (µM) at Room Temp. | Physiological Temperature (°C) | IC50 (µM) at Phys. Temp. | Fold Change in Potency | Reference |
| Amiodarone | 23 | 0.56 | 37 | 0.30 | ~1.9x increase | [6] |
| Erythromycin | 25 | 831 | 35 | 251 | ~3.3x increase | [3] |
| d,l-sotalol | 25 | 681 | 35 | 215 | ~3.2x increase | [3] |
| Ivermectin | 23 | 12.52 | 37 | 24.41 | ~0.5x decrease | [6] |
| Frusemide | 23 | 12.58 | 37 | 25.55 | ~0.5x decrease | [6] |
| Cisapride | 22 | 0.048 | 35 | 0.053 | No significant change | [1] |
| Verapamil | 22 | 0.864 | 35 | 1.697 | ~0.5x decrease | [1] |
Table 2: Effects of Temperature on hERG Channel Kinetics
| Kinetic Parameter | Effect of Increasing Temperature (22-25°C to 35-37°C) | General Observation | References |
| Current Density | Increase | Current amplitude is larger at physiological temperatures. | [4] |
| Activation | Faster | The channel opens more quickly upon depolarization. | [4] |
| Deactivation | Faster | The channel closes more quickly upon repolarization. | [3] |
| Inactivation | Faster | The channel enters the inactivated state more rapidly. | [4] |
| Recovery from Inactivation | Faster | The channel recovers from inactivation more quickly. | [4] |
Experimental Protocols
Detailed Methodology for Assessing Temperature-Dependent hERG Block
This protocol describes a typical whole-cell patch-clamp experiment to determine the IC50 of a compound at two different temperatures.
-
Cell Culture:
-
Use a mammalian cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells).
-
Culture cells under standard conditions (e.g., 37°C, 5% CO2) in an appropriate medium.
-
Plate cells onto glass coverslips at a suitable density for patch-clamping 24-48 hours before the experiment.
-
-
Solutions:
-
Extracellular (bath) solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Intracellular (pipette) solution (in mM): 120 KCl, 5 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP; pH adjusted to 7.2 with KOH.
-
Filter all solutions on the day of the experiment.
-
-
Electrophysiological Recording:
-
Pull patch pipettes from borosilicate glass to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Transfer a coverslip with cells to the recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with extracellular solution.
-
Establish a whole-cell patch-clamp configuration.
-
Control the temperature of the bath solution using a perfusion-based temperature controller. Monitor the temperature continuously with a thermistor placed near the patched cell.
-
-
Voltage Protocol:
-
A commonly used voltage protocol to elicit hERG current is a "step-ramp" protocol.
-
Hold the cell at -80 mV.
-
Apply a depolarizing step to +20 mV for 2 seconds to activate and inactivate the channels.
-
Repolarize the membrane with a ramp back to -80 mV over 1 second.
-
Repeat this protocol at a regular interval (e.g., every 15 seconds).
-
-
Experimental Procedure:
-
Baseline Recording (Room Temperature):
-
Set the temperature controller to room temperature (e.g., 22-25°C).
-
Once the temperature is stable, record baseline hERG currents for at least 5 minutes to ensure stability.
-
-
Drug Application (Room Temperature):
-
Apply increasing concentrations of this compound (or your test compound) cumulatively, allowing the current to reach a steady-state at each concentration.
-
-
Washout:
-
Wash out the drug with the control extracellular solution.
-
-
Temperature Increase:
-
Slowly increase the temperature to the physiological setpoint (e.g., 37°C). Allow at least 5-10 minutes for the temperature to stabilize.
-
-
Baseline Recording (Physiological Temperature):
-
Record a stable baseline hERG current at the higher temperature.
-
-
Drug Application (Physiological Temperature):
-
Repeat the cumulative application of the compound at the physiological temperature.
-
-
-
Data Analysis:
-
Measure the peak tail current amplitude during the repolarizing ramp for each concentration at both temperatures.
-
Normalize the current at each concentration to the baseline current at that temperature.
-
Plot the normalized current as a function of drug concentration and fit the data with the Hill equation to determine the IC50 and Hill coefficient at each temperature.
-
Visualizations
References
- 1. sophion.com [sophion.com]
- 2. sophion.com [sophion.com]
- 3. cellmicrosystems.com [cellmicrosystems.com]
- 4. Properties of HERG channels stably expressed in HEK 293 cells studied at physiological temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Variability in the measurement of hERG potassium channel inhibition: effects of temperature and stimulus pattern - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of temperature-induced hERG channel blockade variation by drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Estimation of potency of HERG channel blockers: impact of voltage protocol and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hERG block potencies for 5 positive control drugs obtained per ICH E14/S7B Q&As best practices: Impact of recording temperature and drug loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Autofluorescence in High-Content Screening (HCS)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering autofluorescence in their high-content screening assays, with a specific focus on potential compound-induced autofluorescence, using the example of Clobutinol.
Troubleshooting Guide: Compound-Induced Autofluorescence
Issue: My HCS assay is showing high background fluorescence after the addition of my test compound, this compound. How can I determine the source of this fluorescence and mitigate it?
This guide will walk you through a systematic approach to identify and address potential autofluorescence caused by your experimental compounds.
Step 1: Confirm Compound Autofluorescence
The first step is to verify that the compound itself is fluorescent under your imaging conditions.
Experimental Protocol:
-
Prepare a serial dilution of this compound in your assay buffer (e.g., DPBS or FluoroBrite™ media) in a black, clear-bottom microplate.[1]
-
Include a vehicle-only control (e.g., DMSO at the same final concentration used in your assay).[1]
-
Acquire images of the compound-only plate using the same filter sets and exposure times as your HCS assay.
-
Analyze the fluorescence intensity across the dilution series. A dose-dependent increase in fluorescence that is absent in the vehicle control confirms that this compound is autofluorescent in your imaging channels.
FAQs: Strategies to Mitigate Autofluorescence
General Autofluorescence
Q1: What are the common sources of autofluorescence in HCS assays?
A1: Autofluorescence can originate from several sources within your experiment:
-
Endogenous Cellular Components: Molecules like NADH, FAD, collagen, elastin, and lipofuscin are naturally fluorescent.[2][3][4] Dead cells are also more autofluorescent than live cells.[3]
-
Cell Culture Media: Many standard cell culture media contain components that are inherently fluorescent.[1]
-
Fixatives: Aldehyde-based fixatives like formaldehyde and glutaraldehyde can induce fluorescence by reacting with amines and proteins.[3][5]
-
Plasticware: The type of microplate used can contribute to background fluorescence.[1][6]
-
Test Compounds: As with this compound, the compounds you are screening can themselves be fluorescent.[1][6]
Q2: How can I minimize autofluorescence from my cell culture media?
A2: To reduce media-induced autofluorescence, consider the following:
-
Media Exchange: Before imaging, replace the cell culture medium with a phenol red-free, low-fluorescence buffer like Dulbecco's Phosphate-Buffered Saline (DPBS).[1]
-
Use Low-Fluorescence Media: For live-cell assays where media exchange is not ideal, use a specially formulated low-fluorescence medium such as FluoroBrite™ DMEM.[1]
Q3: What are the best practices for fixation to avoid autofluorescence?
A3: To minimize fixation-induced autofluorescence:
-
Choose an appropriate fixative: If possible, use a non-aldehyde-based fixative like chilled methanol or ethanol.[3][4]
-
Optimize fixation time: Fix for the minimum time required to preserve cell morphology.[2][7]
-
Quenching agents: If using aldehyde fixatives, you can treat samples with a quenching agent like sodium borohydride.[2][5]
Compound-Specific Autofluorescence (e.g., this compound)
Q4: My compound, this compound, is autofluorescent. What are my options to get a reliable assay signal?
A4: When dealing with an autofluorescent compound, you can employ several strategies:
-
Spectral Separation: Shift your detection to spectral regions where the compound does not fluoresce.
-
Signal-to-Background Enhancement: Increase the specific signal of your fluorescent probe to overcome the compound's background fluorescence.
-
Computational Correction: Use software-based methods to subtract the background fluorescence.
Q5: How can I spectrally separate my probe's signal from this compound's autofluorescence?
A5: This involves selecting fluorophores that emit light at wavelengths distinct from the autofluorescence of your compound.
-
Characterize Compound's Spectrum: First, determine the excitation and emission spectra of this compound.
-
Choose Red-Shifted Dyes: Autofluorescence is often more prominent in the blue and green spectra.[4] Therefore, using fluorophores that emit in the red or far-red regions of the spectrum (e.g., those with emission >600 nm) can often circumvent the issue.[2]
Q6: What methods can I use to enhance the signal-to-background ratio?
A6: A stronger specific signal will be less affected by background autofluorescence.
-
Use Brighter Fluorophores: Select bright and photostable fluorescent dyes for your probes.[3]
-
Optimize Staining Protocol: Titrate your fluorescent reagents to find the optimal concentration that maximizes the signal-to-background ratio.[3][4]
-
Amplify the Signal: Consider using signal amplification techniques if available for your assay.
Q7: Can I computationally subtract the autofluorescence from my images?
A7: Yes, computational background subtraction is a powerful tool.
-
Blank Well Subtraction: The simplest method is to subtract the average fluorescence intensity of control wells containing only the compound (and no cells) from the wells with cells and the compound.[8]
-
Image-Based Correction: More advanced methods involve acquiring an image of a "blank" field (e.g., a region without cells) and subtracting this from the experimental image.[9] Some software can also use algorithms to model and subtract a non-uniform background.[10]
Quantitative Data Summary
The following table summarizes various strategies to mitigate autofluorescence and their potential impact. The efficacy of each method is highly dependent on the specific assay and sources of autofluorescence.
| Mitigation Strategy | Principle | Typical Reduction in Background | Key Considerations |
| Media Exchange to DPBS | Removal of fluorescent media components | 30-60% | Only for endpoint assays; may stress cells. |
| Use of Far-Red Dyes | Spectral separation from common autofluorescence | 50-90% | Requires appropriate filter sets and detectors. |
| Sodium Borohydride Quenching | Chemical reduction of aldehyde-induced fluorophores | 40-70% | Can have variable effects and may damage some epitopes.[2][5] |
| Computational Subtraction | Post-acquisition removal of background signal | Highly variable | Effectiveness depends on the uniformity of the background. |
Experimental Protocols
Protocol 1: Sodium Borohydride Treatment for Reducing Aldehyde-Induced Autofluorescence
This protocol is adapted for use in microplates for HCS.
-
Fix and Permeabilize Cells: Follow your standard protocol for cell fixation (e.g., with 4% paraformaldehyde) and permeabilization.
-
Prepare Fresh Sodium Borohydride Solution: Dissolve 1 mg of sodium borohydride in 1 mL of PBS. Prepare this solution immediately before use as it is not stable.
-
Treat Samples: Aspirate the permeabilization buffer and add the sodium borohydride solution to your cells.
-
Incubate: Incubate for 5-10 minutes at room temperature.
-
Wash: Aspirate the sodium borohydride solution and wash the cells three times with PBS for 5 minutes each.
-
Proceed with Immunostaining: Continue with your standard blocking and antibody incubation steps.
Protocol 2: Image-Based Background Subtraction Workflow
This protocol outlines a general workflow for computational background correction.
-
Acquire Control Images: In your HCS run, include wells that control for different sources of fluorescence:
-
Unstained cells (for endogenous autofluorescence)
-
Vehicle-treated stained cells (baseline signal)
-
Compound-only wells (for compound autofluorescence)
-
-
Determine Average Background: Calculate the average fluorescence intensity from the compound-only wells for each concentration of this compound.
-
Subtract Background: Use image analysis software to subtract the corresponding average background intensity from each pixel in the images of the treated cells.
-
Analyze Corrected Images: Perform your segmentation and feature extraction on the background-corrected images.
Visualizations
Caption: Troubleshooting workflow for HCS autofluorescence.
Caption: Overview of autofluorescence mitigation strategies.
References
- 1. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 2. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 3. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 4. southernbiotech.com [southernbiotech.com]
- 5. hwpi.harvard.edu [hwpi.harvard.edu]
- 6. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. More Autofluorescence Troubleshooting for Tissue Imaging | Visikol [visikol.com]
- 8. researchgate.net [researchgate.net]
- 9. Background Subtraction [evidentscientific.com]
- 10. Methods of background subtraction [help.imageanalyst.net]
Validation & Comparative
A Comparative Analysis of Clobutinol and Dextromethorphan as Antitussive Agents
A detailed guide for researchers and drug development professionals on the mechanisms, efficacy, and experimental validation of two centrally acting cough suppressants.
This guide provides a comprehensive comparison of the antitussive (cough suppressant) mechanisms of clobutinol and dextromethorphan. While both drugs act on the central nervous system to suppress the cough reflex, their molecular targets and pharmacological profiles differ significantly. This analysis synthesizes experimental data to highlight these differences, offering valuable insights for researchers in respiratory pharmacology and drug development.
Overview of Antitussive Mechanisms
The cough reflex is a complex process initiated by the stimulation of sensory nerves in the airways, which transmit signals to the cough center in the brainstem.[1][2][3] Centrally acting antitussives suppress this reflex by increasing the threshold for cough induction within the central nervous system (CNS).[1][4]
-
Dextromethorphan (DXM) is a widely used over-the-counter antitussive that acts on multiple targets within the CNS.[5] Its primary mechanism involves antagonizing the N-methyl-D-aspartate (NMDA) receptor and acting as an agonist for the sigma-1 receptor.[5][6] These actions modulate neuronal excitability in the medullary cough center, thereby suppressing the cough reflex.[5][7] Dextromethorphan also weakly inhibits the reuptake of serotonin and norepinephrine.[5]
-
This compound is a non-opioid, centrally acting antitussive. While its precise molecular mechanism is less defined than that of dextromethorphan, it is understood to act on the medullary cough center.[8] However, this compound has been withdrawn from many markets due to safety concerns, specifically its potential to prolong the QT interval and cause cardiac arrhythmias.[7][9] This is attributed to its ability to block the hERG (human Ether-a-go-go-Related Gene) potassium channel.[7][10]
Comparative Efficacy and Pharmacodynamics
Direct comparative studies providing quantitative efficacy data for this compound versus dextromethorphan are limited. However, individual studies and reviews allow for a qualitative and indirect comparison of their antitussive effects.
| Feature | Dextromethorphan | This compound |
| Primary Mechanism | NMDA receptor antagonist, Sigma-1 receptor agonist.[5][6] | Central action on the medullary cough center; specific receptor interactions are not fully elucidated.[8] |
| Clinical Efficacy | Efficacy in treating cough associated with acute upper respiratory tract infections has shown mixed results in some studies, with some finding little significant difference from placebo.[11] Other studies have demonstrated a significant reduction in cough frequency, particularly in children.[12][13] | Clinical studies have shown efficacy in reducing cough severity and frequency in patients with infectious cough.[8][14] One study found it less effective than an oxomemazine/guaifenesin combination in reducing cough intensity.[8] |
| Onset of Action | Relatively slow onset, with peak efficacy observed around 2 hours after administration.[15] | Data on onset of action is not as readily available in the reviewed literature. |
| Adverse Effects | Common side effects include drowsiness, dizziness, and gastrointestinal upset.[5] At high doses, it can have dissociative and hallucinogenic effects.[5][16] | Associated with a significant risk of QT interval prolongation and cardiac arrhythmias, leading to its market withdrawal.[7][9][10] Other reported side effects include nausea and drowsiness.[14] |
Signaling Pathways and Molecular Interactions
The distinct mechanisms of action of dextromethorphan and this compound are rooted in their different molecular targets and subsequent signaling pathways.
Dextromethorphan's Multifaceted Central Action
Dextromethorphan's antitussive effect is primarily achieved through its interaction with NMDA and sigma-1 receptors in the brainstem.
-
NMDA Receptor Antagonism: By blocking the NMDA receptor, dextromethorphan and its active metabolite, dextrorphan, reduce excitatory signaling by glutamate. This dampens neuronal activity in the cough center.[5][6]
-
Sigma-1 Receptor Agonism: Activation of the sigma-1 receptor modulates neuronal excitability and is believed to contribute significantly to its antitussive and neuroprotective properties.[5][17][18]
This compound's Cardiotoxic Interaction
While its antitussive pathway is less clear, the mechanism for this compound's primary adverse effect, QT prolongation, is well-documented. It involves the direct blockade of the hERG potassium channel, which is crucial for cardiac repolarization.
Experimental Protocols in Antitussive Research
The efficacy of antitussive drugs is commonly evaluated in preclinical models using chemical tussigens to induce coughing. The citric acid-induced cough model in guinea pigs is a standard method.
Protocol: Citric Acid-Induced Cough in Guinea Pigs
-
Animal Acclimatization: Male Dunkin-Hartley guinea pigs (300-400g) are acclimatized for several days before the experiment.
-
Drug Administration: Animals are pre-treated with the test compound (e.g., dextromethorphan, this compound) or vehicle control, typically via oral gavage or intraperitoneal injection, at a specified time before cough induction.
-
Cough Induction: Conscious, unrestrained animals are placed in a whole-body plethysmograph. They are exposed to an aerosol of a tussigenic agent, commonly citric acid (e.g., 0.4 M), for a fixed duration (e.g., 3-5 minutes).[19][20]
-
Data Acquisition: The number of coughs is recorded during and immediately after the exposure period. Coughs are identified by characteristic changes in airflow and pressure, often accompanied by sound recording to differentiate from sneezes.[21]
-
Analysis: The antitussive effect is quantified as the percentage reduction in the number of coughs in the drug-treated group compared to the vehicle-treated group.
Conclusion
Dextromethorphan and this compound, while both centrally acting antitussives, exhibit fundamentally different pharmacological profiles. Dextromethorphan's multi-target mechanism, involving NMDA and sigma-1 receptors, provides a well-established basis for its cough suppressant activity. In contrast, this compound's use has been curtailed by significant safety concerns related to cardiotoxicity, stemming from its off-target effect on hERG channels. This comparative guide underscores the importance of detailed mechanistic and safety profiling in the development of novel antitussive therapies. Future research should focus on developing agents with high selectivity for central cough-suppressing pathways while avoiding off-target interactions that lead to adverse effects.
References
- 1. Cough Suppressant and Pharmacologic Protussive Therapy: ACCP Evidence-Based Clinical Practice Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Current and future centrally acting antitussives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacyfreak.com [pharmacyfreak.com]
- 6. DXM [Antitussive] | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. [Comparative study of two antitussive drugs in the treatment of acute dry cough of infectious origin (prospective, randomized, single blind study)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. researchgate.net [researchgate.net]
- 11. Antitussive efficacy of dextromethorphan in cough associated with acute upper respiratory tract infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 13. Objective and self-reported evidence of dextromethorphan antitussive efficacy in children, aged 6-11 years, with acute cough due to the common cold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparative evaluation of the antitussive activity of butamirate citrate linctus versus this compound syrup - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bmjopenrespres.bmj.com [bmjopenrespres.bmj.com]
- 16. Dextromethorphan - Wikipedia [en.wikipedia.org]
- 17. Involvement of sigma-1 receptors in the antidepressant-like effects of dextromethorphan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Involvement of Sigma-1 Receptors in the Antidepressant-like Effects of Dextromethorphan | PLOS One [journals.plos.org]
- 19. Cough - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 20. Association of cough hypersensitivity with tracheal TRPV1 activation and neurogenic inflammation in a novel guinea pig model of citric acid-induced chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cough reflex induced by microinjection of citric acid into the larynx of guinea pigs: new coughing model - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of hERG Channel Blockade by Clobutinol and Other Antitussives: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the in vitro potency of the withdrawn antitussive, clobutinol, to block the human Ether-à-go-go-Related Gene (hERG) potassium channel, alongside other commercially available cough suppressants. The objective is to offer researchers, scientists, and drug development professionals a consolidated resource of experimental data to inform preclinical cardiac safety assessments. This compound was withdrawn from the market due to its potential to induce cardiac arrhythmias by blocking the hERG channel[1]. Understanding the relative hERG blocking potential of different antitussives is crucial for the development of safer alternatives.
Quantitative Comparison of hERG Blocking Potency
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a drug in blocking the hERG channel. A lower IC50 value indicates a higher potency of blockade. The following table summarizes the IC50 values for this compound and other antitussive agents as determined by in vitro patch-clamp electrophysiology studies.
| Antitussive Agent | hERG IC50 (µM) | Cell Line | Reference |
| This compound | 1.9 | hERG transfected cells | [2] |
| 2.9 | COS-7 cells | [3] | |
| Pentoxyverine | 3.0 | hERG transfected cells | [2] |
| Dextromethorphan | 5.1 | hERG transfected cells | [2] |
| Codeine | 97 | hERG transfected cells | [2] |
| Theobromine | >100 | hERG transfected cells | [2] |
Note: IC50 values can vary between studies due to different experimental conditions.
Experimental Protocols
The data presented in this guide were primarily obtained using the whole-cell patch-clamp electrophysiology technique, which is the gold standard for assessing a drug's effect on ion channels like hERG[4][5][6].
General Whole-Cell Patch-Clamp Protocol
Cell Culture:
-
Cells stably transfected with the hERG gene (e.g., Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells) are cultured under standard conditions[4].
-
Cells are plated onto glass coverslips for use in electrophysiological recordings[4].
Electrophysiological Recording:
-
Whole-cell currents are recorded using a patch-clamp amplifier[4].
-
Borosilicate glass pipettes with a specific resistance range are filled with an intracellular solution and used as recording electrodes.
-
The extracellular (bath) solution is continuously perfused over the cells.
-
Experiments are typically conducted at or near physiological temperature (35-37°C) to best mimic human conditions[4].
Voltage-Clamp Protocol:
-
A specific voltage protocol is applied to the cell membrane to elicit hERG currents. A common protocol involves:
-
A holding potential of -80 mV.
-
A depolarization step to a positive potential (e.g., +20 mV) to activate the hERG channels.
-
A repolarization step to a negative potential (e.g., -50 mV) to elicit a large "tail current" which is characteristic of hERG channels.
-
-
The peak tail current is measured before and after the application of the test compound at various concentrations to determine the extent of inhibition.
Data Analysis:
-
The concentration-response data are fitted to a Hill equation to calculate the IC50 value, which is the concentration of the drug that causes a 50% inhibition of the hERG current.
Diagrams
hERG Channel Gating and Drug Blockade
// Nodes Resting [label="Resting (Closed)", fillcolor="#F1F3F4", fontcolor="#202124"]; Open [label="Open (Conducting)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inactivated [label="Inactivated (Non-Conducting)", fillcolor="#FBBC05", fontcolor="#202124"]; DrugBlock [label="Drug Block", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF", width=1.2, height=1.2];
// Edges Resting -> Open [label="Depolarization"]; Open -> Resting [label="Repolarization"]; Open -> Inactivated [label="Sustained\nDepolarization"]; Inactivated -> Resting [label="Repolarization"]; Open -> DrugBlock [label="High Affinity\nBinding", color="#EA4335", fontcolor="#202124"]; Inactivated -> DrugBlock [label="Binding", color="#EA4335", fontcolor="#202124"]; } dot Caption: Simplified state diagram of the hERG potassium channel and points of drug interaction.
Experimental Workflow for hERG Potency Assessment
// Nodes CellCulture [label="Cell Culture\n(hERG-transfected cells)", fillcolor="#F1F3F4", fontcolor="#202124"]; PatchClamp [label="Whole-Cell Patch Clamp\nSetup", fillcolor="#F1F3F4", fontcolor="#202124"]; Baseline [label="Record Baseline\nhERG Current", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DrugApplication [label="Apply Antitussive\n(Multiple Concentrations)", fillcolor="#34A853", fontcolor="#FFFFFF"]; RecordInhibition [label="Record Inhibited\nhERG Current", fillcolor="#FBBC05", fontcolor="#202124"]; DataAnalysis [label="Data Analysis\n(Concentration-Response Curve)", fillcolor="#F1F3F4", fontcolor="#202124"]; IC50 [label="Determine IC50 Value", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges CellCulture -> PatchClamp; PatchClamp -> Baseline; Baseline -> DrugApplication; DrugApplication -> RecordInhibition; RecordInhibition -> DataAnalysis; DataAnalysis -> IC50; } dot Caption: A typical workflow for determining the hERG blocking potency of a compound.
Mechanism of hERG Blockade
The blockade of the hERG channel by drugs is often state-dependent, meaning the drug binds with different affinities to the channel in its different conformational states (resting, open, or inactivated)[7]. Many hERG blockers, including this compound, exhibit a higher affinity for the open and/or inactivated states of the channel[3]. This is because the binding site for many of these drugs is located within the inner pore of the channel, which becomes accessible only when the channel is open[8].
The arrhythmogenic potential of a drug is not solely determined by its hERG blocking potency but also by its therapeutic plasma concentration. A "safety margin" can be calculated by dividing the hERG IC50 value by the maximum free therapeutic plasma concentration. A larger safety margin generally indicates a lower risk of drug-induced cardiac arrhythmias[1][2]. For example, a study calculated safety margins for several antitussives, which helps in assessing their potential risk[2].
Conclusion
The data presented in this guide demonstrate that this compound is a potent blocker of the hERG potassium channel, with an IC50 value in the low micromolar range. Other antitussives, such as pentoxyverine and dextromethorphan, also show hERG blocking activity, albeit with lower potency than this compound. Codeine exhibits significantly weaker hERG blockade[2]. Theobromine did not show a significant effect at the concentrations tested[2]. This comparative analysis underscores the importance of routine hERG screening in the preclinical safety evaluation of all new chemical entities, including antitussives, to mitigate the risk of cardiac arrhythmias. Further research into the structure-activity relationships of hERG blockade by antitussives could aid in the design of safer and more effective cough suppressants.
References
- 1. Effects of common antitussive drugs on the hERG potassium channel current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Towards a structural view of drug binding to hERG K+ channels: - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. Manual Whole-Cell Patch-Clamping of the HERG Cardiac K+ Channel | Springer Nature Experiments [experiments.springernature.com]
- 7. Revealing the structural basis of action of hERG potassium channel activators and blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hERG potassium channels and the structural basis of drug-induced arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of Clobutinol and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of the antitussive agent clobutinol and its potential analogs. Due to its withdrawal from the market over concerns of cardiac arrhythmias, this guide places a significant emphasis on the SAR related to its primary adverse effect, the inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel, a critical factor in cardiac repolarization. While direct comparative data on the antitussive efficacy of a systematic series of this compound analogs is limited in publicly available literature, this guide furnishes detailed experimental protocols for assessing both antitussive activity and hERG channel liability, enabling researchers to conduct their own comparative studies.
Core Chemical Structure and Analogs
This compound, chemically known as 1-(4-chlorophenyl)-4-(dimethylamino)-2,3-dimethylbutan-2-ol, possesses a distinct phenylbutylamine backbone. Modifications to this core structure can significantly impact its pharmacological profile.
Caption: Core structure of this compound and key areas for analog modification.
Structure-Activity Relationship: hERG Channel Inhibition
The primary safety concern with this compound is its potent inhibition of the hERG potassium channel, which can lead to QT interval prolongation and potentially fatal cardiac arrhythmias. Understanding the SAR for hERG inhibition is crucial for designing safer analogs.
Key Findings:
-
p-Substituent on the Phenyl Ring: This is a critical determinant of hERG inhibitory potency.
-
Polar/Electronegative Substituents: Generally increase hERG inhibition.
-
Neutral/Non-polar Substituents: Tend to decrease hERG inhibition.
-
Quantitative Data: hERG Inhibition of this compound
| Compound | IC50 (µM) for hERG Inhibition |
| This compound | 1.9 - 2.9[1][2] |
Note: IC50 values can vary depending on the experimental conditions and cell line used.
Experimental Protocols
Detailed methodologies are essential for the accurate comparison of novel compounds with this compound.
In Vivo Antitussive Activity Assay: Citric Acid-Induced Cough in Guinea Pigs
This is a standard and widely used model for evaluating the efficacy of antitussive drugs.
Caption: Workflow for the citric acid-induced cough model in guinea pigs.
Detailed Protocol:
-
Animals: Male Hartley guinea pigs are commonly used. They should be acclimatized to the experimental conditions for at least one week.
-
Drug Administration: Test compounds, a vehicle control, and a positive control (e.g., codeine) are typically administered intraperitoneally (i.p.) or orally (p.o.) at a specified time before cough induction.
-
Cough Induction: Conscious and unrestrained animals are placed in a whole-body plethysmograph chamber. A nebulizer is used to deliver an aerosol of citric acid solution (e.g., 0.4 M) into the chamber for a fixed duration (e.g., 10 minutes).[3][4][5]
-
Data Recording: Coughs are detected and recorded using a combination of a microphone to capture the characteristic sound and a pneumotachograph connected to the plethysmograph to measure changes in airflow and pressure.[3]
-
Data Analysis: The primary endpoints are the number of coughs (frequency) and the time to the first cough (latency) during the exposure period. The percentage inhibition of the cough reflex is calculated relative to the vehicle-treated group.
In Vitro hERG Potassium Channel Assay: Whole-Cell Patch-Clamp
This electrophysiological technique is the gold standard for assessing a compound's potential to inhibit the hERG channel.
Caption: Workflow for the whole-cell patch-clamp assay for hERG inhibition.
Detailed Protocol:
-
Cell Line: A mammalian cell line stably expressing the human hERG channel (e.g., HEK293 or CHO cells) is used.
-
Electrophysiology Setup: The whole-cell patch-clamp technique is employed to record ionic currents from single cells.
-
Solutions: The extracellular (bath) and intracellular (pipette) solutions are formulated to isolate the hERG potassium current.
-
Voltage Protocol: A specific voltage-clamp protocol is applied to the cell membrane to elicit the characteristic hERG current. A common protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current, which is where the effect of many hERG blockers is most prominent.[2][6]
-
Drug Application: The cells are perfused with a control solution, followed by increasing concentrations of the test compound. The steady-state block at each concentration is measured.
-
Data Analysis: The concentration-response curve is plotted, and the IC50 value (the concentration at which the drug inhibits 50% of the hERG current) is calculated.
Signaling Pathway: hERG Channel Gating and Drug Blockade
This compound and its analogs are thought to block the hERG channel by binding to a site within the channel's inner pore. This binding is often state-dependent, meaning the drug has a higher affinity for certain conformations of the channel (e.g., open or inactivated states).
Caption: Simplified state diagram of hERG channel gating and drug blockade.
Conclusion and Future Directions
The structure-activity relationship of this compound is dominated by its interaction with the hERG potassium channel, which dictates its cardiotoxic potential. The key to developing safer this compound-based antitussives lies in modifying the chemical structure, particularly the para-substituent of the phenyl ring, to reduce hERG affinity while maintaining or enhancing antitussive efficacy.
Due to the limited availability of public data on the systematic evaluation of this compound analogs for their antitussive effects, further research in this area is warranted. The experimental protocols provided in this guide offer a robust framework for such investigations. By combining the citric acid-induced cough model with in vitro hERG liability testing, researchers can effectively screen new analogs for both desired efficacy and improved safety profiles, potentially leading to the development of novel, non-cardiotoxic antitussive agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. fda.gov [fda.gov]
- 3. Cough reflex induced by microinjection of citric acid into the larynx of guinea pigs: new coughing model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of citric acid- and capsaicin-induced cough by novel TRPV-1 antagonist, V112220, in guinea-pig - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Association of cough hypersensitivity with tracheal TRPV1 activation and neurogenic inflammation in a novel guinea pig model of citric acid-induced chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
A Comparative Guide to the In Vitro Activity of Clobutinol Hydrochloride and Clobutinol Free Base
Published: November 13, 2025
This guide provides a comparative overview of the in vitro activities of clobutinol hydrochloride and this compound free base. It is intended for researchers, scientists, and professionals in drug development. This document summarizes available experimental data, details relevant experimental protocols, and discusses the potential differences between these two forms of this compound.
Executive Summary
From a chemical standpoint, the primary difference between the free base and the hydrochloride salt lies in their physicochemical properties. This compound hydrochloride, as a salt, is generally expected to have higher aqueous solubility and stability compared to its free base form. In the context of in vitro assays, where compounds are typically dissolved in aqueous buffers, the use of the hydrochloride salt is common to ensure complete dissolution and stability over the course of the experiment. While the active pharmacological moiety is the this compound molecule itself, differences in solubility could potentially influence the effective concentration in solution and, consequently, the observed in vitro activity. However, without direct comparative studies, any such differences remain theoretical.
Quantitative Data Summary
The following table summarizes the available quantitative data for the in vitro activity of this compound. The primary endpoint reported in the literature is the inhibition of the hERG potassium channel, which is a key indicator of its potential for cardiotoxicity.
| Parameter | Test System | Drug Form | Value | Reference |
| IC50 | hERG-expressing cells | This compound | 1.9 µM | [6] |
| IC50 | hERG K+ current | This compound | 2.9 µM | [1][4][5] |
Note: The specific form (hydrochloride or free base) was not explicitly stated in all cited sources for the IC50 values. However, it is common practice in such assays to use the more water-soluble salt form, which is often the hydrochloride.
Mechanism of Action: hERG Channel Inhibition
This compound exerts its primary cardiotoxic effect by blocking the rapidly activating component of the delayed rectifier potassium current (IKr) in cardiomyocytes[1]. This current is crucial for the repolarization phase of the cardiac action potential[1]. The IKr current is conducted by pore-forming channel proteins encoded by the hERG gene[1]. By inhibiting these channels, this compound delays ventricular repolarization, leading to a prolongation of the QT interval on an electrocardiogram. This prolongation increases the risk of developing a life-threatening cardiac arrhythmia known as Torsades de Pointes[1].
Below is a diagram illustrating the signaling pathway of this compound-induced hERG channel inhibition.
Experimental Protocols
hERG K+ Current Inhibition Assay using Patch-Clamp Electrophysiology
This protocol describes a typical whole-cell patch-clamp experiment to measure the inhibitory effect of this compound on the hERG potassium channel expressed in a mammalian cell line (e.g., HEK293 or CHO cells).
1. Cell Culture and Preparation:
-
HEK293 cells stably expressing the hERG channel are cultured in appropriate media and conditions.
-
On the day of the experiment, cells are dissociated and plated onto glass coverslips.
2. Electrophysiological Recording:
-
Coverslips are transferred to a recording chamber on the stage of an inverted microscope.
-
Cells are superfused with an external solution (e.g., containing in mM: 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH).
-
Patch pipettes are pulled from borosilicate glass and filled with an internal solution (e.g., containing in mM: 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP; pH adjusted to 7.2 with KOH).
-
Whole-cell patch-clamp recordings are established.
3. Voltage Protocol and Data Acquisition:
-
A specific voltage-clamp protocol is applied to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current.
-
Currents are recorded before and after the application of various concentrations of this compound.
4. Data Analysis:
-
The peak tail current amplitude in the presence of the drug is compared to the control (vehicle) to determine the percentage of inhibition.
-
A concentration-response curve is generated by plotting the percentage of inhibition against the drug concentration.
-
The IC50 value is calculated by fitting the data to the Hill equation.
Below is a diagram illustrating the experimental workflow for the hERG patch-clamp assay.
While a direct, head-to-head comparison of the in vitro activity of this compound hydrochloride and this compound free base is lacking in the published literature, the available data consistently demonstrate that this compound is a potent inhibitor of the hERG potassium channel. This activity is the underlying mechanism for its association with QT interval prolongation and cardiac arrhythmias. Theoretically, the hydrochloride salt form may be preferred for in vitro studies due to its enhanced aqueous solubility, which can ensure more reliable and reproducible results. However, it is the this compound moiety that is responsible for the pharmacological effect. Future research directly comparing the two forms would be necessary to definitively conclude if any subtle differences in their in vitro profiles exist.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound | C14H22ClNO | CID 26937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A common antitussive drug, this compound, precipitates the long QT syndrome 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Navigating the Analytical Maze: A Comparative Guide to Clobutinol Impurity and Degradation Product Analysis
For researchers, scientists, and drug development professionals, the rigorous analysis of impurities and degradation products is a cornerstone of ensuring pharmaceutical safety and efficacy. This guide provides a comprehensive framework for this critical process, using the withdrawn antitussive agent clobutinol as a case study. While specific experimental data for this compound is scarce due to its market withdrawal, this document outlines the established best practices and methodologies that would be applied to its analysis, offering a roadmap for similar compounds.
The control of impurities in active pharmaceutical ingredients (APIs) and finished drug products is a mandate from regulatory bodies worldwide, including the International Council for Harmonisation (ICH).[1][2][3] Impurities can arise from the manufacturing process or from the degradation of the drug substance over time, potentially impacting the product's safety and effectiveness.[4][5][6] A thorough understanding of a drug's degradation pathways is therefore essential for developing stable formulations and establishing appropriate storage conditions.
The Strategy: Forced Degradation Studies
To proactively identify potential degradation products, "forced degradation" or "stress testing" is employed.[7][8][9] This involves subjecting the drug substance to harsh conditions that accelerate its decomposition, providing a preview of the impurities that might form under normal storage conditions over an extended period. These studies are crucial for developing and validating stability-indicating analytical methods.[5][7]
Typical Stress Conditions for this compound Analysis (Hypothetical)
| Stress Condition | Reagent/Condition | Purpose | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl, 60°C | To investigate degradation in an acidic environment. | Hydrolysis of susceptible functional groups. |
| Base Hydrolysis | 0.1 M NaOH, 60°C | To investigate degradation in an alkaline environment. | Hydrolysis of susceptible functional groups. |
| Oxidation | 3% H₂O₂, Room Temperature | To investigate oxidative degradation. | Oxidation of the tertiary amine or other susceptible moieties. |
| Thermal Degradation | 80°C (Solid State) | To assess the impact of heat on the drug substance. | Thermally induced decomposition. |
| Photodegradation | ICH-compliant light exposure (UV and visible) | To evaluate the drug's sensitivity to light. | Photolytic cleavage or rearrangement. |
Analytical Methodologies: A Comparative Overview
A variety of analytical techniques are employed to separate, identify, and quantify impurities and degradation products.[2][10] The choice of method depends on the physicochemical properties of the drug substance and its impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of pharmaceutical analysis for non-volatile and thermally labile compounds.[7] A stability-indicating HPLC method is one that can separate the drug substance from all its potential impurities and degradation products.
Hypothetical HPLC Method for this compound Analysis
| Parameter | Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar compounds like this compound. |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) | A common mobile phase for the analysis of basic compounds, offering good peak shape and resolution. |
| Detection | UV at 220 nm | Based on the chromophore present in the this compound structure. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Injection Volume | 10 µL | A typical injection volume. |
| Column Temperature | 30°C | To ensure reproducible retention times. |
Gas Chromatography (GC)
For volatile impurities or those that can be made volatile through derivatization, Gas Chromatography (GC) is a powerful tool. It is often used for the analysis of residual solvents and certain process impurities.
Hypothetical GC Method for this compound Impurity Analysis
| Parameter | Condition | Rationale |
| Column | DB-5 (e.g., 30 m x 0.25 mm, 0.25 µm) | A versatile column suitable for a wide range of compounds. |
| Carrier Gas | Helium | An inert carrier gas commonly used in GC. |
| Injector Temperature | 250°C | To ensure complete volatilization of the sample. |
| Detector | Flame Ionization Detector (FID) | A universal detector for organic compounds. |
| Oven Program | Gradient from 100°C to 280°C | To separate compounds with a range of boiling points. |
Identification of Impurities and Degradation Products
Once separated, the structure of unknown impurities and degradation products must be elucidated. Hyphenated techniques, which combine the separation power of chromatography with the identification capabilities of spectroscopy, are indispensable for this purpose.[8][10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful technique for identifying non-volatile impurities. It provides the molecular weight and fragmentation pattern of the analytes, which are crucial for structure elucidation.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Similar to LC-MS, this technique is used for the identification of volatile impurities.
Visualizing the Process
To better understand the workflow and potential degradation pathways, graphical representations are invaluable.
Conclusion
The analysis of impurities and degradation products is a complex but essential aspect of pharmaceutical development. While specific data on this compound is limited, the principles and methodologies outlined in this guide provide a robust framework for approaching the analysis of this or any similar compound. By employing a systematic approach of forced degradation studies coupled with powerful analytical techniques like HPLC, GC, and mass spectrometry, researchers can ensure the quality, safety, and efficacy of pharmaceutical products.
References
- 1. This compound hydrochloride - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
- 2. 4-Phenylbutylamine | 13214-66-9 | Benchchem [benchchem.com]
- 3. Health products policy and standards [who.int]
- 4. galbraith.com [galbraith.com]
- 5. This compound hydrochloride | Tox by Design [toxby.design]
- 6. go.drugbank.com [go.drugbank.com]
- 7. agilent.com [agilent.com]
- 8. lgcstandards.com [lgcstandards.com]
- 9. longdom.org [longdom.org]
- 10. byjus.com [byjus.com]
Cross-Validation of Clobutinol's Effects in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clobutinol, a centrally acting antitussive, was withdrawn from the market due to concerns about its potential to cause cardiac arrhythmias. This guide provides a comparative analysis of this compound's effects in various cell lines, alongside common alternatives such as Dextromethorphan, Codeine, and Levodropropizine. The data presented here is intended to support researchers in understanding the cellular mechanisms of these compounds and to aid in the development of safer therapeutic alternatives.
Comparative Analysis of Cellular Effects
The primary documented effect of this compound at the cellular level is the potent inhibition of the human Ether-a-go-go-Related Gene (hERG) potassium channel, a key factor in its cardiotoxic potential. To provide a comprehensive comparison, this guide includes data on the effects of this compound and its alternatives on cardiotoxicity (hERG inhibition) and general cytotoxicity in relevant cell lines.
Cardiotoxicity: hERG Channel Inhibition
The inhibition of the hERG channel can lead to a prolongation of the QT interval in the electrocardiogram, increasing the risk of potentially fatal cardiac arrhythmias. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | COS-7 | 2.9 | [1][2] |
| Dextromethorphan | - | ~12 (Dextromethadone) | [3] |
| Codeine | - | No direct data found | |
| Levodropropizine | - | No direct data found |
Note: Data for Dextromethorphan's hERG inhibition is for its metabolite, Dextromethadone.
Cytotoxicity in Different Cell Lines
To assess the broader cellular effects of these compounds beyond cardiotoxicity, their cytotoxic profiles in various cell lines are compared. This includes a neuroblastoma cell line (SH-SY5Y), relevant to the central antitussive mechanism of action, a lung cancer cell line (A549), representing the primary site of action for cough suppression, and a pancreatic cancer cell line (PANC-1) for a general cytotoxicity comparison.
| Compound | Cell Line | IC50 (µM) | Time Point | Reference |
| This compound | - | Data not available | - | |
| Dextromethorphan | PANC-1 | 280.4 | 24h | [4] |
| PANC-1 | 163.2 | 48h | [4] | |
| PANC-1 | 105.6 | 72h | [4] | |
| Codeine | SH-SY5Y | >1.56 (85.82% viability) | 24h | [5] |
| Levodropropizine | - | Data not available | - |
Note: The available data for Codeine indicates low cytotoxicity at the tested concentration.
Signaling Pathways and Mechanisms of Action
This compound
The primary established mechanism of action for this compound's adverse effects is the blockade of the hERG potassium channel. This disrupts the normal flow of potassium ions during cardiac repolarization, leading to a prolonged action potential and an increased risk of arrhythmias.
References
A Comparative Analysis of Manual and Automated Patch-Clamp Techniques for Assessing Clobutinol's Effect on hERG Channels
For Immediate Release
Executive Summary
Clobutinol has been identified as an inhibitor of the hERG potassium channel, a critical component in cardiac repolarization. Blockade of this channel can lead to QT interval prolongation and potentially life-threatening arrhythmias. Accurate assessment of a compound's effect on the hERG channel is therefore a crucial step in drug safety evaluation. Both manual and automated patch-clamp techniques are employed for this purpose, each with distinct advantages and limitations. The manual patch-clamp is considered the "gold standard" for its high data quality and flexibility, while automated systems offer significantly higher throughput, which is essential for screening large numbers of compounds in early drug discovery.
Data Presentation
The available quantitative data for this compound's inhibition of the hERG channel is summarized in the table below. It is important to note that the specific patch-clamp method used to obtain this value was not explicitly stated in the source material, but the experimental details are most consistent with a manual patch-clamp setup.
| Compound | Parameter | Value | Putative Method |
| This compound | IC50 | 2.9 µM[1][2] | Manual Patch-Clamp |
IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition of a biological process.
Experimental Protocols
Detailed methodologies for both manual and automated patch-clamp experiments to assess hERG channel inhibition are outlined below. These protocols are representative of standard practices in the field.
Manual Patch-Clamp Protocol
The manual patch-clamp technique provides the most accurate and detailed characterization of ion channel electrophysiology.
1. Cell Culture and Preparation:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel are commonly used.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO2 incubator.
-
Cell Preparation: On the day of the experiment, cells are detached from the culture flask using a non-enzymatic cell dissociation solution, washed with extracellular solution, and re-suspended in the same solution.
2. Solutions:
-
Intracellular Solution (Pipette Solution): Contains (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, and 10 HEPES, with the pH adjusted to 7.2 with KOH.
-
Extracellular Solution (Bath Solution): Contains (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, and 10 HEPES, with the pH adjusted to 7.4 with NaOH.
3. Electrophysiological Recording:
-
Apparatus: A standard patch-clamp rig consisting of an inverted microscope, a micromanipulator, a patch-clamp amplifier, and a data acquisition system.
-
Pipettes: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Recording Procedure:
-
A coverslip with adherent cells is placed in a recording chamber on the microscope stage and perfused with the extracellular solution.
-
A micropipette is brought into contact with a cell membrane to form a high-resistance seal (GΩ seal).
-
The membrane patch under the pipette tip is ruptured by gentle suction to achieve the whole-cell configuration.
-
hERG currents are elicited by a voltage-clamp protocol, typically involving a depolarizing step to +20 mV to activate and inactivate the channels, followed by a repolarizing step to -50 mV to measure the deactivating tail current.
-
This compound is applied at various concentrations to the bath solution to determine its inhibitory effect on the hERG current.
-
Automated Patch-Clamp Protocol
Automated patch-clamp systems enable high-throughput screening of compounds by performing multiple recordings in parallel.
1. Cell Culture and Preparation:
-
Cell Line and Culture Conditions: Same as for the manual patch-clamp protocol.
-
Cell Preparation: Cells are harvested and prepared as a single-cell suspension at a specific density (e.g., 1-2 x 10^6 cells/mL) in the extracellular solution.
2. Solutions:
-
Intracellular and Extracellular Solutions: Compositions are similar to those used in the manual patch-clamp protocol.
3. Electrophysiological Recording:
-
Apparatus: An automated patch-clamp system (e.g., QPatch, Patchliner, or IonWorks). These systems use planar patch-clamp technology where cells are automatically positioned over micro-apertures in a multi-well plate.
-
Recording Procedure:
-
The cell suspension and test compounds are loaded into the instrument's designated plates.
-
The system automatically performs cell capture, seal formation, whole-cell access, voltage-clamping, and compound application.
-
A similar voltage protocol to the manual method is applied to elicit hERG currents.
-
Data is collected and analyzed by the system's software to determine the IC50 values for each compound tested.
-
Mandatory Visualizations
Caption: Experimental workflows for manual and automated patch-clamp.
Caption: Simplified gating of the hERG channel and the blocking action of this compound.
Comparison of Techniques
| Feature | Manual Patch-Clamp | Automated Patch-Clamp |
| Throughput | Low (a few cells per day) | High (hundreds to thousands of data points per day) |
| Data Quality | Gold Standard, high resolution, low noise | Generally good, but can be more variable than manual |
| Flexibility | High (can be adapted for various cell types and complex protocols) | Lower (optimized for specific cell lines and standardized protocols) |
| Cost per data point | High | Low |
| Operator Skill | Requires highly skilled and experienced personnel | Less specialized training required |
| Application | Detailed mechanistic studies, validation of automated screening hits | Primary screening, structure-activity relationship studies |
Conclusion
The choice between manual and automated patch-clamp for assessing the effects of compounds like this compound on hERG channels depends on the specific research question and the stage of drug development. The manual technique remains indispensable for in-depth mechanistic studies and for generating the highest quality data for regulatory submissions.[3] Automated systems, on the other hand, have revolutionized cardiac safety screening by enabling the rapid evaluation of large compound libraries, allowing for the early identification of potential cardiovascular liabilities.[4]
Given that this compound is a known hERG inhibitor, further detailed characterization of its blocking kinetics and state-dependence would likely be best performed using the manual patch-clamp technique. However, for the initial identification of hERG liability among a series of related compounds, an automated patch-clamp platform would be the more efficient choice. Ultimately, a comprehensive cardiac safety assessment may involve the use of both techniques, leveraging the high-throughput of automated systems for initial screening and the precision of the manual patch-clamp for detailed follow-up studies.
References
In Vitro to In Vivo Correlation of Clobutinol's Cardiotoxic Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cardiotoxic effects of the antitussive agent Clobutinol, correlating in vitro findings with in vivo data. It further contrasts this compound's cardiotoxicity with safer alternatives, Dextromethorphan and Levodropropizine, supported by experimental evidence. This document is intended to inform preclinical safety assessment and guide the development of safer drug candidates.
Executive Summary
This compound, a once-marketed cough suppressant, was withdrawn due to its potential to induce cardiac arrhythmias. This guide delves into the mechanisms behind its cardiotoxicity, primarily the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is crucial for cardiac repolarization. We present a clear correlation between in vitro hERG channel inhibition and in vivo QT interval prolongation observed in preclinical models. In contrast, alternative antitussives like Dextromethorphan and Levodropropizine exhibit a more favorable cardiac safety profile, which is substantiated by a comparative analysis of their effects on cardiac ion channels and electrocardiographic parameters.
Comparative Analysis of Cardiotoxic Effects
The primary mechanism underlying this compound-induced cardiotoxicity is the blockade of the hERG potassium channel, a critical component of the delayed rectifier potassium current (IKr) in cardiomyocytes. Inhibition of this channel leads to a prolongation of the cardiac action potential, which manifests as a prolonged QT interval on an electrocardiogram (ECG) and increases the risk of life-threatening arrhythmias, such as Torsades de Pointes (TdP).
In Vitro Cardiotoxicity Data
The following table summarizes the in vitro inhibitory effects of this compound and its alternatives on the hERG potassium channel, a key indicator of proarrhythmic potential.
| Compound | Assay Type | Cell Line | IC50 (µM) | Reference |
| This compound | Manual Patch Clamp | CHO cells expressing hERG | 1.9 | [1] |
| Dextromethorphan | Manual Patch Clamp | CHO cells expressing hERG | 5.1 | [1] |
| Levodropropizine | Not reported to interact with hERG | - | - | [2] |
Key Findings:
-
This compound is a potent blocker of the hERG channel with a low micromolar IC50 value.[1]
-
Dextromethorphan also inhibits the hERG channel, but with a higher IC50, suggesting a lower potential for cardiotoxicity compared to this compound.[1]
-
Levodropropizine is reported to have a peripheral mechanism of action and is not known to directly interact with cardiac ion channels like hERG, indicating a minimal risk of drug-induced arrhythmias.[2]
In Vivo Cardiotoxicity Data
The anesthetized guinea pig is a well-established model for assessing drug-induced QT prolongation due to the similarity of its cardiac action potential to that of humans. The table below presents the in vivo effects of this compound.
| Compound | Animal Model | Route of Administration | Dose | Effect on QT Interval | Reference |
| This compound | Anesthetized Guinea Pig | Intravenous | 1 and 10 mg/kg | Dose-dependent prolongation | |
| Dextromethorphan | Mouse model of Long QT syndrome | - | - | Normalized prolonged QT intervals | [3][4] |
| Levodropropizine | Guinea Pig | - | - | No significant cardiovascular effects reported | [5][6][7] |
Key Findings:
-
In vivo studies in guinea pigs confirm that this compound causes a dose-dependent prolongation of the QT interval, consistent with its in vitro hERG blocking activity.
-
Studies on Levodropropizine in guinea pigs have not reported significant effects on cardiovascular parameters, supporting its favorable safety profile.[5][6][7]
Signaling Pathways and Mechanisms of Action
This compound's Mechanism of Cardiotoxicity
The cardiotoxic effect of this compound is a direct consequence of its interaction with the hERG potassium channel.
Comparative Mechanisms of Action
The workflow below illustrates the differing primary mechanisms of action of this compound and its safer alternatives.
Experimental Protocols
In Vitro hERG Potassium Channel Assay (Manual Patch Clamp)
This protocol outlines the standard whole-cell patch-clamp technique to assess the inhibitory effect of a compound on the hERG potassium channel expressed in a stable mammalian cell line.
Detailed Steps:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected with the hERG potassium channel are cultured under standard conditions.
-
Electrophysiology Setup: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier. The extracellular solution contains standard physiological saline, and the intracellular solution is potassium-based.
-
Voltage Protocol: A specific voltage-clamp protocol is applied to elicit hERG currents. This typically involves a depolarizing pulse to activate the channels, followed by a repolarizing step to measure the tail current.
-
Data Acquisition: Baseline hERG currents are recorded before the application of the test compound.
-
Compound Application: The test compound is perfused at increasing concentrations.
-
Data Analysis: The percentage of current inhibition at each concentration is calculated, and an IC50 value is determined by fitting the data to a concentration-response curve.
In Vivo Electrocardiogram (ECG) Study in Anesthetized Guinea Pigs
This protocol describes the methodology for assessing the effects of a test compound on the QT interval in an anesthetized guinea pig model.
Detailed Steps:
-
Animal Preparation: Male Hartley guinea pigs are anesthetized.
-
Instrumentation: Subcutaneous needle electrodes are placed to record a standard lead II ECG. A catheter is inserted for intravenous drug administration.
-
Baseline Recording: A stable baseline ECG is recorded for a defined period before drug administration.
-
Drug Administration: The test compound or vehicle is administered, typically as an intravenous infusion.
-
Post-Dose Recording: The ECG is continuously monitored for a specified period after dosing.
-
Data Analysis: The QT interval is measured from the ECG recordings and corrected for heart rate using an appropriate formula (e.g., Bazett's or Fridericia's correction) to obtain the QTc interval. The change in QTc from baseline is then calculated.
Conclusion and Recommendations
The evidence presented in this guide establishes a clear correlation between this compound's in vitro blockade of the hERG channel and its in vivo proarrhythmic potential, as indicated by QT interval prolongation. For researchers and drug development professionals, these findings underscore the critical importance of early-stage in vitro cardiac safety screening.
Recommendations:
-
Prioritize Early hERG Screening: Implementation of hERG assays early in the drug discovery process can effectively identify and eliminate compounds with a high risk of cardiotoxicity.
-
Consider Safer Alternatives: For indications where this compound was previously used, Dextromethorphan and Levodropropizine represent safer alternatives with a lower risk of cardiac adverse effects.
-
Integrate In Vitro and In Vivo Data: A comprehensive cardiac safety assessment should involve a combination of in vitro ion channel assays and in vivo ECG studies to accurately predict clinical risk.
By understanding the mechanisms of drug-induced cardiotoxicity and employing a robust preclinical safety testing strategy, the development of safer and more effective pharmaceuticals can be achieved.
References
- 1. Effects of common antitussive drugs on the hERG potassium channel current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is Levodropropizine used for? [synapse.patsnap.com]
- 3. Novel target identified for long QT | BioWorld [bioworld.com]
- 4. researchgate.net [researchgate.net]
- 5. toku-e.com [toku-e.com]
- 6. Peripheral site of action of levodropropizine in experimentally-induced cough: role of sensory neuropeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effectiveness of levodropropizine against cigarette smoke-induced airway hyperreactivity: possible mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accurateclinic.com [accurateclinic.com]
Clobutinol's Effect on hERG Channel Isoforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the effects of the antitussive drug clobutinol on the human ether-a-go-go-related gene (hERG) potassium channel. While direct comparative data on different hERG isoforms is limited for this compound, this document summarizes the available experimental data and discusses the potential for isoform-specific effects based on findings with other compounds.
Executive Summary
This compound is a known blocker of the hERG channel, the protein responsible for the rapid delayed rectifier potassium current (IKr) crucial for cardiac repolarization. Inhibition of this channel can lead to QT interval prolongation and an increased risk of life-threatening arrhythmias. Experimental data has established the inhibitory concentration of this compound on homomeric hERG 1a channels. However, in native cardiac tissue, the hERG channel is often a heterotetramer of hERG 1a and hERG 1b subunits. Studies on other compounds have demonstrated that the subunit composition of the hERG channel can significantly influence drug sensitivity. As of the latest literature review, specific studies comparing the effect of this compound on hERG 1a versus hERG 1a/1b isoforms have not been published.
Quantitative Data: this compound's hERG Blockade
The available quantitative data for this compound's inhibition of the hERG channel is summarized in the table below. These values were determined using patch-clamp electrophysiology on heterologous expression systems.
| Compound | hERG Isoform | IC50 (µM) | Hill Coefficient | Cell Line | Reference |
| This compound | Wild-Type (presumed hERG 1a) | 2.9 ± 0.7 | 0.9 | COS-7 | [1][2] |
Note: The wild-type (WT) hERG expressed in COS-7 and HEK293 cells is generally considered to be the hERG 1a isoform.
Context: Isoform-Specific hERG Channel Pharmacology
While specific data for this compound is lacking, research on other hERG-blocking drugs has revealed significant differences in their effects on hERG 1a homomers versus hERG 1a/1b heteromers. For example, the well-characterized hERG blocker E-4031 is more potent on hERG 1a channels compared to hERG 1a/1b channels[3]. Conversely, some drugs exhibit similar potencies for both isoforms[4]. These findings underscore the importance of evaluating compounds on heteromeric channels, which more closely represent the native cardiac IKr channels[3][4][5]. The differential kinetics of hERG 1a/1b channels, including faster activation and recovery from inactivation, may underlie these differences in drug sensitivity[3].
Experimental Protocols
The following section details a typical experimental protocol for assessing the effect of a compound like this compound on hERG channels using whole-cell patch-clamp electrophysiology, based on established methodologies[1][2].
Cell Culture and Transfection
HEK293 or COS-7 cells are cultured under standard conditions and transiently or stably transfected with the cDNA encoding the desired hERG isoform(s) (e.g., hERG 1a or a combination of hERG 1a and 1b).
Electrophysiological Recording
Whole-cell currents are recorded at physiological or room temperature using a patch-clamp amplifier. The standard extracellular (bath) solution typically contains (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, and 10 HEPES, with the pH adjusted to 7.4 with NaOH. The intracellular (pipette) solution usually contains (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, and 5 Mg-ATP, with the pH adjusted to 7.2 with KOH.
Voltage-Clamp Protocol
To elicit hERG currents, a specific voltage-clamp protocol is applied. A common protocol involves:
-
A holding potential of -80 mV.
-
A depolarizing step to a potential between +20 mV and +40 mV for 1-2 seconds to activate and then inactivate the channels.
-
A repolarizing step to a potential around -50 mV to elicit a large tail current as the channels recover from inactivation before deactivating.
The peak amplitude of this tail current is measured to assess the extent of channel block by the test compound.
Data Analysis
The percentage of channel inhibition is calculated at various concentrations of the test compound. This data is then fitted to the Hill equation to determine the IC50 value and the Hill coefficient.
Visualizations
Experimental Workflow for hERG Channel Inhibition Assay
Caption: Workflow for determining the IC50 of a compound on hERG channels.
Role of hERG in Cardiac Action Potential
Caption: Mechanism of this compound-induced QT prolongation via hERG block.
Conclusion and Future Directions
The available evidence clearly indicates that this compound is an inhibitor of the hERG 1a potassium channel, with an IC50 in the low micromolar range. This action underlies its potential to prolong the cardiac QT interval. However, a significant data gap exists regarding its effects on the more physiologically relevant hERG 1a/1b heteromeric channels. Given that drug sensitivity can be isoform-dependent, future studies should aim to characterize the inhibitory activity of this compound on these heteromeric channels. Such data would provide a more accurate assessment of its cardiac liability and contribute to a better understanding of the structure-activity relationship of hERG channel blockers. For drug development professionals, these findings highlight the necessity of screening compounds on both hERG 1a and hERG 1a/1b isoforms to de-risk candidates effectively.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. researchgate.net [researchgate.net]
- 3. Physiological properties of hERG 1a/1b heteromeric currents and a hERG 1b-specific mutation associated with Long-QT syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A stable cell line inducibly expressing hERG1a/1b heteromeric channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hERG 1b is critical for human cardiac repolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Clobutinol and Terfenadine as hERG Blockers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two drugs known for their off-target blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel: the withdrawn antitussive clobutinol and the second-generation antihistamine terfenadine. Understanding the distinct mechanisms and potencies of these hERG blockers is crucial for preclinical cardiac safety assessment and the development of safer pharmaceuticals. This document synthesizes experimental data on their inhibitory concentrations, binding kinetics, and molecular interactions with the hERG channel, supported by detailed experimental protocols and visual diagrams.
Quantitative Analysis of hERG Blockade
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a drug's ability to block the hERG channel. The following table summarizes the reported IC50 values for this compound and terfenadine from various electrophysiological studies. It is important to note that direct comparison of these values should be approached with caution, as experimental conditions such as cell type, temperature, and voltage protocols can significantly influence the measured potency.
| Compound | IC50 | Cell Line | Method | Reference |
| This compound | 1.9 µM | CHO cells | Patch-clamp | [1] |
| 2.9 µM | COS-7 cells | Patch-clamp | ||
| Terfenadine | 350 nM | Xenopus oocytes | Two-electrode voltage clamp | [2] |
| 330 nM | Xenopus oocytes | Not specified | [3] | |
| 50 nM | Guinea pig ventricular myocytes | Not specified | [4] |
Mechanism of Action and Binding Kinetics
While both this compound and terfenadine are potent hERG blockers, their mechanisms of interaction with the channel differ significantly, particularly concerning their state-dependency and binding kinetics.
This compound has been shown to exhibit a voltage-dependent block of the hERG channel, suggesting a preferential interaction with the activated (open) state of the channel. This is evidenced by a more pronounced block at more depolarized potentials.[5] The onset of the block is relatively slow, and its characteristics are consistent with an open-channel blockade mechanism.
Terfenadine , on the other hand, is a well-characterized hERG blocker that demonstrates a preference for the inactivated state of the channel. It is considered a "trapped" blocker , meaning that once bound within the central cavity of the channel, its dissociation is very slow, particularly when the channel is in the closed state.[6] The recovery from terfenadine block is extremely slow and can be facilitated by frequent channel openings.[6]
Molecular Binding Sites
Site-directed mutagenesis studies have provided detailed insights into the molecular determinants of terfenadine binding to the hERG channel. The binding site is located within the inner vestibule of the channel's pore domain and involves key interactions with amino acid residues from the S6 helix and the pore helix of adjacent subunits. Specifically, mutations of Threonine 623 (T623) , Serine 624 (S624) , Tyrosine 652 (Y652) , and Phenylalanine 656 (F656) have been shown to significantly reduce the blocking potency of terfenadine.[7]
Detailed molecular interaction data for this compound's binding site within the hERG channel is less defined in the current literature. However, its voltage-dependent block of the open channel suggests an interaction with residues accessible from the intracellular side when the channel is in its conductive conformation.
Signaling Pathway of hERG Channel Blockade and Arrhythmogenesis
The blockade of the hERG channel by drugs like this compound and terfenadine disrupts the normal flow of potassium ions during the repolarization phase of the cardiac action potential. This leads to a prolongation of the QT interval on an electrocardiogram (ECG), a condition known as Long QT Syndrome (LQTS), which can increase the risk of life-threatening cardiac arrhythmias such as Torsades de Pointes (TdP).
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are summaries of the key experimental protocols used to characterize the hERG blocking properties of this compound and terfenadine.
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for studying ion channel pharmacology. It allows for the direct measurement of the ionic current flowing through the hERG channels in response to controlled changes in membrane voltage.
Cell Preparation:
-
Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells stably expressing the hERG channel are commonly used.[1][8]
-
Culture: Cells are cultured in appropriate media and incubated at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells are plated on glass coverslips.
Recording Solutions:
-
External (Extracellular) Solution (in mM): Typically contains NaCl (e.g., 137), KCl (e.g., 4), CaCl2 (e.g., 1.8), MgCl2 (e.g., 1), HEPES (e.g., 10), and glucose (e.g., 10), with pH adjusted to 7.4.
-
Internal (Pipette) Solution (in mM): Usually contains KCl (e.g., 130), MgCl2 (e.g., 1), EGTA (e.g., 5), HEPES (e.g., 10), and MgATP (e.g., 5), with pH adjusted to 7.2.
Electrophysiological Recording:
-
Technique: Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system.
-
Temperature: Experiments are conducted at room temperature (22-25°C) or physiological temperature (35-37°C).
-
Voltage Protocol: A specific voltage-clamp protocol is applied to elicit hERG currents. A common protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the characteristic "tail current," which is used to quantify the extent of channel block.
Two-Electrode Voltage Clamp (for Xenopus Oocytes)
This technique is often used for the heterologous expression and characterization of ion channels.
Oocyte Preparation:
-
Xenopus laevis oocytes are harvested and injected with cRNA encoding the hERG channel.
-
Oocytes are incubated for 2-7 days to allow for channel expression.
Recording:
-
Oocytes are placed in a recording chamber and impaled with two microelectrodes filled with KCl.
-
One electrode measures the membrane potential, while the other injects current to clamp the voltage at desired levels.
-
The experimental procedure for applying drugs and recording currents is similar to the patch-clamp technique.[7]
Conclusion
Both this compound and terfenadine are potent blockers of the hERG potassium channel, a property that underlies their potential to cause life-threatening cardiac arrhythmias. However, they exhibit distinct pharmacological profiles. Terfenadine is a high-potency, trapped blocker that preferentially binds to the inactivated state of the hERG channel, with its binding site well-defined by key aromatic and polar residues in the channel's inner cavity. This compound is a less potent, open-channel blocker with a clear voltage-dependent mechanism of action.
The significant difference in their IC50 values, with terfenadine being potent in the nanomolar range while this compound's potency is in the micromolar range, underscores the importance of structure-activity relationships in determining hERG liability. The detailed understanding of terfenadine's interaction with the hERG channel has been instrumental in the development of safer antihistamines, such as fexofenadine, which lacks significant hERG blocking activity. The case of this compound highlights the ongoing need for rigorous preclinical cardiac safety testing for all new chemical entities, regardless of their primary therapeutic target. This comparative analysis provides a valuable resource for researchers in understanding the nuances of drug-induced hERG blockade and for guiding future drug design and safety assessment strategies.
References
- 1. Effects of common antitussive drugs on the hERG potassium channel current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HERG, a primary human ventricular target of the nonsedating antihistamine terfenadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative analysis of the cardiotoxicity proclivities of second generation antihistamines in an experimental model predictive of adverse clinical ECG effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardiac electrophysiological actions of the histamine H1-receptor antagonists astemizole and terfenadine compared with chlorpheniramine and pyrilamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation and Clinical Utility of the hERG IC50:Cmax Ratio to Determine the Risk of Drug-Induced Torsades de Pointes: A Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Determinants of hERG Channel Block by Terfenadine and Cisapride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular determinants of hERG channel block by terfenadine and cisapride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to a Validated HPLC Method for Clobutinol Analysis Using Reference Standards
For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients (APIs) is paramount. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for this purpose, offering high precision and sensitivity. This guide provides a detailed examination of a validated Reverse-Phase HPLC (RP-HPLC) method for the determination of Clobutinol hydrochloride, a centrally acting cough suppressant.
This guide will delve into the experimental protocol and performance data of a robust HPLC method, comparing its validation parameters against industry-standard acceptance criteria. The information presented is supported by published experimental data, ensuring a reliable reference for laboratory application.
Experimental Protocol: A Validated RP-HPLC Method
A validated RP-HPLC method has been reported for the simultaneous determination of this compound hydrochloride and doxylamine succinate in syrup formulations.[1][2] This method utilizes a novel stationary phase with embedded urea polar groups, demonstrating excellent separation and performance characteristics. The detailed experimental conditions are summarized in the table below.
Table 1: Chromatographic Conditions for this compound Analysis
| Parameter | Condition |
| Instrument | HPLC system with a quaternary pump, degasser, column oven, and diode array detector (DAD) |
| Column | C8 urea column (125 mm x 3.9 mm i.d., 5 µm particle size) |
| Mobile Phase | Gradient mixture of acetonitrile, methanol, and phosphate buffer (pH 2.5) |
| Detection Wavelength | 230 nm for this compound hydrochloride |
| Flow Rate | Not explicitly stated in the abstract |
| Injection Volume | 5 µL |
| Column Temperature | 25 °C |
Method Validation and Performance
The presented HPLC method was rigorously validated according to the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for its intended purpose. The key validation parameters are summarized below, demonstrating the method's accuracy, precision, and reliability.
Table 2: Summary of Validation Parameters for the HPLC Method for this compound
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9999 | r² ≥ 0.999 |
| Concentration Range | 2.4-336 µg/mL | Should cover the expected working range |
| Precision (%RSD) | < 1% | %RSD ≤ 2% |
| Accuracy (Recovery) | 98.4% to 100.2% | Typically between 98.0% and 102.0% |
| Limit of Detection (LOD) | 0.65 µg/mL | Sufficiently low to detect trace amounts |
| Limit of Quantification (LOQ) | 2.4 µg/mL | Sufficiently low for accurate quantification |
| Specificity | No interference from excipients | Peak purity should be confirmed |
| Solution Stability | Stable for at least 72 hours at room temperature | No significant change in concentration over a defined period |
The validation results confirm that this HPLC method is linear, precise, accurate, and specific for the determination of this compound in pharmaceutical syrups.[1][2] The low relative standard deviation (%RSD) indicates high precision, while the excellent recovery values demonstrate the accuracy of the method.[1][2] Furthermore, the method's ability to separate this compound from formulation excipients ensures its specificity.[1][2]
Experimental Workflow
The logical flow of the validated HPLC method for this compound analysis, from sample preparation to data analysis, is illustrated in the following diagram. This workflow provides a clear and concise overview of the steps involved in the analytical procedure.
Detailed Experimental Protocols
Preparation of Standard Solutions
A stock solution of this compound hydrochloride reference standard is prepared by accurately weighing a suitable amount and dissolving it in the mobile phase to achieve a known concentration. Working standard solutions are then prepared by diluting the stock solution with the mobile phase to fall within the linear range of the method.
Preparation of Sample Solutions
For the analysis of syrup formulations, a sample equivalent to a specific amount of this compound hydrochloride is accurately weighed and diluted with the mobile phase. The solution is then filtered through a suitable membrane filter before injection into the HPLC system. For validation studies, a placebo syrup is prepared with all the excipients except the active ingredient to assess for any potential interference.
Chromatographic Analysis
The HPLC system is equilibrated with the mobile phase until a stable baseline is achieved. A blank (mobile phase) is injected first, followed by the standard and sample solutions. The chromatograms are recorded, and the peak areas of this compound are measured.
Method Validation Procedures
-
Specificity: The specificity of the method is evaluated by injecting the mobile phase, a placebo solution, a standard solution, and a sample solution. The retention time of the this compound peak in the sample solution should match that of the standard solution, and there should be no interfering peaks at the retention time of this compound in the chromatogram of the placebo.[1]
-
Linearity: The linearity is determined by plotting a calibration curve of peak area versus the concentration of the this compound standard solutions at several concentration levels. The correlation coefficient (r²) is calculated to assess the linearity.[1]
-
Precision: The precision of the method is assessed by performing replicate injections of the same standard solution (repeatability or intra-day precision) and by analyzing freshly prepared solutions on different days (intermediate or inter-day precision). The results are expressed as the relative standard deviation (%RSD).[1]
-
Accuracy: The accuracy is determined by the recovery method. A known amount of this compound standard is added to a placebo formulation, and the samples are analyzed. The percentage of recovery is then calculated.[1]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ are typically determined based on the signal-to-noise ratio of the chromatographic peak, with common ratios being 3:1 for LOD and 10:1 for LOQ.[3]
References
Clobutinol's Arrhythmogenic Potential: A Comparative Analysis with Other QT-Prolonging Drugs
For Researchers, Scientists, and Drug Development Professionals
The antitussive agent Clobutinol was withdrawn from the market due to its potential to prolong the QT interval, a key indicator of arrhythmia risk. This guide provides a comprehensive comparison of this compound's arrhythmogenic potential with other drugs known to affect the QT interval, supported by experimental data and detailed methodologies.
Executive Summary
This compound exhibits a dose-dependent blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, a primary mechanism underlying drug-induced QT prolongation. While its inhibitory concentration (IC50) for the hERG channel is higher than some notorious QT-prolonging drugs like terfenadine and astemizole, it poses a significant risk, particularly in individuals with congenital long QT syndrome. This guide presents a comparative analysis of hERG inhibition, clinical QT prolongation data, and the underlying experimental protocols to provide a clear perspective on the arrhythmogenic potential of this compound relative to other compounds.
Comparative Analysis of hERG Blockade and Clinical QT Prolongation
The arrhythmogenic potential of a drug is often initially assessed by its ability to block the hERG potassium channel, which is crucial for cardiac repolarization. A lower IC50 value indicates a more potent blockade. However, the clinical risk is better contextualized by the safety margin, which is the ratio of the hERG IC50 to the therapeutic plasma concentration (Cmax). A smaller safety margin suggests a higher risk of QT prolongation at therapeutic doses.
| Drug | Therapeutic Class | hERG IC50 (µM) | Mean Clinical QTc Prolongation (ms) | Notes |
| This compound | Antitussive | 2.9[1][2][3] | Data not widely available; withdrawn due to risk. | Poses a significant risk in susceptible individuals, such as those with Long QT Syndrome.[1][3] |
| Terfenadine | Antihistamine | 0.05 - 0.431[1] | ~6-12 ms at therapeutic doses, higher with metabolic inhibition.[4] | Withdrawn from the market due to severe cardiac arrhythmias.[4] |
| Astemizole | Antihistamine | 0.0015 - 0.48[1] | Significant QT prolongation, leading to withdrawal. | Also withdrawn due to cardiotoxicity. |
| Cisapride | Gastroprokinetic | 0.024[1] | ~20 ms | Withdrawn from many markets due to arrhythmias.[5] |
| Quetiapine | Antipsychotic | 0.1 - 1 | ~5.7 ms | Risk of QT prolongation is a known side effect.[6] |
| Olanzapine | Antipsychotic | 1 - 10 | ~1.7 ms | Lower risk compared to other antipsychotics.[7] |
| Citalopram | Antidepressant | 1.0 - 10 | ~10.58 ms | Dose-dependent QT prolongation.[7] |
| Sotalol | Antiarrhythmic | 56.4 - 103 | Dose-dependent, can be significant. | Known proarrhythmic effects are part of its mechanism.[8] |
| Moxifloxacin | Antibiotic | >30 | ~7.5 - 12.5 ms | Used as a positive control in clinical QT studies.[6] |
Experimental Protocols
A thorough understanding of the experimental methodologies is crucial for interpreting the comparative data. Below are detailed protocols for key in vitro and in vivo assays used to assess the arrhythmogenic potential of drugs.
In Vitro Assessment: Manual Whole-Cell Patch Clamp for hERG Channel Inhibition
This technique is the gold standard for directly measuring a drug's effect on the hERG potassium channel.
1. Cell Preparation:
-
Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel are cultured under standard conditions (37°C, 5% CO2).
-
Cells are passaged regularly to maintain health and optimal expression levels.
-
On the day of the experiment, cells are dissociated into a single-cell suspension using a gentle enzyme-free solution.
2. Electrophysiological Recording:
-
A single cell is selected and a glass micropipette with a tip diameter of ~1-2 µm, filled with an intracellular solution, is brought into contact with the cell membrane.
-
A high-resistance "giga-seal" (resistance > 1 GΩ) is formed between the pipette tip and the cell membrane through gentle suction.
-
The membrane patch under the pipette is then ruptured by a brief pulse of suction, establishing the "whole-cell" configuration, where the pipette solution is continuous with the cell's cytoplasm.
-
The cell's membrane potential is clamped at a holding potential of -80 mV.
3. Voltage Protocol and Data Acquisition:
-
To elicit hERG currents, a specific voltage-clamp protocol is applied. A common protocol involves:
-
A depolarizing step to +20 mV for 2-5 seconds to activate and then inactivate the hERG channels.
-
A repolarizing step to -50 mV to record the deactivating "tail current," which is a hallmark of hERG channels and is used for quantifying channel block.
-
-
The drug is perfused into the recording chamber at increasing concentrations.
-
The peak tail current amplitude is measured at each concentration and compared to the baseline current (before drug application) to determine the percentage of inhibition.
-
The IC50 value is calculated by fitting the concentration-response data to the Hill equation.
4. Solutions:
-
External Solution (in mM): NaCl 137, KCl 4, CaCl2 1.8, MgCl2 1, Glucose 10, HEPES 10; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): KCl 130, MgCl2 1, EGTA 5, MgATP 5, HEPES 10; pH adjusted to 7.2 with KOH.
In Vivo Assessment: The Chronic Atrioventricular (AV) Block Dog Model
This animal model is highly sensitive for detecting the proarrhythmic potential of drugs.
1. Model Creation:
-
Complete AV block is induced in healthy adult dogs via radiofrequency catheter ablation of the AV node.
-
This results in a persistent, slow idioventricular escape rhythm, which leads to cardiac remodeling and a reduced repolarization reserve, mimicking a susceptible state in humans.
2. Drug Administration and Monitoring:
-
After a recovery and remodeling period of at least 4 weeks, conscious dogs are administered the test drug, typically orally.
-
Continuous electrocardiogram (ECG) monitoring is performed using a Holter device for at least 24 hours post-dosing.
-
The QT interval is measured and corrected for heart rate (QTc).
-
The primary endpoint is the occurrence of Torsades de Pointes (TdP).
3. Data Analysis:
-
The dose at which TdP occurs is compared to the therapeutic dose to assess the risk.
-
Changes in the QTc interval are also quantified to determine the drug's effect on ventricular repolarization.
Signaling Pathways and Experimental Workflows
Visualizing the underlying mechanisms and experimental processes is essential for a comprehensive understanding.
Caption: Signaling pathway from hERG channel blockade to Torsades de Pointes.
Caption: Experimental workflow for in vitro cardiac safety assessment.
Conclusion
This compound demonstrates a clear potential to prolong the QT interval through the blockade of the hERG potassium channel. While its potency may be less than some other well-known QT-prolonging drugs, its arrhythmogenic risk, particularly in vulnerable populations, necessitated its withdrawal from the market. This comparative guide underscores the importance of a multi-faceted approach to cardiac safety assessment, incorporating in vitro mechanistic studies, in vivo models, and careful consideration of the clinical context to ensure patient safety. The provided data and protocols serve as a valuable resource for researchers and drug development professionals in evaluating the arrhythmogenic potential of new chemical entities.
References
- 1. A Computational Model of the Human Left-Ventricular Epicardial Myocyte - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thevirtualheart.org [thevirtualheart.org]
- 3. ahajournals.org [ahajournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. uspharmacist.com [uspharmacist.com]
- 7. uspharmacist.com [uspharmacist.com]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Predicting Cardiotoxicity of Clobutinol Derivatives: An In Silico Modeling Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The withdrawal of the antitussive drug Clobutinol from the market due to its association with QT interval prolongation and cardiac arrhythmias underscores the critical need for early and accurate cardiotoxicity prediction in drug development.[1] this compound has been identified as an inhibitor of the human Ether-à-go-go-Related Gene (hERG) potassium channel, a primary mechanism underlying drug-induced cardiotoxicity.[2] This guide provides a comparative overview of in silico modeling approaches to predict the cardiotoxic potential of this compound derivatives, supported by experimental data and detailed protocols.
In Silico Model Performance in Predicting hERG Blockade and Cardiotoxicity
A variety of computational models are employed to predict the potential of chemical compounds to induce cardiotoxicity, with a significant focus on their ability to block the hERG channel. The performance of these models is typically evaluated using metrics such as accuracy, Area Under the Receiver Operating Characteristic Curve (AUC), sensitivity, and specificity. Below is a summary of the performance of several common in silico modeling techniques.
| In Silico Model Type | Key Features | Accuracy | AUC | Sensitivity | Specificity | Reference |
| Machine Learning (General) | ||||||
| Random Forest | Ensemble learning method using multiple decision trees. | - | - | - | - | |
| Support Vector Machine (SVM) | A classifier that finds an optimal hyperplane to separate data points. | 0.8475 | 0.86 | - | - | [3] |
| Gradient Boosting | An ensemble technique that builds models in a sequential manner. | - | - | - | - | [4] |
| XGBoost | An optimized distributed gradient boosting library. | 0.84 | 0.923 | 0.875 | 0.912 | [4] |
| Deep Learning | ||||||
| Deep Neural Network (DNN) | Multi-layered neural networks for learning complex patterns. | - | - | - | - | [5] |
| deephERG (Multitask DNN) | A specialized deep learning model for hERG blockade prediction. | - | 0.967 | - | - | [6][5] |
| Consensus Modeling | ||||||
| Consensus Model | Integrates predictions from multiple models to improve accuracy. | 0.92 | - | 0.963 | 0.786 | [7] |
| Quantitative Structure-Activity Relationship (QSAR) | ||||||
| QSAR Models | Relate chemical structure to biological activity. | - | - | up to 80% | - | [8][9] |
Experimental Validation: The Automated Patch-Clamp hERG Assay
In silico predictions of cardiotoxicity, particularly hERG liability, are validated using in vitro assays. The automated patch-clamp technique is a high-throughput method that has become the gold standard for assessing a compound's effect on the hERG channel.[1][10]
Detailed Protocol for Automated Patch-Clamp hERG Assay
This protocol provides a generalized procedure for determining the inhibitory effect of a test compound on the hERG potassium channel expressed in a mammalian cell line (e.g., HEK293 or CHO cells) using an automated patch-clamp system.
1. Cell Culture and Preparation:
-
Culture mammalian cells stably expressing the hERG channel in appropriate media and conditions.
-
On the day of the experiment, detach the cells from the culture flask using a gentle enzymatic solution (e.g., TrypLE).
-
Resuspend the cells in an extracellular solution and maintain them in suspension. The cell density should be approximately 1 x 106 cells/mL.[11]
2. Solutions and Reagents:
-
Intracellular Solution (Example): 50 mM KCl, 10 mM NaCl, 60 mM KF, 20 mM EGTA, 10 mM HEPES (pH adjusted to 7.2).[11] For perforated patch-clamp, include an agent like Escin (25 µM).[11]
-
Extracellular (Bath) Solution (Example): 140 mM NaCl, 4 mM KCl, 1 mM MgCl2, 2 mM CaCl2, 5 mM D-glucose, 10 mM HEPES (pH adjusted to 7.4).[11]
-
Test Compound: Prepare stock solutions of the test compound (e.g., this compound derivatives) in a suitable solvent (e.g., DMSO). Make serial dilutions in the extracellular solution to achieve the desired final concentrations.
-
Positive Control: A known hERG channel blocker (e.g., E-4031, Cisapride) to confirm assay sensitivity.
-
Vehicle Control: The solvent used for the test compound (e.g., DMSO) at the same final concentration.
3. Automated Patch-Clamp Procedure:
-
Prime the automated patch-clamp system with the intracellular and extracellular solutions.
-
Load the cell suspension and compound plates into the system. The system will automatically perform the following steps for each well in the multi-well plate:
-
Cell Trapping: A single cell is captured over a micron-sized aperture.
-
Seal Formation: A high-resistance seal (Giga-seal) is formed between the cell membrane and the aperture.
-
Membrane Rupture: The cell membrane is ruptured to achieve the whole-cell configuration (or perforated patch).
-
Voltage-Clamp Protocol: A specific voltage protocol is applied to the cell to elicit hERG currents. A common protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current, which is characteristic of hERG.
-
Compound Application: The vehicle is first applied, followed by increasing concentrations of the test compound.
-
Data Acquisition: The ionic currents are recorded throughout the experiment.
-
4. Data Analysis:
-
Measure the peak tail current amplitude in the presence of the vehicle and each concentration of the test compound.
-
Calculate the percentage of inhibition of the hERG current for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the compound concentration and fit the data to a concentration-response curve to determine the IC50 value (the concentration at which the compound inhibits 50% of the hERG current). This compound has a reported IC50 of 2.9 x 10-6 M for hERG tail current inhibition.[2]
Visualizing Workflows and Pathways
To better understand the process of in silico cardiotoxicity prediction and the underlying biological mechanism, the following diagrams have been generated using Graphviz.
Caption: Workflow for in silico prediction and experimental validation of cardiotoxicity.
Caption: Signaling pathway of this compound-induced hERG channel inhibition and cardiotoxicity.
Caption: Comparative performance of different in silico models for cardiotoxicity prediction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Ensemble of structure and ligand-based classification models for hERG liability profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spectrumofresearch.com [spectrumofresearch.com]
- 5. Deep Learning-based Prediction of Drug-induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. hERG Liability Classification Models Using Machine Learning Techniques - Simulations Plus [simulations-plus.com]
- 8. Quantitative Structure-Activity Relationship Models to Predict Cardiac Adverse Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative Structure–Activity Relationship Models to Predict Cardiac Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Electrophysiological analysis of mammalian cells expressing hERG using automated 384-well-patch-clamp - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Purity of Synthesized Clobutinol Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of novel clobutinol analogs is a critical step in the exploration of new therapeutic agents. Ensuring the purity of these synthesized compounds is paramount for accurate pharmacological evaluation and to meet stringent regulatory standards. This guide provides a comparative overview of common analytical techniques for assessing the purity of this compound analogs, complete with experimental protocols and data presentation to aid researchers in selecting the most appropriate methods for their needs.
Introduction to Purity Assessment
The purity of an active pharmaceutical ingredient (API) is a critical quality attribute that can significantly impact its safety and efficacy. Impurities can arise from various sources, including starting materials, intermediates, by-products of the synthesis, and degradation products. Therefore, robust analytical methods are required to detect and quantify these impurities. For this compound analogs, which are chiral amino alcohols, a combination of chromatographic and spectroscopic techniques is often employed to ensure a comprehensive purity profile.
Comparative Analysis of Purity Assessment Techniques
The choice of analytical technique for purity assessment depends on the specific properties of the this compound analog and the potential impurities. Below is a comparison of the most commonly used methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
| Analytical Technique | Principle | Information Provided | Typical Purity Levels Achievable | Advantages | Limitations |
| RP-HPLC | Differential partitioning of analytes between a nonpolar stationary phase and a polar mobile phase. | Purity (area %), presence of non-volatile impurities, retention time. | >99.5% | High resolution, sensitive, suitable for a wide range of non-volatile compounds. | May require derivatization for volatile compounds, reference standards needed for impurity identification. |
| Chiral HPLC | Enantioselective interaction with a chiral stationary phase. | Enantiomeric excess (ee%), ratio of enantiomers. | >99% ee | Essential for chiral drugs to ensure stereospecificity. | Can be complex to develop methods, specialized columns required. |
| GC-MS | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection. | Purity (area %), identification of volatile impurities and residual solvents, molecular weight information. | >99% | Highly sensitive for volatile and semi-volatile compounds, provides structural information of impurities. | Not suitable for non-volatile or thermally labile compounds. |
| qNMR | The signal intensity of a nucleus is directly proportional to the number of nuclei in the sample. | Absolute purity determination without a specific reference standard of the analyte, structural confirmation. | >98% | Primary analytical method, provides structural information, non-destructive. | Lower sensitivity compared to chromatographic methods, requires highly pure internal standards. |
Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment
This protocol is a general guideline and may require optimization for specific this compound analogs.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Autosampler and data acquisition software
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate buffer (pH adjusted to a suitable value, e.g., 3.0)
-
High-purity water
-
Synthesized this compound analog
-
Reference standards for this compound and known impurities (if available)
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a gradient of acetonitrile and phosphate buffer. A typical starting point could be a gradient from 20% to 80% acetonitrile over 20 minutes.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound analog reference standard in a suitable diluent (e.g., mobile phase) to a known concentration (e.g., 1 mg/mL).
-
Sample Solution Preparation: Prepare the synthesized this compound analog sample in the same diluent to a similar concentration as the standard solution.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: 220 nm (or a wavelength of maximum absorbance for the specific analog)
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: Determine the purity of the sample by calculating the area percentage of the main peak relative to the total peak area. Identify impurities by comparing their retention times with those of known impurity standards.
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent and Volatile Impurity Analysis
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Headspace autosampler (for residual solvent analysis)
-
Data acquisition and analysis software
Reagents:
-
High-purity helium (carrier gas)
-
Solvent for sample dissolution (e.g., methanol, dichloromethane)
-
Synthesized this compound analog
-
Standards for expected residual solvents
Procedure:
-
Sample Preparation (for volatile impurities): Dissolve a known amount of the synthesized this compound analog in a suitable volatile solvent.
-
Sample Preparation (for residual solvents): Accurately weigh a sample of the this compound analog into a headspace vial and add a suitable dissolution solvent.
-
GC-MS Conditions:
-
Inlet Temperature: 250 °C
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas Flow: 1.0 mL/min (constant flow)
-
Ion Source Temperature: 230 °C
-
Mass Range: 40-500 amu
-
-
Analysis: Inject the prepared sample into the GC-MS system.
-
Data Analysis: Identify residual solvents and volatile impurities by comparing their mass spectra with a spectral library (e.g., NIST) and their retention times with those of known standards. Quantify by comparing peak areas to a calibration curve.
Quantitative NMR (qNMR) for Absolute Purity Determination
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d6, CDCl3)
-
High-purity internal standard with a known purity (e.g., maleic acid, dimethyl sulfone)
-
Synthesized this compound analog
Procedure:
-
Sample Preparation: Accurately weigh a precise amount of the synthesized this compound analog and the internal standard into a vial. Dissolve the mixture in a known volume of the deuterated solvent. Transfer the solution to an NMR tube.
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum.
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for full relaxation.
-
Use a 90° pulse angle.
-
-
Data Processing:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of the this compound analog and a signal of the internal standard.
-
-
Purity Calculation: Calculate the absolute purity of the this compound analog using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Workflow for Purity Assessment of this compound Analogs
Safety Operating Guide
Safe Disposal of Clobutinol: A Guide for Laboratory Professionals
For immediate release: This document provides essential procedural guidance for the safe and environmentally responsible disposal of Clobutinol, a substance recognized for its potential health and environmental risks. Researchers, scientists, and drug development professionals are advised to adhere to these protocols to ensure safety and compliance.
This compound, a withdrawn cough suppressant, is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, proper disposal is critical to prevent human exposure and environmental contamination.
Hazard Summary & Safety Precautions
Before handling this compound, it is imperative to be aware of its associated hazards and to take appropriate safety measures.
| Hazard Classification | Precautionary Statement |
| Acute Oral Toxicity (Category 4) | H302: Harmful if swallowed.[1][2] |
| Acute Aquatic Toxicity (Category 1) | H400: Very toxic to aquatic life.[1] |
| Chronic Aquatic Toxicity (Category 1) | H410: Very toxic to aquatic life with long lasting effects.[1] |
Personal Protective Equipment (PPE): When handling this compound, always use appropriate PPE, including safety goggles with side-shields, protective gloves, a suitable respirator, and impervious clothing[1]. Ensure work is conducted in a well-ventilated area or under a chemical fume hood[1][3]. An accessible safety shower and eye wash station are mandatory[1].
Operational Disposal Protocol
The primary directive for this compound disposal is to avoid release into the environment [1]. Do not dispose of this compound down the drain or in regular waste streams. The required method is disposal via an approved waste disposal plant[1][3].
Step-by-Step Disposal Procedure:
-
Segregation and Labeling:
-
Isolate all waste containing this compound, including pure substance, solutions, and contaminated materials (e.g., pipette tips, gloves, absorbent pads).
-
Place the waste in a dedicated, sealed, and clearly labeled container. The label should prominently display "Hazardous Waste," "this compound," and the corresponding hazard symbols.
-
-
Containment:
-
Ensure the waste container is robust, leak-proof, and compatible with the chemical.
-
Store the sealed container in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents[1].
-
-
Accidental Spill Management:
-
In the event of a spill, immediately evacuate the area if necessary and ensure adequate ventilation[1].
-
Wear full personal protective equipment before attempting to clean the spill[1].
-
Contain the spill to prevent it from entering drains or water courses[1].
-
For liquid spills, absorb with an inert, non-combustible material such as diatomite or universal binders[1]. For solid spills, carefully collect the material, avoiding dust generation.
-
Place the absorbed material and any contaminated items into a sealed container and treat it as hazardous waste.
-
Decontaminate the spill area and equipment by scrubbing with alcohol[1].
-
-
Professional Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company.
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound to ensure they can handle and dispose of it correctly.
-
Maintain all records of the disposal process as required by institutional and regulatory standards.
-
Disposal Workflow
The following diagram outlines the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
Disclaimer: This information is intended for guidance in a laboratory or research setting. Always consult your institution's specific safety and environmental policies and comply with all local, state, and federal regulations regarding hazardous waste disposal.
References
Personal protective equipment for handling Clobutinol
Essential Safety and Handling Guide for Clobutinol
This document provides comprehensive safety and logistical information for the handling of this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational and disposal procedures. This compound is a cough suppressant that has been withdrawn from the market due to its potential to cause cardiac arrhythmias by prolonging the QT interval.[1][2][3]
Hazard Identification and Classification
This compound is classified with the following hazards:
-
Acute Oral Toxicity (Category 4), H302: Harmful if swallowed.
-
Acute Aquatic Toxicity (Category 1), H400: Very toxic to aquatic life.
-
Chronic Aquatic Toxicity (Category 1), H410: Very toxic to aquatic life with long lasting effects.[4]
| Hazard Statement | GHS Classification | Precautionary Statements |
| H302: Harmful if swallowed | Acute toxicity, Oral (Category 4) | P264, P270, P301 + P312, P330, P501 |
| H410: Very toxic to aquatic life with long lasting effects | Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1) | P273, P391, P501 |
Quantitative Toxicity Data
| Test | Species | Route | Value |
| LD50 | Rat | Oral | 317 mg/kg |
| LD50 | Rat | Oral | 512 mg/kg |
| LD50 | Mouse | Oral | 270 mg/kg |
| IC50 (hERG K+ channel blockage) | COS-7 cells | In vitro | 2.9 µM |
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the specific PPE required for the planned procedures. The following table summarizes the recommended PPE for handling this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving/Unpacking | Safety glasses with side shields | Chemical-resistant gloves (e.g., nitrile) | Lab coat | Not generally required if packaging is intact |
| Weighing/Compounding (powder) | Chemical splash goggles | Two pairs of chemotherapy-grade gloves | Disposable gown with tight-fitting cuffs | NIOSH-approved respirator (e.g., N95) in a ventilated enclosure |
| Handling Solutions | Chemical splash goggles or face shield | Chemical-resistant gloves (e.g., nitrile) | Chemical-resistant lab coat or gown | Use in a chemical fume hood |
| Spill Cleanup | Chemical splash goggles and face shield | Two pairs of heavy-duty, chemical-resistant gloves | Impervious, disposable gown | NIOSH-approved respirator with appropriate cartridges |
| Waste Disposal | Safety glasses with side shields | Chemical-resistant gloves | Lab coat | Not generally required for sealed containers |
Operational and Disposal Plans
Safe Handling and Storage Procedures
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a tightly sealed container in a cool, well-ventilated, and dry area.[4]
-
Keep away from direct sunlight and sources of ignition.[4]
-
Recommended storage temperatures are -20°C for powder and -80°C for solutions in solvent.[4]
-
Store away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[4]
Handling:
-
Avoid all personal contact, including inhalation.[4]
-
Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powdered form to avoid dust and aerosol formation.[4]
-
Wash hands thoroughly after handling.[4]
Spill Management Plan
In the event of a this compound spill, follow these steps and the workflow diagram below.
-
Evacuate: Immediately alert others in the area and evacuate the immediate vicinity of the spill.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: Wear appropriate PPE, including a respirator, chemical splash goggles, a face shield, an impervious gown, and two pairs of chemical-resistant gloves.
-
Contain the Spill: For liquid spills, use absorbent pads or other inert material to contain the spill. For powder spills, gently cover with a damp paper towel to avoid generating dust.
-
Clean the Spill: Carefully collect the spilled material and absorbent into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate decontaminating solution, and then wash with soap and water.
-
Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste.
-
Report: Document the spill and the cleanup procedure according to your institution's policies.
Caption: Workflow for handling a this compound spill.
Waste Disposal Plan
All this compound waste, including unused material and contaminated items, must be treated as hazardous waste.
-
Segregation: Collect all this compound waste in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Container: The container should be leak-proof and made of a material compatible with this compound.
-
Labeling: Label the container with "Hazardous Waste," the name "this compound," and the associated hazard symbols.
-
Storage: Store the waste container in a designated, secure area away from incompatible materials.
-
Disposal: Dispose of the contents and the container through an approved waste disposal plant or a licensed chemical waste management company, in accordance with local, state, and federal regulations.[4] Do not dispose of it in the sewer system.
Caption: Waste disposal workflow for this compound.
Experimental Protocols
The primary cardiotoxicity of this compound is due to the blockage of the hERG (human Ether-à-go-go-Related Gene) potassium channel, which is crucial for cardiac repolarization.[4][6] The following are methodologies for key experiments used to assess this effect.
hERG Channel Inhibition Assay (Automated Patch Clamp)
This electrophysiological method is the gold standard for assessing a compound's effect on the hERG channel.
Methodology:
-
Cell Line: Use a mammalian cell line (e.g., HEK293 or CHO) stably expressing the hERG channel.
-
Solutions:
-
External Solution (in mM): 130 NaCl, 10 HEPES, 4 CsCl, 1 MgCl2, 2 CaCl2, 10 dextrose; pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 120 K-gluconate, 20 KCl, 10 HEPES, 5 EGTA, 1.5 MgATP; pH adjusted to 7.3 with KOH.
-
-
Temperature: Perform experiments at a physiological temperature (35–37°C).
-
Voltage Protocol:
-
Hold the cell membrane potential at -80 mV.
-
Apply a depolarizing step to +40 mV to activate the hERG channels.
-
Apply a repolarizing step to -50 mV to measure the peak tail current. The magnitude of this tail current is indicative of hERG channel activity.
-
-
Data Acquisition:
-
Establish a stable baseline recording of the hERG current in a vehicle control solution.
-
Perfuse the cells with increasing concentrations of this compound.
-
Record the steady-state block of the hERG tail current at each concentration.
-
-
Analysis:
-
Calculate the percentage of current inhibition at each this compound concentration compared to the baseline.
-
Plot the concentration-response curve and fit the data to the Hill equation to determine the IC50 value (the concentration at which 50% of the hERG current is inhibited).[4]
-
Mechanism of this compound-Induced Arrhythmia
This compound blocks the hERG potassium channel, which is responsible for the rapid delayed rectifier K+ current (IKr) in cardiac myocytes. This current is critical for Phase 3 repolarization of the cardiac action potential. By blocking this channel, this compound delays repolarization, leading to a prolongation of the QT interval on an electrocardiogram. This prolonged QT interval increases the risk of developing life-threatening cardiac arrhythmias, such as Torsades de Pointes.
Caption: Mechanism of this compound-induced QT prolongation and arrhythmia risk.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
